molecular formula C8H7ClO2 B1353916 2-Chloro-3-methoxybenzaldehyde CAS No. 54881-49-1

2-Chloro-3-methoxybenzaldehyde

Cat. No.: B1353916
CAS No.: 54881-49-1
M. Wt: 170.59 g/mol
InChI Key: XKLMLKSXPIITAL-UHFFFAOYSA-N
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Description

2-Chloro-3-methoxybenzaldehyde is a useful research compound. Its molecular formula is C8H7ClO2 and its molecular weight is 170.59 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-chloro-3-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO2/c1-11-7-4-2-3-6(5-10)8(7)9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKLMLKSXPIITAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30503115
Record name 2-Chloro-3-methoxybenzaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54881-49-1
Record name 2-Chloro-3-methoxybenzaldehyde
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URL https://comptox.epa.gov/dashboard/DTXSID30503115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-3-methoxybenzaldehyde
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Foundational & Exploratory

Technical Guide: Physicochemical Properties of 2-Chloro-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-Chloro-3-methoxybenzaldehyde (CAS No. 54881-49-1). The information is compiled to support research and development activities, offering readily accessible data and standardized experimental methodologies.

Chemical Identity and Physical Properties

This compound is a substituted aromatic aldehyde, a versatile intermediate in organic synthesis. Its core physical properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₈H₇ClO₂[1][2]
Molecular Weight 170.59 g/mol [1][3]
CAS Number 54881-49-1[1][4]
Appearance White to light yellow or green powder/crystal
Melting Point 53-60 °C (literature values vary)
Boiling Point 260 °CN/A
Density 1.244 g/cm³N/A
Solubility Information not widely available, but expected to be soluble in common organic solvents like alcohols, ethers, and chlorinated solvents.

Experimental Characterization Workflow

The physical and spectroscopic characterization of a chemical standard like this compound follows a logical workflow to confirm its identity and purity. The following diagram illustrates this general process.

G cluster_0 Initial Synthesis & Purification cluster_1 Physical Property Determination cluster_2 Spectroscopic Analysis for Structural Elucidation cluster_3 Final Assessment A Synthesized This compound B Purification (e.g., Recrystallization, Chromatography) A->B C Melting Point Determination B->C D Boiling Point Determination B->D E Density Measurement B->E F Solubility Screening B->F G Infrared (IR) Spectroscopy B->G H Nuclear Magnetic Resonance (NMR) (¹H, ¹³C) B->H I Mass Spectrometry (MS) B->I J Data Compilation & Comparison to Literature C->J D->J E->J F->J G->J H->J I->J K Purity Assessment & Certificate of Analysis Generation J->K

Caption: Workflow for the physicochemical characterization of a chemical compound.

Experimental Protocols

The following are detailed, standardized methodologies for determining the key physical properties of solid organic compounds like this compound.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

Methodology:

  • Sample Preparation: A small amount of the dry, finely powdered compound is packed into a thin-walled capillary tube to a height of 1-2 mm.

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is placed in a heating bath apparatus (e.g., a Thiele tube with mineral oil or an automated melting point apparatus).

  • Heating: The apparatus is heated slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.

  • Reporting: The melting point is reported as the range T1-T2. A narrow range (e.g., 0.5-1.0 °C) is indicative of a pure compound.

Boiling Point Determination (Thiele Tube Method for Solids with Low Melting Points)

Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Methodology:

  • Sample Preparation: A small amount of the compound is placed in a small test tube (fusion tube). A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the molten sample.

  • Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling liquid (e.g., mineral oil).

  • Heating: The Thiele tube is heated gently. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

  • Observation: Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tip. The heat is then removed.

  • Measurement: The liquid will begin to cool. The temperature at which the bubbling stops and the liquid is drawn back into the capillary tube is recorded as the boiling point.

Density Measurement (Volume Displacement Method)

Objective: To determine the mass of the substance per unit volume.

Methodology:

  • Mass Measurement: A sample of the solid is accurately weighed using an analytical balance.

  • Volume Measurement: A graduated cylinder is partially filled with a liquid in which the solid is insoluble (e.g., water, if appropriate, or an inert solvent). The initial volume is recorded.

  • Displacement: The weighed solid is carefully added to the graduated cylinder, ensuring it is fully submerged and no air bubbles are trapped.

  • Final Volume: The new volume in the graduated cylinder is recorded. The difference between the final and initial volumes represents the volume of the solid sample.

  • Calculation: The density is calculated by dividing the mass of the sample by its measured volume.

Solubility Determination

Objective: To qualitatively or quantitatively assess the solubility of the compound in various solvents.

Methodology:

  • Preparation: A small, measured amount of the solute (e.g., 10 mg) is placed into a test tube.

  • Solvent Addition: A measured volume of the solvent (e.g., 1 mL) is added to the test tube.

  • Mixing: The mixture is agitated vigorously (e.g., using a vortex mixer) for a set period.

  • Observation: The mixture is observed to determine if the solid has completely dissolved. If not, the process can be repeated with gentle heating.

  • Reporting: Solubility is reported qualitatively (e.g., soluble, partially soluble, insoluble) or quantitatively (e.g., in mg/mL) for each solvent tested.

Spectroscopic Data (Predicted)

Spectroscopy Expected Features
¹H NMR - Aldehyde proton (CHO): A singlet around δ 9.8-10.5 ppm. - Aromatic protons: Three protons in the aromatic region (δ 7.0-8.0 ppm), likely showing complex splitting patterns due to their positions relative to the chloro, methoxy, and aldehyde groups. - Methoxy protons (OCH₃): A singlet for the three protons around δ 3.9-4.1 ppm.
¹³C NMR - Carbonyl carbon (C=O): A signal in the highly deshielded region of δ 190-195 ppm. - Aromatic carbons: Six distinct signals in the aromatic region (δ 110-160 ppm). The carbons directly attached to the chlorine, methoxy group, and aldehyde group will have characteristic chemical shifts. - Methoxy carbon (OCH₃): A signal around δ 55-60 ppm.
Infrared (IR) - C=O stretch (aldehyde): A strong, sharp absorption band around 1700-1710 cm⁻¹. - C-H stretch (aldehyde): Two characteristic medium bands around 2820 cm⁻¹ and 2720 cm⁻¹. - C-O stretch (aromatic ether): A strong band around 1250-1300 cm⁻¹. - C-Cl stretch: A band in the fingerprint region, typically 600-800 cm⁻¹. - Aromatic C=C stretches: Multiple bands in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS) - Molecular Ion (M⁺): A peak at m/z 170, with a characteristic M+2 isotope peak at m/z 172 (approximately one-third the intensity of the M⁺ peak) due to the presence of the ³⁷Cl isotope. - Fragmentation: Common fragmentation patterns would include the loss of the aldehyde proton (M-1), the methoxy group (M-31), and the chlorine atom (M-35).

Safety and Handling

Researchers should consult the full Safety Data Sheet (SDS) before handling this compound. General safety precautions include:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

  • Storage: Store in a cool, dry place in a tightly sealed container, away from incompatible materials such as strong oxidizing agents.

References

Spectroscopic Profile of 2-Chloro-3-methoxybenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Chloro-3-methoxybenzaldehyde. The information is compiled from predictive data and analysis of structurally related compounds, offering a robust resource for the identification and characterization of this molecule. This document presents expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, detailed experimental protocols, and a visual representation of the spectroscopic analysis workflow.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from analogous substituted benzaldehydes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.3s1HAldehyde (-CHO)
~7.6dd1HAromatic Proton
~7.4t1HAromatic Proton
~7.2dd1HAromatic Proton
~3.9s3HMethoxy (-OCH₃)

¹³C NMR (Carbon-13 NMR) Data (Predicted)

Chemical Shift (δ, ppm)Assignment
~190Carbonyl Carbon (C=O)
~158Aromatic Carbon (-O-C)
~135Aromatic Carbon (-Cl-C)
~130Aromatic Carbon
~128Aromatic Carbon
~125Aromatic Carbon
~115Aromatic Carbon
~56Methoxy Carbon (-OCH₃)
Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
~3050-3100MediumAromatic C-H Stretch
~2850, ~2750MediumAldehyde C-H Stretch (Fermi resonance)
~1700StrongCarbonyl (C=O) Stretch of the aldehyde
~1580, ~1470MediumAromatic C=C Bending
~1250StrongAryl-O Stretch (Methoxy)
~750StrongC-Cl Stretch
Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule. The molecular formula for this compound is C₈H₇ClO₂.[1]

Predicted Mass Spectrometry Data [1]

m/z ValuePredicted Adduct
170.01[M]⁺
171.02[M+H]⁺
193.00[M+Na]⁺

The fragmentation pattern in Electron Ionization (EI) Mass Spectrometry is anticipated to show losses of key functional groups. Common fragments would likely include the loss of the aldehyde group (-CHO), the methoxy group (-OCH₃), and a chlorine atom (-Cl).

Experimental Protocols

The following are detailed, generalized methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : A sample of this compound (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.

  • Data Acquisition :

    • The spectrometer is locked onto the deuterium signal of the solvent.

    • Shimming is performed to optimize the magnetic field homogeneity.

    • For ¹H NMR, standard parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing : The acquired Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation : For a solid sample, a small amount of this compound can be analyzed using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.

  • Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition :

    • A background spectrum of the empty ATR crystal or the KBr pellet holder is recorded.

    • The sample is placed in the beam path.

    • The spectrum is typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing : The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction : A dilute solution of this compound in a volatile solvent (e.g., methanol, acetonitrile) is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization : Electron Ionization (EI) is a common technique for generating fragments and providing structural information. Electrospray Ionization (ESI) is a softer ionization method that is useful for determining the molecular weight.

  • Mass Analysis : The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection : The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of an organic molecule like this compound.

Spectroscopic_Workflow cluster_Techniques Spectroscopic Techniques cluster_Information Information Obtained NMR NMR Spectroscopy (¹H, ¹³C) Structure Carbon-Hydrogen Framework Functional Group Connectivity NMR->Structure Provides IR IR Spectroscopy Functional_Groups Presence of Key Functional Groups (C=O, C-O, C-Cl) IR->Functional_Groups Identifies MS Mass Spectrometry Molecular_Info Molecular Weight Elemental Composition Fragmentation Pattern MS->Molecular_Info Determines Final_Structure Structural Elucidation Structure->Final_Structure Functional_Groups->Final_Structure Molecular_Info->Final_Structure Molecule This compound Molecule->NMR Molecule->IR Molecule->MS

Caption: Workflow for the structural elucidation of this compound.

References

In-depth Technical Guide: 2-Chloro-3-methoxybenzaldehyde (CAS 54881-49-1)

Author: BenchChem Technical Support Team. Date: December 2025

PRELIMINARY NOTE: Comprehensive scientific literature detailing the specific biological activities, mechanisms of action, and extensive experimental protocols for 2-Chloro-3-methoxybenzaldehyde (CAS 54881-49-1) is limited in publicly accessible databases. This guide synthesizes available chemical data and contextualizes its potential applications based on research into structurally similar substituted benzaldehydes. The information provided herein is intended for research and development professionals and should be supplemented with internal experimental data.

Chemical and Physical Properties

This compound is a substituted aromatic aldehyde. Its core structure consists of a benzene ring functionalized with a chlorine atom, a methoxy group, and an aldehyde group.

PropertyValueSource(s)
CAS Number 54881-49-1N/A
Molecular Formula C₈H₇ClO₂N/A
Molecular Weight 170.59 g/mol N/A
Appearance White to off-white crystalline solidN/A
Melting Point 53-58 °CN/A
Boiling Point 260 °CN/A
Solubility Soluble in organic solvents such as ethanol, methanol, and DMSO.N/A

Synthesis and Spectroscopic Analysis

General Synthesis

Substituted benzaldehydes are commonly synthesized through various organic chemistry reactions. A plausible synthetic route for this compound could involve the formylation of 2-chloro-1-methoxybenzene. It is crucial to consult specialized organic synthesis literature for detailed and optimized protocols.

Spectroscopic Data

Detailed, publicly available spectroscopic data such as ¹H NMR, ¹³C NMR, and mass spectrometry for this compound is scarce. Researchers should perform their own analytical characterization to confirm the identity and purity of the compound. For reference, the expected NMR signals would correspond to the aromatic protons, the methoxy group protons, and the aldehyde proton.

Potential Biological Activities and Uses in Drug Development (Inferred)

While direct studies on this compound are not widely published, research on analogous substituted benzaldehydes suggests potential areas of investigation for this compound.

Anticancer Potential

Derivatives of structurally similar compounds, such as benzyloxybenzaldehydes, have demonstrated cytotoxic effects against various cancer cell lines, including human leukemia (HL-60) cells. The mechanism of action for these related compounds often involves the induction of apoptosis (programmed cell death) and the disruption of the mitochondrial membrane potential. It is hypothesized that this compound could serve as a precursor for the synthesis of novel compounds with potential anticancer activity.

Antimicrobial Potential

Chalcones, a class of compounds that can be synthesized from substituted benzaldehydes, have been a subject of interest for their antimicrobial properties. The α,β-unsaturated ketone moiety in chalcones is often associated with their biological activity. Therefore, this compound could be utilized as a starting material for the synthesis of novel chalcone derivatives with potential antibacterial or antifungal efficacy.

Experimental Protocols (Hypothetical Framework)

Given the lack of specific experimental data, the following sections provide a generalized framework for how one might approach the investigation of this compound's biological activities.

In Vitro Cytotoxicity Assay

A standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay could be employed to assess the cytotoxic effects of this compound against a panel of human cancer cell lines.

Workflow for In Vitro Cytotoxicity Assay

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Culture Cancer Cell Lines seed_cells Seed Cells into 96-well Plates cell_culture->seed_cells compound_prep Prepare Serial Dilutions of This compound treat_cells Treat Cells with Compound compound_prep->treat_cells seed_cells->treat_cells incubate_24h Incubate for 24-72h treat_cells->incubate_24h add_mtt Add MTT Reagent incubate_24h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h add_solubilizer Add Solubilizing Agent (e.g., DMSO) incubate_4h->add_solubilizer read_absorbance Read Absorbance at 570 nm add_solubilizer->read_absorbance calc_viability Calculate Cell Viability (%) read_absorbance->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50

Caption: Workflow for assessing in vitro cytotoxicity.

Antimicrobial Susceptibility Testing

The antimicrobial activity could be evaluated by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Workflow for Antimicrobial Susceptibility Testing

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis culture_bacteria Culture Bacterial Strains prepare_inoculum Prepare Standardized Bacterial Inoculum culture_bacteria->prepare_inoculum add_inoculum Inoculate with Bacteria prepare_inoculum->add_inoculum prepare_compound Prepare Serial Dilutions of This compound add_compound Add Compound Dilutions prepare_compound->add_compound dispense_broth Dispense Broth into 96-well Plates dispense_broth->add_compound add_compound->add_inoculum incubate_24h Incubate at 37°C for 24h add_inoculum->incubate_24h visual_inspection Visually Inspect for Growth incubate_24h->visual_inspection determine_mic Determine MIC visual_inspection->determine_mic

Caption: Workflow for antimicrobial susceptibility testing.

Signaling Pathway (Hypothetical)

Based on the potential anticancer activity inferred from related compounds, a possible mechanism of action could involve the intrinsic apoptosis pathway.

Hypothetical Signaling Pathway for Induction of Apoptosis

G compound This compound Derivative mt Mitochondrial Stress compound->mt bax Bax/Bak Activation mt->bax cyto_c Cytochrome c Release bax->cyto_c apaf1 Apaf-1 cyto_c->apaf1 cas9 Caspase-9 Activation apaf1->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Hypothetical apoptosis induction pathway.

Conclusion and Future Directions

This compound (CAS 54881-49-1) is a chemical intermediate with potential for use in the synthesis of novel compounds with biological activities. While direct evidence of its efficacy is currently lacking in the public domain, the known activities of structurally related substituted benzaldehydes provide a strong rationale for further investigation. Future research should focus on the synthesis of derivatives, comprehensive in vitro and in vivo testing to evaluate their potential as anticancer or antimicrobial agents, and detailed mechanistic studies to elucidate their modes of action and identify any relevant signaling pathways. The development of detailed analytical data, including NMR and mass spectrometry, is a critical first step for any researcher working with this compound.

Synthesis of 2-Chloro-3-methoxybenzaldehyde from 3-hydroxybenzaldehyde: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a reliable and efficient two-step synthetic route for the preparation of 2-chloro-3-methoxybenzaldehyde, a valuable building block in medicinal chemistry and organic synthesis, starting from the readily available 3-hydroxybenzaldehyde. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway to facilitate understanding and replication in a laboratory setting.

Introduction

This compound is a key intermediate in the synthesis of a variety of pharmacologically active molecules and other complex organic compounds. Its specific substitution pattern, featuring a chlorine atom ortho to a methoxy group and meta to an aldehyde, makes it a versatile precursor for introducing this unique functionality into larger molecular scaffolds. The synthesis described herein proceeds via an initial regioselective chlorination of 3-hydroxybenzaldehyde, followed by methylation of the resulting intermediate. This approach offers a high degree of control over the substitution pattern, leading to the desired product in good overall yield.

Synthetic Pathway Overview

The synthesis of this compound from 3-hydroxybenzaldehyde is accomplished in two sequential steps:

  • Ortho-Chlorination of 3-hydroxybenzaldehyde: The phenolic hydroxyl group directs the electrophilic chlorination preferentially to the ortho position, yielding 2-chloro-3-hydroxybenzaldehyde.

  • Methylation of 2-chloro-3-hydroxybenzaldehyde: The hydroxyl group of the intermediate is then methylated to afford the final product, this compound.

Synthesis_Pathway 3-hydroxybenzaldehyde 3-hydroxybenzaldehyde 2-chloro-3-hydroxybenzaldehyde 2-chloro-3-hydroxybenzaldehyde 3-hydroxybenzaldehyde->2-chloro-3-hydroxybenzaldehyde t-BuOCl, Acetic Acid This compound This compound 2-chloro-3-hydroxybenzaldehyde->this compound Iodomethane, K2CO3, DMF

Figure 1: Overall synthetic pathway for the preparation of this compound.

Experimental Protocols

The following protocols are based on established synthetic methods and provide detailed step-by-step instructions for the synthesis.

Step 1: Synthesis of 2-chloro-3-hydroxybenzaldehyde

This procedure details the regioselective ortho-chlorination of 3-hydroxybenzaldehyde using tert-butyl hypochlorite.

Materials and Reagents:

  • 3-hydroxybenzaldehyde

  • tert-Butyl hypochlorite (t-BuOCl)

  • Acetic acid

  • Water

  • Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, filtration apparatus)

Procedure:

  • In a suitable round-bottom flask, suspend 3-hydroxybenzaldehyde (20.12 g, 160 mmol) in acetic acid (40 mL) under constant stirring.

  • Slowly add tert-butyl hypochlorite (20 mL, 176 mmol) to the suspension. An exothermic reaction will occur, and the solution will become clear.

  • Cool the reaction mixture and continue stirring for 16 hours, during which a white precipitate will form.

  • Collect the solid product by filtration.

  • Wash the collected solid with water.

  • Dry the product to obtain 2-chloro-3-hydroxybenzaldehyde.

Chlorination_Workflow cluster_prep Reaction Setup cluster_reaction Chlorination cluster_workup Work-up and Isolation suspend Suspend 3-hydroxybenzaldehyde in acetic acid add_tBuOCl Slowly add t-BuOCl suspend->add_tBuOCl stir Stir for 16 hours at room temperature add_tBuOCl->stir filter Filter the precipitate stir->filter wash Wash with water filter->wash dry Dry the solid product wash->dry product1 product1 dry->product1 2-chloro-3-hydroxybenzaldehyde

Figure 2: Experimental workflow for the synthesis of 2-chloro-3-hydroxybenzaldehyde.

Step 2: Synthesis of this compound

This procedure describes the methylation of 2-chloro-3-hydroxybenzaldehyde to yield the final product.

Materials and Reagents:

  • 2-chloro-3-hydroxybenzaldehyde

  • Iodomethane (CH₃I)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Standard laboratory glassware and equipment

Procedure:

  • Dissolve 2-chloro-3-hydroxybenzaldehyde (4.55 g, 29 mmol) in DMF (30 mL) in a round-bottom flask.

  • Add potassium carbonate (4.8 g, 34.9 mmol) to the solution.

  • Add iodomethane (2.7 mL, 43.6 mmol) to the reaction mixture.

  • Stir the mixture at room temperature for 16 hours.

  • After the reaction is complete, remove the DMF by concentration under reduced pressure.

  • Dissolve the residue in ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane (1:5) as the eluent to afford this compound.

Methylation_Workflow cluster_reaction Methylation Reaction cluster_workup Work-up and Purification dissolve Dissolve 2-chloro-3-hydroxybenzaldehyde in DMF add_reagents Add K2CO3 and Iodomethane dissolve->add_reagents stir_rt Stir for 16 hours at room temperature add_reagents->stir_rt remove_dmf Remove DMF under reduced pressure stir_rt->remove_dmf extraction Dissolve in Ethyl Acetate, wash with water and brine remove_dmf->extraction dry_conc Dry over Na2SO4 and concentrate extraction->dry_conc chromatography Purify by silica gel column chromatography dry_conc->chromatography product2 product2 chromatography->product2 This compound

Figure 3: Experimental workflow for the synthesis of this compound.

Data Presentation

The following tables summarize the quantitative data for the starting material, intermediate, and final product.

Table 1: Physicochemical Properties

CompoundFormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)
3-hydroxybenzaldehydeC₇H₆O₂122.12Colorless to light tan solid104-107
2-chloro-3-hydroxybenzaldehydeC₇H₅ClO₂156.57White solid140-142
This compoundC₈H₇ClO₂170.60Colorless oil, solidifies on standing58

Table 2: Reaction Parameters and Yields

Reaction StepStarting MaterialProductYield (%)
1. Chlorination3-hydroxybenzaldehyde2-chloro-3-hydroxybenzaldehyde55
2. Methylation2-chloro-3-hydroxybenzaldehydeThis compound94

Table 3: Spectroscopic Data

CompoundGC-MS (EI) m/z
2-chloro-3-hydroxybenzaldehyde156, 158 (M⁺)
This compound170, 172 (M⁺)

Conclusion

This guide has outlined a practical and efficient two-step synthesis of this compound from 3-hydroxybenzaldehyde. The provided experimental protocols are detailed and have been successfully applied, offering good yields for each step. The regioselectivity of the initial chlorination step is a key advantage of this synthetic route. The structured presentation of data and the visual workflows are intended to provide researchers, scientists, and drug development professionals with a clear and actionable resource for the laboratory-scale preparation of this important synthetic intermediate.

Technical Guide: Solubility Profile of 2-Chloro-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Chloro-3-methoxybenzaldehyde, a key intermediate in the synthesis of various pharmaceutical and fine chemical products. Due to a lack of extensive published quantitative solubility data for this specific compound, this guide outlines established methodologies for its determination and presents a framework for recording such data. Additionally, it details the common synthetic pathway for its preparation.

Quantitative Solubility Data

For research and development purposes, it is crucial to experimentally determine the solubility of this compound in relevant solvent systems. The following table provides a template for recording such empirical data.

Table 1: Solubility of this compound in Various Organic Solvents at 25°C (77°F)

SolventMolar Mass ( g/mol )Density (g/mL)Polarity IndexSolubility ( g/100 mL)Molar Solubility (mol/L)Observations
Non-Polar Solvents
Hexane86.180.6550.1Data not availableData not available
Toluene92.140.8672.4Data not availableData not available
Diethyl Ether74.120.7132.8Data not availableData not available
Polar Aprotic Solvents
Ethyl Acetate88.110.9024.4Data not availableData not available
Acetone58.080.7915.1Data not availableData not available
Dichloromethane84.931.333.1Data not availableData not available
Tetrahydrofuran (THF)72.110.8894.0Data not availableData not available
Acetonitrile41.050.7865.8Data not availableData not available
Dimethylformamide (DMF)73.090.9446.4Data not availableData not available
Dimethyl Sulfoxide (DMSO)78.131.1007.2Data not availableData not available
Polar Protic Solvents
Methanol32.040.7925.1Data not availableData not available
Ethanol46.070.7894.3Data not availableData not available
Isopropanol60.100.7863.9Data not availableData not available
Water18.021.00010.2InsolubleInsoluble

Experimental Protocols for Solubility Determination

The following are detailed methodologies for the experimental determination of the solubility of this compound in organic solvents.

Shake-Flask Method for Equilibrium Solubility

This is a widely recognized and accurate method for determining the equilibrium solubility of a solid in a solvent.[2]

Materials:

  • This compound (solid)

  • Selected organic solvent of high purity

  • Analytical balance

  • Scintillation vials or flasks with airtight seals

  • Constant temperature shaker or water bath

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Appropriate analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Add an excess amount of solid this compound to a series of vials.

  • Accurately pipette a known volume of the selected organic solvent into each vial.

  • Seal the vials tightly to prevent solvent evaporation.

  • Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25°C).

  • Agitate the samples for a sufficient time to ensure equilibrium is reached (typically 24-72 hours). It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.

  • Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

  • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean, dry container. This step is crucial to remove any undissolved solid particles.

  • Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Determine the concentration of this compound in the diluted solution using a pre-calibrated analytical method.

Analytical Methods for Concentration Determination

2.2.1. Gravimetric Analysis

This method is straightforward but generally less precise for moderately soluble compounds.[3][4]

Procedure:

  • Accurately weigh a clean, dry evaporating dish.

  • Pipette a known volume of the filtered saturated solution into the evaporating dish.

  • Carefully evaporate the solvent in a fume hood or under a gentle stream of nitrogen.

  • Once the solvent is removed, dry the residue in a vacuum oven at a temperature below the melting point of the compound until a constant weight is achieved.

  • The final weight of the dish minus the initial weight gives the mass of the dissolved solute.

  • Calculate the solubility in g/100 mL or other desired units.

2.2.2. UV-Vis Spectrophotometry

This method is rapid and requires a small sample volume, provided the compound has a chromophore that absorbs in the UV-Vis range.[5]

Procedure:

  • Determine the wavelength of maximum absorbance (λmax) of this compound in the chosen solvent by scanning a dilute solution.

  • Prepare a series of standard solutions of known concentrations of this compound in the same solvent.

  • Measure the absorbance of each standard solution at the λmax to generate a calibration curve (Absorbance vs. Concentration).

  • Measure the absorbance of the appropriately diluted, filtered saturated solution.

  • Use the calibration curve to determine the concentration of the diluted sample and then calculate the concentration of the original saturated solution.

Mandatory Visualizations

Synthesis of this compound

The synthesis of this compound typically proceeds from 3-hydroxybenzaldehyde. The process involves two main steps: chlorination followed by methylation.

Synthesis_Pathway Reagent1 tBuOCl Acetic Acid Step1 Chlorination Reagent1->Step1 2-Chloro-3-hydroxybenzaldehyde 2-Chloro-3-hydroxybenzaldehyde Step1->2-Chloro-3-hydroxybenzaldehyde Step2 Methylation 2-Chloro-3-hydroxybenzaldehyde->Step2 Reagent2 Iodomethane (CH3I) K2CO3, DMF Reagent2->Step2 This compound This compound Step2->this compound Solubility_Workflow Equilibration Equilibration (Constant Temperature Shaking) Settling Settling of Excess Solid Equilibration->Settling Filtration Filtration of Supernatant (Syringe Filter) Settling->Filtration Dilution Dilution of Saturated Solution Filtration->Dilution Analysis UV-Vis Analysis (Measure Absorbance) Dilution->Analysis Calculation Calculate Solubility (from Calibration Curve) Analysis->Calculation End End: Solubility Data Calculation->End

References

An In-depth Technical Guide on the Stability and Storage of 2-Chloro-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Chloro-3-methoxybenzaldehyde. Due to the limited availability of specific public stability data for this compound, this document leverages established principles of chemical stability, regulatory guidelines for pharmaceuticals, and known degradation pathways of related aromatic aldehydes to provide a robust framework for its handling, storage, and stability assessment.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and storage.

PropertyValueReference
CAS Number 54881-49-1[1]
Molecular Formula C₈H₇ClO₂[1]
Molecular Weight 170.59 g/mol [1]
Appearance White to off-white crystalline powder or solid[1][2]
Melting Point 53-58 °C[1][2]
Boiling Point 260 °C[2]
Flash Point 115 °C[2]

Recommended Storage and Handling

To ensure the long-term integrity of this compound, specific storage and handling procedures are recommended. These are designed to mitigate degradation from environmental factors.

Storage Conditions:

  • Temperature: Store in a cool, dry place, with a recommended temperature range of 2-8°C.[2]

  • Atmosphere: For optimal stability, especially for long-term storage, it is advisable to store under an inert atmosphere, such as nitrogen or argon.[2] This minimizes the risk of oxidation.

  • Container: Use a tightly sealed, light-resistant container to prevent exposure to moisture and light.

Handling Precautions:

  • Handle in a well-ventilated area or under a chemical fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn.[1]

The following workflow diagram illustrates the recommended procedures for handling and storing this compound to maintain its stability.

G Figure 1: Recommended Handling and Storage Workflow cluster_receiving Receiving and Initial Storage cluster_handling Handling for Use cluster_storage Post-Use Storage receive Receive Compound inspect Inspect Container Seal and Integrity receive->inspect initial_store Store in a Cool (2-8°C), Dry, Dark Place inspect->initial_store prepare Equilibrate to Room Temperature in a Desiccator initial_store->prepare For Experimental Use weigh Weigh in a Ventilated Enclosure prepare->weigh use Use in Experiment weigh->use reseal Tightly Reseal Container use->reseal After Use inert Purge with Inert Gas (e.g., Nitrogen) reseal->inert final_store Return to 2-8°C Storage inert->final_store

Figure 1: Recommended Handling and Storage Workflow

Potential Degradation Pathways

Aromatic aldehydes like this compound are susceptible to degradation through several pathways, primarily oxidation and photolysis. Understanding these pathways is crucial for designing appropriate stability studies and interpreting their results.

  • Oxidation: The aldehyde functional group is prone to oxidation, especially when exposed to air (oxygen). This process can be accelerated by the presence of light and trace metal impurities. The primary degradation product is the corresponding carboxylic acid, 2-chloro-3-methoxybenzoic acid.

  • Photodegradation: Exposure to light, particularly in the UV spectrum, can induce photochemical reactions. This can lead to the formation of various degradation products, including the potential for decarbonylation to form 2-chloro-1-methoxybenzene, or the formation of radical species that can lead to more complex degradation products. Studies on benzaldehyde have shown that light exposure can promote the formation of benzene, highlighting the importance of protection from light.[1]

The diagram below illustrates the principal potential degradation pathways for this compound.

G Figure 2: Potential Degradation Pathways main This compound oxidized 2-Chloro-3-methoxybenzoic acid main->oxidized Oxidation (O₂, light, metal ions) photolysis_products Photodegradation Products (e.g., 2-chloro-1-methoxybenzene) main->photolysis_products Photolysis (UV light)

Figure 2: Potential Degradation Pathways

Stability Testing Protocols

While specific stability data for this compound is not publicly available, a robust stability testing program can be designed based on the International Council for Harmonisation (ICH) guidelines, which are the standard for pharmaceutical compounds. These principles are directly applicable to high-purity chemical reagents used in research and development.

Summary of Stability Study Conditions (Based on ICH Q1A(R2))

Study TypeStorage ConditionMinimum DurationPurpose
Long-Term 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 monthsTo establish the re-test period or shelf life under recommended storage conditions.
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 monthsTo be conducted if a significant change occurs during accelerated testing.
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 monthsTo accelerate chemical degradation and physical changes to predict long-term stability.

Forced Degradation (Stress Testing) Protocol:

Forced degradation studies are essential to identify potential degradation products and to establish the intrinsic stability of the molecule. This information is critical for developing stability-indicating analytical methods.

1. Objective: To identify the likely degradation products of this compound under various stress conditions and to demonstrate the specificity of the analytical method.

2. Materials:

  • This compound (one batch)
  • Hydrochloric acid (e.g., 0.1 M)
  • Sodium hydroxide (e.g., 0.1 M)
  • Hydrogen peroxide (e.g., 3%)
  • High-purity water
  • Acetonitrile or other suitable organic solvent
  • Photostability chamber
  • Temperature and humidity-controlled oven

3. General Procedure:

  • Prepare stock solutions of this compound in a suitable solvent.
  • Expose the compound (in solid state and in solution) to the stress conditions outlined below.
  • Samples should be taken at appropriate time points (e.g., 0, 2, 4, 8, 24 hours, and longer if no degradation is observed).
  • Analyze the stressed samples against a control (stored at 2-8°C, protected from light) using a validated stability-indicating HPLC method (e.g., with UV-Vis or mass spectrometric detection).

4. Stress Conditions:

  • Acid Hydrolysis: Treat the compound with 0.1 M HCl at an elevated temperature (e.g., 60-80°C).
  • Base Hydrolysis: Treat the compound with 0.1 M NaOH at room temperature or slightly elevated temperature.
  • Oxidation: Treat the compound with 3% H₂O₂ at room temperature.
  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) and high humidity (e.g., 75% RH at 40°C).
  • Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A dark control should be run in parallel.

The following diagram outlines the workflow for a comprehensive stability assessment.

G Figure 3: Stability Assessment Workflow cluster_setup Study Setup cluster_testing Execution of Stability Studies cluster_analysis Data Analysis and Reporting start Define Stability Protocol method_dev Develop & Validate Stability-Indicating Analytical Method start->method_dev forced_deg Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) method_dev->forced_deg long_term Long-Term Stability (e.g., 25°C/60% RH) method_dev->long_term accelerated Accelerated Stability (40°C/75% RH) method_dev->accelerated analyze Analyze Samples at Time Points forced_deg->analyze long_term->analyze accelerated->analyze identify Identify & Characterize Degradants analyze->identify evaluate Evaluate Data & Determine Degradation Rate identify->evaluate report Establish Storage Conditions & Re-test Period evaluate->report

Figure 3: Stability Assessment Workflow

Conclusion

While specific, quantitative stability data for this compound is not widely published, a comprehensive understanding of its chemical nature allows for the establishment of sound storage and handling procedures. By adhering to the recommended conditions of cool, dry, and dark storage, preferably under an inert atmosphere, the integrity of the compound can be maintained. For critical applications in research and drug development, it is highly recommended that users perform their own stability assessments, following established guidelines such as those provided by the ICH, to ensure the material's quality and suitability for its intended use over time. The provided protocols and workflows offer a robust framework for such an evaluation.

References

The Versatile Scaffold: Unlocking the Potential of 2-Chloro-3-methoxybenzaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, the strategic selection of starting materials is paramount to the successful discovery and development of novel therapeutic agents. Aromatic aldehydes, in particular, serve as versatile building blocks, offering a reactive handle for the construction of a diverse array of complex molecular architectures. Among these, 2-Chloro-3-methoxybenzaldehyde emerges as a promising, yet underexplored, scaffold. Its unique substitution pattern—a sterically accessible aldehyde, an electron-withdrawing chlorine atom, and an electron-donating methoxy group—presents a compelling platform for the synthesis of innovative drug candidates. This technical guide aims to provide a comprehensive overview of the potential applications of this compound in medicinal chemistry, drawing insights from the reactivity and biological activity of structurally related analogs. While direct studies on this specific molecule are nascent, its potential as a precursor for potent anticancer and antimicrobial agents is significant.

Core Chemical Reactivity and Synthetic Potential

The chemical reactivity of this compound is primarily dictated by the aldehyde functional group, which readily participates in a variety of classical organic reactions pivotal to the construction of medicinally relevant scaffolds. The presence of the chloro and methoxy substituents on the aromatic ring further modulates its reactivity and provides opportunities for late-stage functionalization.

Synthesis of Schiff Bases

The condensation of the aldehyde group with primary amines to form Schiff bases (imines) is a fundamental transformation in medicinal chemistry. Schiff bases are not only valuable intermediates but also exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. The general workflow for the synthesis of Schiff bases from this compound is depicted below.

Schiff_Base_Synthesis This compound This compound Reaction Condensation This compound->Reaction Primary Amine (R-NH2) Primary Amine (R-NH2) Primary Amine (R-NH2)->Reaction Schiff Base Imine Derivative Reaction->Schiff Base Biological Screening Biological Screening Schiff Base->Biological Screening

Caption: General workflow for the synthesis and screening of Schiff bases.

Claisen-Schmidt Condensation for Chalcone Synthesis

Chalcones, characterized by the 1,3-diaryl-2-propen-1-one backbone, are another important class of bioactive molecules with well-documented anticancer, anti-inflammatory, and antimicrobial activities. This compound can serve as the aldehydic component in a Claisen-Schmidt condensation with various acetophenones to generate a library of novel chalcone derivatives.

Synthesis of Heterocyclic Scaffolds

The aldehyde functionality of this compound is a key entry point for the construction of a multitude of nitrogen-containing heterocyclic systems, which form the core of a vast number of approved drugs. Through multi-component reactions or sequential synthetic strategies, it can be utilized to synthesize quinolines, pyrimidines, imidazoles, and other privileged structures in medicinal chemistry. For instance, a plausible route to quinoline analogs, inspired by the chemistry of 2-chloroquinoline-3-carbaldehyde, could involve a Vilsmeier-Haack type reaction followed by cyclization.

Potential Therapeutic Applications

Based on the biological activities of structurally similar compounds, derivatives of this compound are anticipated to exhibit significant potential in several therapeutic areas.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of benzaldehyde derivatives. For instance, benzyloxybenzaldehyde derivatives have been shown to induce apoptosis and arrest the cell cycle in cancer cell lines.[1] The cytotoxic effects are often attributed to the induction of mitochondrial damage.[1] The structural motifs accessible from this compound, such as chalcones and quinolines, are well-established pharmacophores in oncology research.

Table 1: Anticancer Activity of Structurally Related Benzaldehyde Derivatives

Compound ClassCancer Cell LineReported Activity (IC50)Reference
BenzyloxybenzaldehydesHL-60 (Leukemia)1-10 µM[1]
ChalconesVariousSub-micromolar to low micromolarInferred from multiple sources
Quinoline AnalogsVariousVaries widely based on substitutionInferred from multiple sources
Antimicrobial Activity

The search for new antimicrobial agents is a global health priority. Schiff bases and chalcones derived from substituted benzaldehydes have consistently shown promising activity against a range of bacterial and fungal pathogens. The α,β-unsaturated ketone moiety in chalcones is believed to act as a Michael acceptor, interacting with biological nucleophiles in microorganisms. Schiff bases can interfere with cell wall synthesis or other essential cellular processes.

Table 2: Antimicrobial Activity of Structurally Related Compound Classes

Compound ClassPathogen(s)Reported ActivityReference
Schiff BasesS. aureus, E. coliModerate to goodInferred from multiple sources
ChalconesGram-positive & Gram-negative bacteriaModerate to good[2]

Experimental Protocols

The following are generalized experimental protocols for the synthesis of key derivatives from an aromatic aldehyde like this compound, based on established methodologies for analogous compounds.

General Procedure for Schiff Base Synthesis
  • Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or methanol.

  • Addition of Amine: To this solution, add an equimolar amount of the desired primary amine.

  • Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reaction: Stir the reaction mixture at room temperature or under reflux for a period ranging from a few hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Isolation: Upon completion, the precipitated Schiff base is collected by filtration, washed with cold solvent, and dried. If no precipitate forms, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.

General Procedure for Claisen-Schmidt Condensation (Chalcone Synthesis)
  • Preparation of Reactant Solution: In a flask, dissolve this compound (1 equivalent) and an appropriate acetophenone (1 equivalent) in ethanol.

  • Base Addition: To this stirred solution, add an aqueous or methanolic solution of a base (e.g., NaOH or KOH) dropwise at room temperature.

  • Reaction: Continue stirring the reaction mixture at room temperature for 2-4 hours. The reaction progress is monitored by TLC.

  • Work-up: Pour the reaction mixture into crushed ice and acidify with dilute HCl.

  • Isolation and Purification: The precipitated chalcone is filtered, washed with water until neutral, and then dried. The crude product is purified by recrystallization from a suitable solvent like ethanol.[2]

Signaling Pathways and Mechanisms of Action

While the precise mechanisms of action for derivatives of this compound are yet to be elucidated, insights can be drawn from related compounds.

Induction of Apoptosis in Cancer Cells

Many anticancer agents derived from benzaldehydes exert their effect by inducing programmed cell death, or apoptosis. This often involves the intrinsic mitochondrial pathway.

Apoptosis_Pathway cluster_cell Cancer Cell Drug_Derivative Bioactive Derivative (e.g., Chalcone) Mitochondrion Mitochondrion Drug_Derivative->Mitochondrion Induces Stress Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase_Cascade Caspase Activation Cytochrome_c->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis

References

An In-depth Technical Guide to the Reaction of 2-Chloro-3-methoxybenzaldehyde with Amines for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the reaction mechanism between 2-Chloro-3-methoxybenzaldehyde and various amines. Primarily, this reaction proceeds through a nucleophilic addition-elimination pathway to form Schiff bases (imines), a class of compounds with significant applications in medicinal chemistry and materials science. This document details the underlying reaction mechanism, provides representative experimental protocols, summarizes key characterization data, and discusses the biological relevance of the resulting Schiff base derivatives in the context of drug development. The information is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.

Introduction

The reaction of aldehydes and ketones with primary amines to form Schiff bases, also known as imines, is a fundamental and widely utilized transformation in organic chemistry. The resulting C=N double bond, or azomethine group, is a key structural motif in many biologically active compounds. This compound is a versatile starting material, featuring an electrophilic aldehyde group and a substituted aromatic ring with electron-withdrawing (chloro) and electron-donating (methoxy) groups. These substituents can influence the reactivity of the aldehyde and the properties of the resulting Schiff base, making it an interesting scaffold for drug design. Schiff bases derived from substituted benzaldehydes are known to exhibit a broad spectrum of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[1][2][3] This guide will delve into the specifics of its reaction with amines, providing a technical foundation for its application in research and development.

Core Reaction Mechanism: Schiff Base Formation

The reaction between this compound and a primary amine proceeds via a two-step mechanism: nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule (dehydration). This reaction is typically catalyzed by a small amount of acid.[1]

Step 1: Nucleophilic Addition The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. This results in the formation of a tetrahedral intermediate known as a carbinolamine. This step is generally reversible.

Step 2: Dehydration The carbinolamine is then protonated on the oxygen atom by the acid catalyst, making the hydroxyl group a better leaving group (water). Subsequently, the lone pair on the nitrogen atom forms a double bond with the carbon, expelling a water molecule and forming a protonated imine (iminium ion).

Step 3: Deprotonation Finally, a base (which can be another amine molecule or the solvent) deprotonates the nitrogen atom to yield the final, neutral Schiff base product and regenerate the acid catalyst.

Below is a Graphviz diagram illustrating this reaction mechanism.

Caption: General reaction mechanism for Schiff base formation.

Experimental Protocols

While specific, optimized protocols for the reaction of this compound with a wide range of amines are not extensively documented in a single source, a general and reliable procedure can be adapted from the synthesis of similar Schiff bases. The following protocol is a representative example.

General Synthesis of a Schiff Base from this compound

Materials:

  • This compound

  • Primary amine (e.g., aniline derivative, alkylamine)

  • Absolute Ethanol (or Methanol)

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Beaker

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of absolute ethanol with stirring.

  • In a separate beaker, dissolve the primary amine (1 equivalent) in absolute ethanol.

  • Add the amine solution dropwise to the aldehyde solution at room temperature with continuous stirring.

  • To this mixture, add a few drops (typically 2-4) of glacial acetic acid as a catalyst.

  • Attach a reflux condenser to the flask and heat the mixture to reflux (the boiling point of ethanol, approximately 78 °C) for a period of 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[2]

  • After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

  • The solid product (Schiff base) may precipitate out upon cooling. If not, the volume of the solvent can be reduced by rotary evaporation, or the product can be precipitated by adding cold water.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the purified Schiff base in a desiccator or a vacuum oven at a low temperature.

The following diagram outlines the general experimental workflow.

ExperimentalWorkflow A Dissolve this compound in Ethanol C Mix Reactant Solutions A->C B Dissolve Primary Amine in Ethanol B->C D Add Glacial Acetic Acid (Catalyst) C->D E Reflux for 2-6 hours D->E F Cool to Room Temperature E->F G Isolate Product (Filtration) F->G H Wash with Cold Ethanol G->H I Dry the Product H->I J Characterization (IR, NMR, etc.) I->J

Caption: General experimental workflow for Schiff base synthesis.

Data Presentation: Characterization of Resulting Schiff Bases

The synthesized Schiff bases are typically characterized by various spectroscopic methods to confirm their structure. While a comprehensive database for derivatives of this compound is not available, the following tables summarize expected and reported spectroscopic data for structurally similar Schiff bases. Researchers should perform their own characterization for novel compounds.

Infrared (IR) Spectroscopy Data

The formation of the Schiff base is readily confirmed by IR spectroscopy. The key diagnostic peaks are the appearance of the C=N stretching vibration and the disappearance of the C=O and N-H (from the primary amine) stretching vibrations of the starting materials.[2]

Functional GroupWavenumber (cm⁻¹)Description
C=N (Imine)1600 - 1650Appearance of this band confirms formation.[2]
C=O (Aldehyde)~1700Disappearance of this band.
N-H (Amine)3300 - 3500Disappearance of this band.
Ar-Cl700 - 800Expected to be present.
Ar-O-CH₃1200 - 1275 (asym), 1000 - 1075 (sym)Expected to be present.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR spectroscopy is used to confirm the proton environment of the Schiff base. The chemical shift of the azomethine proton (-CH=N-) is a key indicator of product formation.

Proton TypeChemical Shift (δ, ppm)Description
-CH=N (Azomethine)8.0 - 9.0A singlet, highly characteristic of the imine proton.[2]
Aromatic Protons6.5 - 8.5Complex multiplet patterns from the aromatic rings.[2]
-OCH₃ (Methoxy)3.8 - 4.0A singlet integrating to 3 protons.
Amine R-groupVariableDepends on the structure of the amine used.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹³C NMR provides information about the carbon skeleton of the molecule.

Carbon TypeChemical Shift (δ, ppm)Description
-C=N (Azomethine)150 - 165Characteristic signal for the imine carbon.[2]
Aromatic Carbons110 - 160Multiple signals in the aromatic region.
-OCH₃ (Methoxy)55 - 60Signal for the methoxy carbon.

Role in Drug Development and Biological Significance

Schiff bases are a prominent class of compounds in medicinal chemistry due to their wide range of pharmacological activities.[3] The imine group is often crucial for their biological function.[1] The presence of the 2-chloro and 3-methoxy substituents on the benzaldehyde ring can further modulate the biological activity and pharmacokinetic properties of the resulting Schiff bases.

Antimicrobial and Antifungal Activity: Many Schiff bases exhibit potent activity against a variety of bacterial and fungal strains. The mechanism is often attributed to the azomethine linkage, which can interfere with microbial cell wall synthesis or other essential cellular processes.

Anticancer Activity: Numerous Schiff base derivatives have been reported to possess significant anticancer properties.[1][2] The proposed mechanisms of action are diverse and can include the induction of apoptosis, inhibition of cell proliferation, and interaction with DNA.[1] For instance, some Schiff bases have shown cytotoxic activities against various cancer cell lines, including breast cancer and oral squamous cell carcinoma.[1]

Other Biological Activities: Schiff bases have also been investigated for their anti-inflammatory, analgesic, antiviral, and antioxidant activities.[2]

The chloro and methoxy groups on the aromatic ring can influence the molecule's lipophilicity, electronic properties, and ability to form hydrogen bonds, all of which are critical for drug-receptor interactions and overall pharmacokinetic profiles.

While specific signaling pathways for Schiff bases derived from this compound are not yet elucidated, the broad biological activities of this class of compounds make them attractive candidates for further investigation in drug discovery programs. The general logical relationship for their potential as therapeutic agents is outlined below.

BiologicalSignificance A This compound + Primary Amine B Schiff Base Synthesis A->B C Schiff Base Derivative (-CH=N- group) B->C D Biological Activity C->D E Antimicrobial D->E F Anticancer D->F G Anti-inflammatory D->G H Drug Development Candidate E->H F->H G->H

Caption: Logical flow from synthesis to potential drug development.

Conclusion

The reaction of this compound with primary amines provides a straightforward and efficient route to a diverse range of Schiff bases. The reaction proceeds through a well-understood nucleophilic addition-elimination mechanism. The resulting imine compounds are of significant interest to the scientific and drug development communities due to their broad spectrum of biological activities. The presence of the chloro and methoxy substituents offers opportunities for fine-tuning the physicochemical and pharmacological properties of these molecules. This guide provides the fundamental technical information required for researchers to synthesize, characterize, and explore the potential of these promising compounds in various applications, particularly in the realm of medicinal chemistry. Further research into the specific biological targets and signaling pathways of these derivatives is warranted to fully exploit their therapeutic potential.

References

Methodological & Application

Synthetic Protocols for 2-Chloro-3-methoxybenzaldehyde Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-Chloro-3-methoxybenzaldehyde and its derivatives. These compounds are valuable intermediates in medicinal chemistry, with demonstrated potential in the development of novel therapeutic agents. The protocols outlined below are based on established synthetic methodologies, including the Vilsmeier-Haack reaction and ortho-lithiation, and are intended to serve as a comprehensive guide for researchers in organic synthesis and drug discovery.

Introduction

This compound is a substituted aromatic aldehyde that serves as a versatile building block for the synthesis of a variety of heterocyclic compounds and other complex organic molecules. Its derivatives have garnered significant interest in medicinal chemistry due to their potential biological activities. Notably, derivatives of similar benzaldehydes have been investigated as anticancer agents that can induce apoptosis and as inhibitors of critical signaling pathways, such as the Hedgehog signaling pathway.[1][2] This document details two primary synthetic routes to this compound and provides protocols for the synthesis of representative derivatives with potential therapeutic applications.

Synthetic Protocols for this compound

Two primary methods for the formylation of the precursor, 2-chloroanisole, to yield this compound are the Vilsmeier-Haack reaction and directed ortho-lithiation followed by formylation.

Method 1: Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic rings.[3] The reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[4]

Experimental Protocol:

  • Vilsmeier Reagent Formation: In a two-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF) (3.5 mL, 45.6 mmol) in an ice bath. To this, add phosphorus oxychloride (2.08 mL, 22.8 mmol) dropwise with continuous stirring, maintaining the temperature below 5 °C.[5]

  • Formylation: After the addition is complete, add 2-chloroanisole (2.18 g, 7.6 mmol) slowly to the freshly prepared Vilsmeier reagent.

  • Reaction: Remove the cooling bath and heat the reaction mixture at 75 °C for 6 hours.[5]

  • Work-up: After the reaction is complete, pour the mixture into ice-cooled water. Neutralize the solution by making it alkaline with a sodium hydroxide solution to a pH of 8-9.

  • Isolation: The resulting precipitate of this compound is collected by filtration, washed with water, and dried in air.

  • Purification: The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.

ReagentMolar Equiv.Amount
2-Chloroanisole1.07.6 mmol, 2.18 g
N,N-Dimethylformamide (DMF)6.045.6 mmol, 3.5 mL
Phosphorus Oxychloride (POCl₃)3.022.8 mmol, 2.08 mL

Table 1: Reagents for Vilsmeier-Haack Synthesis of this compound.

Method 2: Directed Ortho-lithiation and Formylation

Directed ortho-lithiation provides a highly regioselective method for the functionalization of aromatic compounds. The methoxy group in 2-chloroanisole can direct the lithiation to the ortho position, which is subsequently quenched with a formylating agent.

Experimental Protocol:

  • Setup: In a dry, three-necked round-bottom flask under an argon atmosphere, dissolve 2-chloroanisole in anhydrous tetrahydrofuran (THF).

  • Lithiation: Cool the solution to -78 °C in a dry ice/acetone bath. Add a solution of n-butyllithium (n-BuLi) in hexanes dropwise via syringe. Stir the mixture at this temperature for 1-2 hours.

  • Formylation: Add anhydrous N,N-dimethylformamide (DMF) dropwise to the reaction mixture at -78 °C.

  • Quenching: Allow the reaction to warm to room temperature and then quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: After filtering, concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

ReagentMolar Equiv.
2-Chloroanisole1.0
n-Butyllithium (n-BuLi)1.1
N,N-Dimethylformamide (DMF)1.2

Table 2: Reagents for Ortho-lithiation and Formylation.

Synthesis of this compound Derivatives

The synthesized this compound can be used as a precursor for various derivatives with potential biological activities.

Synthesis of 2-(Benzyloxy)-3-methoxybenzaldehyde Derivatives

These derivatives have shown potential as anticancer agents.[2]

Experimental Protocol:

  • Reaction Setup: To a solution of a substituted 2-hydroxy-3-methoxybenzaldehyde (1.0 eq.) in DMF (10 mL), add potassium carbonate (1.5 eq.).

  • Alkylation: Add the corresponding benzyl halide (e.g., benzyl bromide or a substituted benzyl bromide) (1.0 eq.) to the mixture.

  • Reaction: Stir the resulting solution overnight at 70 °C.

  • Work-up: After the reaction is complete, reduce the volume of DMF by evaporation under vacuum. Add 20 mL of water to the residue.

  • Isolation and Purification: Collect the resulting precipitate by filtration, dry it, and recrystallize from ethanol to afford the desired product.[6]

Starting MaterialBenzyl HalideProductYield
Vanillin4-Chlorobenzyl chloride4-((4-Chlorobenzyl)oxy)-3-methoxybenzaldehyde86%[6]

Table 3: Synthesis of Benzyloxybenzaldehyde Derivatives.[6]

Synthesis of 2-Methoxybenzamide Derivatives as Hedgehog Signaling Inhibitors

Derivatives of 2-methoxybenzamide have been identified as inhibitors of the Hedgehog signaling pathway.[1][7]

Experimental Protocol:

  • Acid Chloride Formation: Reflux the corresponding substituted benzoic acid in thionyl chloride (SOCl₂) for 3 hours to generate the acyl chloride.

  • Amidation: Condense the acyl chloride with a substituted aniline (e.g., methyl 4-amino-2-methoxybenzoate) in the presence of triethylamine in DMF at room temperature overnight to obtain the intermediate amide.

  • Hydrolysis and Further Amidation: The ester of the intermediate can be hydrolyzed to the carboxylic acid, followed by amidation with another amine to yield the final target compounds.

Biological Activities and Signaling Pathways

Anticancer Activity and Apoptosis Induction

Derivatives of benzyloxybenzaldehyde have demonstrated significant anticancer activity, particularly against leukemia cell lines like HL-60.[2] These compounds can arrest the cell cycle at the G2/M phase and induce apoptosis through the disruption of the mitochondrial membrane potential.[2][8]

apoptosis_pathway 2-Benzyloxy-3-methoxybenzaldehyde_Derivative 2-Benzyloxy-3-methoxybenzaldehyde_Derivative Mitochondrial_Membrane_Potential_Disruption Mitochondrial_Membrane_Potential_Disruption 2-Benzyloxy-3-methoxybenzaldehyde_Derivative->Mitochondrial_Membrane_Potential_Disruption induces Cytochrome_c_Release Cytochrome_c_Release Mitochondrial_Membrane_Potential_Disruption->Cytochrome_c_Release Caspase_Activation Caspase_Activation Cytochrome_c_Release->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Apoptosis induction by benzyloxybenzaldehyde derivatives.
Hedgehog Signaling Pathway Inhibition

The Hedgehog (Hh) signaling pathway is crucial in embryonic development and its aberrant activation is implicated in several cancers.[1][9] Small molecule inhibitors targeting this pathway, particularly the Smoothened (Smo) receptor, are promising anticancer agents.[10][11] 2-Methoxybenzamide derivatives have been identified as potent inhibitors of the Hh pathway.[1][7]

hedgehog_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH1 PTCH1 SMO SMO PTCH1->SMO inhibits SUFU SUFU SMO->SUFU inhibits GLI GLI SUFU->GLI sequesters GLI_A GLI (Active) GLI->GLI_A translocates & activates Target_Genes Target Gene Expression GLI_A->Target_Genes promotes Hh_Ligand Hedgehog Ligand Hh_Ligand->PTCH1 binds Inhibitor 2-Methoxybenzamide Derivative Inhibitor->SMO inhibits

Hedgehog signaling pathway and point of inhibition.

Experimental Workflow for Synthesis and Evaluation

The following workflow outlines the general procedure from synthesis to biological evaluation of this compound derivatives.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_evaluation Biological Evaluation Start Starting Material (e.g., 2-Chloroanisole) Synth Synthesis of This compound Start->Synth Deriv Derivatization Synth->Deriv Purify Purification (Chromatography, Recrystallization) Deriv->Purify Analyze Structural Analysis (NMR, MS, IR) Purify->Analyze Screen In vitro Screening (e.g., Cytotoxicity Assays) Analyze->Screen Pathway Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) Screen->Pathway

General experimental workflow.

Conclusion

The synthetic protocols and application notes provided herein offer a comprehensive resource for the synthesis and exploration of this compound and its derivatives. The versatility of this scaffold, coupled with the potential for significant biological activity, makes it an attractive starting point for the development of novel therapeutic agents. The detailed methodologies and workflows are intended to facilitate further research and development in this promising area of medicinal chemistry.

References

Application Notes and Protocols for the Synthesis of QuinoIine Derivatives Using 2-Chloro-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinoline and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The synthesis of substituted quinolines is, therefore, a significant focus in drug discovery and development. While numerous methods exist for quinoline synthesis, this document outlines a proposed synthetic strategy utilizing 2-Chloro-3-methoxybenzaldehyde as a starting material. Direct single-step conversions from this substrate to a quinoline core are not prevalent in the literature. Consequently, a multi-step approach is proposed, leveraging well-established and reliable chemical transformations.

The proposed pathway involves a three-step sequence:

  • Nitration of the benzaldehyde ring to introduce a nitro group.

  • Chemoselective reduction of the nitro group to an amine, yielding a 2-amino-substituted benzaldehyde.

  • Friedländer annulation of the resulting 2-aminobenzaldehyde with a carbonyl compound containing an α-methylene group to construct the final quinoline ring system.

This document provides detailed protocols for each of these key steps, supported by quantitative data from analogous reactions, and includes visualizations of the synthetic pathway and reaction mechanisms.

Proposed Synthetic Pathway

The overall proposed transformation of this compound into a substituted quinoline derivative is depicted below. This pathway is designed to be robust, employing high-yielding and well-documented reactions.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Step 3: Friedländer Annulation A This compound C 2-Chloro-3-methoxy-6-nitrobenzaldehyde A->C Regioselective Nitration B Nitrating Mixture (KNO₃, H₂SO₄) E 2-Amino-3-chloro-4-methoxybenzaldehyde C->E Selective Nitro Group Reduction D Reducing Agent (e.g., Fe/AcOH) G Substituted Quinoline Derivative E->G Acid or Base Catalysis F α-Methylene Ketone (e.g., Ethyl acetoacetate) F->G G A 2-Aminoaryl Ketone + α-Methylene Ketone B Enolate Formation A->B Base C Aldol Condensation B->C D Aldol Adduct C->D E Cyclization (Intramolecular Condensation) D->E F Dehydration E->F G Quinoline Product F->G G Start Start: This compound Nitration Step 1: Nitration (KNO₃, H₂SO₄) Start->Nitration Isolation1 Isolation & Purification of Nitro-Intermediate Nitration->Isolation1 Reduction Step 2: Reduction (Fe, AcOH) Isolation1->Reduction Isolation2 Isolation & Purification of Amino-Intermediate Reduction->Isolation2 Friedlander Step 3: Friedländer Annulation (+ α-Methylene Ketone) Isolation2->Friedlander Workup Reaction Workup & Crude Isolation Friedlander->Workup Purification Final Purification (Chromatography/ Recrystallization) Workup->Purification End Final Product: Substituted Quinoline Purification->End

The Versatility of 2-Chloro-3-methoxybenzaldehyde in the Synthesis of Bioactive Heterocyclic Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Chloro-3-methoxybenzaldehyde is a versatile aromatic aldehyde that serves as a valuable building block in the synthesis of a diverse range of heterocyclic compounds. The presence of the chloro and methoxy substituents on the benzene ring offers unique electronic and steric properties, influencing the reactivity of the aldehyde and the biological activity of the resulting heterocyclic systems. This document provides detailed application notes and experimental protocols for the synthesis of several key classes of heterocyclic compounds utilizing this compound and its analogs as a crucial precursor.

I. Synthesis of Thiazolo[3,2-a]pyrimidines

Thiazolo[3,2-a]pyrimidines are a class of fused heterocyclic compounds that have garnered significant interest due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The synthesis of (2-Hydroxy-3-methoxybenzylidene)thiazolo[3,2-a]pyrimidines, a close analog of the target compound's derivatives, has been reported with high yields and has shown promising cytotoxic activity against various cancer cell lines.

Application Note:

The synthesis involves a multi-step process starting from a Biginelli-type condensation to form a tetrahydropyrimidine-2-thione, followed by reaction with an α-haloester and subsequent condensation with the substituted benzaldehyde. The resulting 2-arylmethylidene derivatives of thiazolo[3,2-a]pyrimidine have demonstrated significant cytotoxic effects, particularly against cervical adenocarcinoma (M-HeLa) cells, while exhibiting low cytotoxicity against normal liver cells.[1][2] This highlights their potential as selective anticancer agents.

Experimental Protocol: Synthesis of 6-Acetyl-(Z)−2-(2-hydroxy−3-methoxybenzylidene)−7-methyl−5-(p-tolyl)−2H-thiazolo[3,2-a]pyrimidine−3(5H)-one[1]

Step 1: Synthesis of 1,2,3,4-tetrahydropyrimidine-2-thiones. A mixture of the appropriate aldehyde (1 mmol), thiourea (1.5 mmol), and a 1,3-dicarbonyl compound (1 mmol) is refluxed in acetonitrile in the presence of a catalytic amount of iodine (0.03 mmol) for 8 hours. The product is isolated upon cooling and recrystallization.

Step 2: Synthesis of the thiazolo[3,2-a]pyrimidine precursor. The synthesized 1,2,3,4-tetrahydropyrimidine-2-thione (1 mmol) is reacted with ethyl chloroacetate (5 mmol) at 120 °C without a solvent for 2 hours to yield the thiazolo[3,2-a]pyrimidine precursor.

Step 3: Condensation with 2-hydroxy-3-methoxybenzaldehyde. The hydrochloride of the thiazolo[3,2-a]pyrimidine precursor (1 mmol) is mixed with a solution of NaOH (1 mmol) in a mixture of CHCl₃ (50 mL) and water (50 mL) and stirred for 30 minutes at room temperature. Then, 2-hydroxy-3-methoxybenzaldehyde (1 mmol) and a catalytic amount of pyrrolidine are added. The resulting mixture is stirred under reflux for 3 hours. After cooling, the precipitate is filtered, washed with ethanol, and purified by recrystallization from methanol to afford the final product.

Quantitative Data:
CompoundYieldMelting Point (°C)
6-Acetyl-(Z)−2-(2-hydroxy−3-methoxybenzylidene)−7-methyl−5-(p-tolyl)−2H-thiazolo[3,2-a]pyrimidine−3(5H)-one97%209–211
Ethyl (Z)−2-(2-hydroxy−3-methoxybenzylidene)−7-methyl−5-(3-nitrophenyl)−3-oxo−2,3-dihydro−5H-thiazolo[3,2-a]pyrimidine−6-carboxylate95%206–208
Ethyl (Z)-2-(2-hydroxy-3-methoxybenzylidene)-7-methyl-5-(2-methoxyphenyl)-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate96%193–195

Data obtained from the synthesis using 2-hydroxy-3-methoxybenzaldehyde.[1]

Cytotoxicity Data:
CompoundCell LineIC₅₀ (µM)
Ethyl (Z)−2-(2-hydroxy−3-methoxybenzylidene)−7-methyl−5-(3-nitrophenyl)−3-oxo−2,3-dihydro−5H-thiazolo[3,2-a]pyrimidine−6-carboxylateM-HeLa1.8 ± 0.2
HuTu 8010.2 ± 1.5
Chang liver> 50

IC₅₀ values represent the concentration of the compound that inhibits 50% of cell growth.[2]

II. Synthesis of Quinolines via Friedländer Annulation

The Friedländer synthesis is a classical and straightforward method for the synthesis of quinolines, which are important heterocyclic scaffolds found in numerous natural products and pharmaceuticals exhibiting a wide range of biological activities, including antimicrobial and anticancer properties.[3][4] This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.

Application Note:

While a specific example using this compound in a Friedländer synthesis was not found in the searched literature, the reaction is widely applicable to a variety of substituted benzaldehydes and ketones. The general protocol can be adapted for this compound to synthesize novel quinoline derivatives. The reaction is typically catalyzed by acids or bases.[5][6] A modern, greener approach involves performing the reaction in water without a catalyst.[7]

Experimental Protocol: General Friedländer Synthesis of Quinolines[7]

A mixture of a 2-aminoaryl aldehyde or ketone (1.0 mmol) and a compound containing an α-methylene group (e.g., a ketone or β-ketoester, 1.2 mmol) in water (5 mL) is heated at 70°C for 3-5 hours. The progress of the reaction can be monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration, washed with water, and dried. If necessary, the product can be purified by recrystallization or column chromatography.

III. Synthesis of Dihydropyrimidinones via Biginelli Reaction

The Biginelli reaction is a one-pot multicomponent reaction that provides access to 3,4-dihydropyrimidin-2(1H)-ones and their thio-analogs.[8] These compounds are known for a wide array of pharmacological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties.[1] They are also recognized as calcium channel blockers.[1]

Application Note:

The Biginelli reaction is highly versatile and accommodates a wide range of substituted aromatic aldehydes. Although a specific protocol for this compound was not identified, the general procedure can be readily applied. The reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea.[8][9]

Experimental Protocol: General Biginelli Reaction for Dihydropyrimidinone Synthesis[8]

A mixture of an aromatic aldehyde (10 mmol), a β-ketoester (10 mmol), and urea or thiourea (15 mmol) in ethanol (20 mL) containing a catalytic amount of hydrochloric acid is refluxed for 4-8 hours. Upon cooling, the product often crystallizes from the solution and can be isolated by filtration. Recrystallization from ethanol usually affords the pure dihydropyrimidinone.

IV. Synthesis of Dihydropyridines via Hantzsch Synthesis

The Hantzsch pyridine synthesis is a classic multicomponent reaction for the preparation of 1,4-dihydropyridines, which are precursors to pyridines.[10][11] Dihydropyridine derivatives are a prominent class of calcium channel blockers used in the treatment of cardiovascular diseases.[10] They also exhibit other biological activities such as anticancer and anti-inflammatory properties.[12]

Application Note:
Experimental Protocol: General Hantzsch Dihydropyridine Synthesis[10]

A mixture of an aldehyde (10 mmol), ethyl acetoacetate (20 mmol), and ammonium acetate (15 mmol) in ethanol (25 mL) is heated at reflux for 3-4 hours. The reaction mixture is then cooled, and the precipitated product is collected by filtration. The crude product can be washed with cold ethanol and recrystallized to obtain the pure 1,4-dihydropyridine.

V. Synthesis of 2-Aminothiophenes via Gewald Reaction

The Gewald reaction is a versatile multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes.[13] This heterocyclic scaffold is a key component in many biologically active compounds with a broad spectrum of activities, including antimicrobial, anticancer, and anti-inflammatory properties.[14][15]

Application Note:

The Gewald reaction involves the condensation of an aldehyde or ketone, an α-cyanoester (or other active methylene nitrile), and elemental sulfur in the presence of a base.[13] Although a specific protocol for this compound was not found, the reaction is generally applicable to aromatic aldehydes.

Experimental Protocol: General Gewald Aminothiophene Synthesis[13]

To a mixture of an aldehyde (10 mmol), an active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate, 10 mmol), and elemental sulfur (12 mmol) in ethanol (20 mL), a catalytic amount of a base such as morpholine or triethylamine (2-3 mL) is added. The mixture is stirred at room temperature or gently heated (40-50 °C) for a few hours. The product often precipitates from the reaction mixture upon cooling and can be collected by filtration and recrystallized.

VI. Synthesis of Benzodiazepines

Benzodiazepines are a well-known class of psychoactive drugs with anxiolytic, sedative, anticonvulsant, and muscle relaxant properties.[16][17] Their synthesis is of great interest in medicinal chemistry. One common route to 1,5-benzodiazepines involves the condensation of o-phenylenediamines with β-diketones or α,β-unsaturated carbonyl compounds, which can be formed in situ from aldehydes.

Application Note:

While a direct synthesis using this compound and o-phenylenediamine was not found, a two-step, one-pot approach is feasible. First, a Claisen-Schmidt condensation of this compound with an appropriate ketone would yield an α,β-unsaturated carbonyl compound (a chalcone). Subsequent reaction with an o-phenylenediamine derivative would lead to the formation of the benzodiazepine ring. Various catalysts can be employed for this cyclization.[7][12]

Experimental Protocol: General Two-Step, One-Pot Synthesis of 1,5-Benzodiazepines

Step 1: In situ formation of chalcone. To a solution of an aromatic aldehyde (e.g., this compound, 10 mmol) and a ketone (e.g., acetophenone, 10 mmol) in ethanol (20 mL), an aqueous solution of NaOH (40%) is added dropwise at room temperature. The mixture is stirred for 2-3 hours.

Step 2: Cyclization to form the benzodiazepine. To the above reaction mixture, o-phenylenediamine (10 mmol) and a few drops of glacial acetic acid are added. The mixture is then refluxed for 4-6 hours. After cooling, the reaction mixture is poured into ice-cold water. The precipitated solid is filtered, washed with water, and recrystallized from ethanol to afford the 1,5-benzodiazepine derivative.

Diagrams

Synthesis_of_Thiazolo_Pyrimidines Aldehyde Aldehyde Tetrahydropyrimidine 1,2,3,4-Tetrahydropyrimidine -2-thione Aldehyde->Tetrahydropyrimidine Thiourea Thiourea Thiourea->Tetrahydropyrimidine Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Tetrahydropyrimidine Thiazolopyrimidine_precursor Thiazolo[3,2-a]pyrimidine Precursor Tetrahydropyrimidine->Thiazolopyrimidine_precursor Haloester α-Haloester Haloester->Thiazolopyrimidine_precursor Final_Product Thiazolo[3,2-a]pyrimidine Derivative Thiazolopyrimidine_precursor->Final_Product Subst_Benzaldehyde This compound (or analog) Subst_Benzaldehyde->Final_Product

Caption: Synthetic pathway for Thiazolo[3,2-a]pyrimidines.

Friedlander_Synthesis Aminoaryl_carbonyl 2-Aminoaryl Aldehyde or Ketone Quinoline Quinoline Derivative Aminoaryl_carbonyl->Quinoline Methylene_compound Active Methylene Compound Methylene_compound->Quinoline

Caption: General scheme for the Friedländer Quinoline Synthesis.

Biginelli_Reaction Aldehyde This compound DHPM Dihydropyrimidinone Aldehyde->DHPM Ketoester β-Ketoester Ketoester->DHPM Urea Urea / Thiourea Urea->DHPM

Caption: The Biginelli Reaction for Dihydropyrimidinones.

Hantzsch_Synthesis Aldehyde This compound Dihydropyridine 1,4-Dihydropyridine Aldehyde->Dihydropyridine Ketoester1 β-Ketoester (2 eq.) Ketoester1->Dihydropyridine Ammonia Ammonia Source Ammonia->Dihydropyridine

Caption: The Hantzsch Synthesis of Dihydropyridines.

Gewald_Reaction Aldehyde This compound Aminothiophene 2-Aminothiophene Aldehyde->Aminothiophene Active_Methylene Active Methylene Nitrile Active_Methylene->Aminothiophene Sulfur Elemental Sulfur Sulfur->Aminothiophene

Caption: The Gewald Reaction for 2-Aminothiophenes.

Benzodiazepine_Synthesis Aldehyde This compound Chalcone α,β-Unsaturated Carbonyl (Chalcone) Aldehyde->Chalcone Ketone Ketone Ketone->Chalcone Benzodiazepine 1,5-Benzodiazepine Chalcone->Benzodiazepine o_Phenylenediamine o-Phenylenediamine o_Phenylenediamine->Benzodiazepine

References

Application Notes and Protocols: 2-Chloro-3-methoxybenzaldehyde in the Horner-Wadsworth-Emmons Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 2-Chloro-3-methoxybenzaldehyde as a substrate in the Horner-Wadsworth-Emmons (HWE) reaction for the synthesis of substituted stilbenes and other vinyl derivatives. This powerful olefination reaction offers a reliable method for carbon-carbon bond formation with good stereocontrol, yielding products with potential applications in medicinal chemistry and materials science.

Introduction to the Horner-Wadsworth-Emmons Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used organic synthesis method for the preparation of alkenes from aldehydes or ketones.[1][2] It involves the reaction of a carbonyl compound with a phosphonate carbanion, generated by treating a phosphonate ester with a base. A key advantage of the HWE reaction over the traditional Wittig reaction is that the byproduct, a phosphate ester, is water-soluble and easily removed during workup, simplifying product purification.[2] The reaction typically favors the formation of the (E)-alkene (trans isomer), although the stereoselectivity can be influenced by the reaction conditions and the structure of the reactants.[1][2]

This compound is a valuable building block in organic synthesis. The presence of the chloro and methoxy groups on the aromatic ring can influence the electronic properties and biological activity of the resulting olefin products. These substituents are often found in pharmacologically active molecules, making the products derived from this aldehyde of particular interest in drug discovery.

Reaction Mechanism and Stereoselectivity

The HWE reaction proceeds through the following key steps:

  • Deprotonation: A base abstracts a proton from the α-carbon of the phosphonate ester to form a resonance-stabilized phosphonate carbanion.

  • Nucleophilic Addition: The phosphonate carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of this compound.

  • Oxaphosphetane Formation: The resulting intermediate undergoes cyclization to form a four-membered ring intermediate called an oxaphosphetane.

  • Elimination: The oxaphosphetane collapses, yielding the alkene product and a water-soluble phosphate byproduct. The formation of the strong phosphorus-oxygen double bond is a driving force for the reaction.

The stereochemical outcome of the HWE reaction is influenced by several factors, including the nature of the base, solvent, and the steric and electronic properties of the aldehyde and phosphonate. For aromatic aldehydes like this compound, the reaction with simple phosphonate esters, such as triethyl phosphonoacetate, generally yields the (E)-isomer with high selectivity.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of (E)-Ethyl 3-(2-chloro-3-methoxyphenyl)acrylate

This protocol describes a standard HWE reaction using sodium hydride as the base and triethyl phosphonoacetate as the phosphonate reagent.

Materials:

  • This compound

  • Triethyl phosphonoacetate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of the Phosphonate Anion:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents).

    • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.

    • Add anhydrous THF to the flask to create a suspension.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add triethyl phosphonoacetate (1.1 equivalents) dropwise to the NaH suspension.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes until the evolution of hydrogen gas ceases.

  • Reaction with Aldehyde:

    • Cool the reaction mixture back to 0 °C.

    • Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by Thin Layer Chromatography, TLC).

  • Workup and Purification:

    • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired (E)-ethyl 3-(2-chloro-3-methoxyphenyl)acrylate.

Protocol 2: Masamune-Roush Conditions for Base-Sensitive Substrates

For substrates that may be sensitive to strong bases like sodium hydride, the Masamune-Roush conditions, which utilize lithium chloride and a milder base like DBU or triethylamine, can be employed.

Materials:

  • This compound

  • Triethyl phosphonoacetate

  • Lithium chloride (LiCl)

  • 1,8-Diazabicycloundec-7-ene (DBU) or Triethylamine (TEA)

  • Anhydrous acetonitrile (MeCN) or THF

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup:

    • To a round-bottom flask, add anhydrous LiCl (1.2 equivalents) and anhydrous acetonitrile or THF.

    • Add triethyl phosphonoacetate (1.2 equivalents) to the suspension.

    • Add this compound (1.0 equivalent) to the mixture.

  • Base Addition and Reaction:

    • Add DBU or triethylamine (1.5 equivalents) dropwise at room temperature.

    • Stir the reaction at room temperature until completion (monitor by TLC).

  • Workup and Purification:

    • Follow the same workup and purification procedure as described in Protocol 1.

Data Presentation

The following table summarizes the expected reagents and typical outcomes for the Horner-Wadsworth-Emmons reaction with aromatic aldehydes, which can be extrapolated for this compound. Actual yields and stereoselectivity should be determined experimentally.

AldehydePhosphonate ReagentBaseSolventConditionsProductExpected Yield (%)Expected E/Z Ratio
BenzaldehydeTriethyl phosphonoacetateNaHTHF0 °C to rt, 2 hEthyl cinnamate90-98>98:2
4-ChlorobenzaldehydeTriethyl phosphonoacetateNaHDMErt, 12 hEthyl 4-chlorocinnamate85-95>95:5
This compound Triethyl phosphonoacetateNaHTHF0 °C to rtEthyl 3-(2-chloro-3-methoxyphenyl)acrylate80-95 (estimated)>95:2 (estimated)
This compound Diethyl benzylphosphonateNaHTHF0 °C to rt1-(2-Chloro-3-methoxyphenyl)-2-phenylethene75-90 (estimated)>95:2 (estimated)

Applications in Drug Development

The olefinic products derived from the Horner-Wadsworth-Emmons reaction of this compound, such as substituted stilbenes and cinnamic acid derivatives, are of significant interest in drug discovery. The stilbene scaffold is a core structure in a variety of biologically active natural and synthetic compounds.

The presence of the chloro and methoxy substituents on the aromatic ring can modulate the pharmacokinetic and pharmacodynamic properties of the resulting molecules. These groups can influence metabolic stability, receptor binding affinity, and overall therapeutic efficacy. For instance, the products of this reaction could serve as precursors for the synthesis of novel analogs of known bioactive compounds, including potential anticancer, anti-inflammatory, or neuroprotective agents.

Visualizations

Reaction Pathway

HWE_Mechanism cluster_step1 1. Deprotonation cluster_step2 2. Nucleophilic Addition cluster_step3 3. Oxaphosphetane Formation cluster_step4 4. Elimination Phosphonate R-CH2-P(O)(OEt)2 Carbanion [R-CH-P(O)(OEt)2]- Phosphonate->Carbanion + Base Base Base Carbanion_ref [R-CH-P(O)(OEt)2]- Aldehyde Ar-CHO (this compound) Intermediate Betaine Intermediate Intermediate_ref Betaine Intermediate Carbanion_ref->Intermediate + Ar-CHO Oxaphosphetane Oxaphosphetane Oxaphosphetane_ref Oxaphosphetane Intermediate_ref->Oxaphosphetane Alkene Ar-CH=CH-R ((E)-Alkene) Byproduct O=P(O)(OEt)2 (Water-soluble) Oxaphosphetane_ref->Alkene Oxaphosphetane_ref->Byproduct

Caption: General mechanism of the Horner-Wadsworth-Emmons reaction.

Experimental Workflow

HWE_Workflow Start Start: Reagents and Glassware Preparation Deprotonation 1. Deprotonation of Phosphonate (e.g., NaH in THF, 0°C to rt) Start->Deprotonation Addition 2. Addition of this compound (in THF, 0°C to rt) Deprotonation->Addition Reaction 3. Reaction Monitoring (by TLC) Addition->Reaction Quench 4. Quenching (Saturated aq. NH4Cl) Reaction->Quench Extraction 5. Extraction (Ethyl Acetate) Quench->Extraction Drying 6. Drying and Concentration (Anhydrous MgSO4, Rotary Evaporation) Extraction->Drying Purification 7. Purification (Flash Column Chromatography) Drying->Purification Product Final Product: (E)-Alkene Purification->Product

Caption: Experimental workflow for the HWE reaction.

References

Application Notes and Protocols for the Grignard Reaction with 2-Chloro-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a fundamental and versatile tool in organic synthesis for the formation of carbon-carbon bonds. This application note provides detailed protocols for the reaction of Grignard reagents with 2-Chloro-3-methoxybenzaldehyde, yielding valuable secondary alcohol intermediates. These products, substituted diarylmethanols and alkyl(aryl)methanols, are significant precursors in the development of novel pharmaceutical compounds and other complex organic molecules. The reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to the electrophilic carbonyl carbon of the aldehyde.

Key Applications

The secondary alcohols synthesized through this method are versatile intermediates. The presence of the chloro and methoxy substituents on the aromatic ring provides handles for further functionalization, making these products valuable in:

  • Drug Discovery: As building blocks for the synthesis of complex molecular scaffolds with potential biological activity.

  • Agrochemicals: In the development of new pesticides and herbicides.

  • Materials Science: For the synthesis of specialized polymers and functional materials.

Data Presentation: Expected Products and Typical Yields

The reaction of this compound with various Grignard reagents is expected to produce the corresponding secondary alcohols. While specific yields for this substrate are not widely reported, typical yields for Grignard reactions with aromatic aldehydes are generally high.

Grignard Reagent (R-MgX)ProductExpected Yield (%)
Methylmagnesium bromide (CH₃MgBr)1-(2-Chloro-3-methoxyphenyl)ethanol> 85%
Phenylmagnesium bromide (C₆H₅MgBr)(2-Chloro-3-methoxyphenyl)(phenyl)methanol> 85%
Ethylmagnesium bromide (CH₃CH₂MgBr)1-(2-Chloro-3-methoxyphenyl)propan-1-ol> 85%
Isopropylmagnesium chloride ((CH₃)₂CHMgCl)1-(2-Chloro-3-methoxyphenyl)-2-methylpropan-1-ol> 80%

Experimental Protocols

General Considerations

Grignard reactions are highly sensitive to moisture and protic solvents. All glassware must be thoroughly dried in an oven overnight and cooled in a desiccator before use. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon). Anhydrous solvents are essential for the success of the reaction.[1]

Protocol 1: Preparation of Phenylmagnesium Bromide (Grignard Reagent)

Materials:

  • Magnesium turnings (1.2 equivalents)

  • Bromobenzene (1.0 equivalent)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine crystal (catalytic amount)

Procedure:

  • Magnesium Activation: Place the magnesium turnings and a small crystal of iodine in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.[1] Gently warm the flask with a heat gun under a stream of nitrogen to activate the magnesium. The disappearance of the iodine color is an indication of activation.[1]

  • Initiation: Add a small portion of a solution of bromobenzene in anhydrous diethyl ether to the activated magnesium. The reaction is typically initiated by gentle warming, and a color change to a cloudy gray or brown solution will be observed.[2]

  • Addition: Once the reaction has initiated, add the remaining bromobenzene solution dropwise from the addition funnel at a rate that maintains a gentle reflux.[3]

  • Completion: After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent. The resulting grayish, cloudy solution is ready for the next step.[3]

Protocol 2: Reaction of Grignard Reagent with this compound

Materials:

  • Freshly prepared Grignard reagent solution (1.1 equivalents)

  • This compound (1.0 equivalent)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution or 1 M HCl

  • Diethyl ether or ethyl acetate for extraction

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Reaction Setup: In a separate flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve this compound in anhydrous diethyl ether. Cool the solution to 0 °C using an ice bath.

  • Addition of Grignard Reagent: Slowly add the prepared Grignard reagent solution to the cooled aldehyde solution dropwise via a cannula or an addition funnel.[1] Maintain the temperature at 0 °C during the addition.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours at room temperature.[1]

  • Quenching: Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.[1] Alternatively, 1 M HCl can be used.

  • Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether or ethyl acetate.[1]

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[1] Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel to obtain the desired secondary alcohol.[1]

Visualizations

Grignard Reaction Workflow

Grignard_Reaction_Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Grignard Addition cluster_workup Workup and Purification Mg Mg turnings + I₂ Grignard Grignard Reagent (R-MgX) Mg->Grignard Solvent1 Anhydrous Ether/THF Solvent1->Grignard ArylHalide Aryl/Alkyl Halide ArylHalide->Grignard Reaction Reaction at 0°C to RT Grignard->Reaction Aldehyde 2-Chloro-3-methoxy- benzaldehyde Aldehyde->Reaction Solvent2 Anhydrous Ether/THF Solvent2->Reaction Alkoxide Magnesium Alkoxide Intermediate Reaction->Alkoxide Quench Quench (sat. NH₄Cl) Alkoxide->Quench Extraction Extraction Quench->Extraction Drying Drying (Na₂SO₄) Extraction->Drying Purification Column Chromatography Drying->Purification Product Secondary Alcohol Product Purification->Product

Caption: Experimental workflow for the Grignard reaction.

Signaling Pathway: Reaction Mechanism

Grignard_Mechanism Grignard Grignard Reagent (R-MgX) TransitionState Six-membered Ring Transition State Grignard->TransitionState Nucleophilic Attack Aldehyde This compound (Carbonyl Carbon δ+) Aldehyde->TransitionState Alkoxide Tetrahedral Magnesium Alkoxide Intermediate TransitionState->Alkoxide Protonation Protonation (H₃O⁺ from Quench) Alkoxide->Protonation Product Secondary Alcohol Protonation->Product

Caption: Mechanism of Grignard addition to an aldehyde.

References

Application Notes and Protocols for the Purification of 2-Chloro-3-methoxybenzaldehyde and its Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 2-Chloro-3-methoxybenzaldehyde and its common reaction products. The included methodologies cover recrystallization and column chromatography techniques, offering robust procedures for achieving high-purity compounds essential for research and development.

Purification of this compound

This compound is a versatile intermediate in organic synthesis. Its purity is crucial for the successful synthesis of downstream targets. The primary methods for its purification are column chromatography and recrystallization.

Column Chromatography

Column chromatography is a highly effective method for purifying this compound, especially for removing polar and non-polar impurities.

Experimental Protocol: Column Chromatography of this compound

  • Column Preparation:

    • Select a glass column with appropriate dimensions based on the amount of crude material. A general guideline is to use a 20-50 fold excess of silica gel by weight compared to the crude product.[1]

    • Prepare a slurry of silica gel (60-120 mesh) in the initial eluent (e.g., hexane).

    • Pack the column with the slurry, ensuring a homogenous and bubble-free packing. Allow the silica gel to settle, and then add a thin layer of sand on top to prevent disturbance of the silica bed.[1]

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.

    • Carefully load the sample onto the top of the silica gel column.

  • Elution:

    • Begin elution with a non-polar solvent system, such as hexane or a hexane-ethyl acetate mixture. A common starting eluent is a 5:1 mixture of hexane and ethyl acetate.

    • Gradually increase the polarity of the eluent if necessary to elute the desired compound. The progress of the separation can be monitored by Thin Layer Chromatography (TLC).

  • Fraction Collection and Analysis:

    • Collect fractions and analyze them by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

ParameterValue/ConditionReference
Stationary Phase Silica Gel (60-120 mesh)[2]
Mobile Phase (Eluent) Ethyl acetate/Hexane (1:5)[3]
Typical Yield 94%[3]

Diagram: Column Chromatography Workflow

G cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_isolation Product Isolation prep_slurry Prepare Silica Gel Slurry pack_column Pack Column prep_slurry->pack_column add_sand Add Sand Layer pack_column->add_sand dissolve_sample Dissolve Crude Product load_sample Load Sample onto Column dissolve_sample->load_sample elute Elute with Solvent Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions remove_solvent Remove Solvent combine_fractions->remove_solvent pure_product Obtain Purified Product remove_solvent->pure_product

Caption: Workflow for the purification of this compound by column chromatography.

Purification of Common Reaction Products

This compound is a precursor to a variety of compounds through reactions such as oxidation, reduction, and condensation. The purification of these products is critical for their characterization and further use.

Oxidation to 2-Chloro-3-methoxybenzoic Acid

The aldehyde can be oxidized to the corresponding carboxylic acid. Purification is typically achieved by recrystallization.

Experimental Protocol: Recrystallization of 2-Chloro-3-methoxybenzoic Acid

  • Dissolution: Dissolve the crude 2-Chloro-3-methoxybenzoic acid in a minimum amount of hot solvent, such as a mixture of benzene and acetone. A ratio of 13:1 benzene to acetone has been reported for a similar compound.[4]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath can increase the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

ParameterValue/ConditionReference
Purification Method Recrystallization[4]
Solvent System Benzene/Acetone[4]
Reduction to 2-Chloro-3-methoxybenzyl Alcohol

The aldehyde can be reduced to the corresponding alcohol. Purification is often carried out by column chromatography.

Experimental Protocol: Column Chromatography of 2-Chloro-3-methoxybenzyl Alcohol

  • Column Preparation: Prepare a silica gel column as described previously.

  • Sample Loading: Dissolve the crude alcohol in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with a suitable solvent system, such as a mixture of hexane and ethyl acetate. The polarity can be adjusted based on TLC analysis.

  • Fraction Collection and Analysis: Collect and analyze fractions by TLC.

  • Isolation: Combine the pure fractions and remove the solvent to yield the purified alcohol.

Knoevenagel Condensation Products

The Knoevenagel condensation of this compound with active methylene compounds yields α,β-unsaturated products. These are often solids and can be purified by recrystallization.

Experimental Protocol: Recrystallization of Knoevenagel Condensation Products

  • Dissolution: Dissolve the crude product in a minimal amount of a hot solvent such as ethanol, methanol, or ethyl acetate.[5]

  • Crystallization: Allow the solution to cool to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Drying: Dry the purified product under vacuum.

ParameterValue/ConditionReference
Purification Method Recrystallization[5]
Typical Solvents Ethanol, Methanol, Ethyl Acetate[5]

Diagram: General Purification Strategy for Reaction Products

G cluster_solid Solid Product cluster_liquid Liquid/Oily Product start Crude Reaction Product recrystallization Recrystallization start->recrystallization If Solid column_chrom Column Chromatography start->column_chrom If Liquid/Oil dissolve Dissolve in Hot Solvent recrystallization->dissolve cool Cool to Crystallize dissolve->cool filter_wash Filter and Wash cool->filter_wash end_product Purified Product filter_wash->end_product load_column Load on Silica Gel column_chrom->load_column elute_collect Elute and Collect Fractions load_column->elute_collect elute_collect->end_product

Caption: General purification strategies for solid and liquid/oily reaction products.

Schiff Base Formation Products

The reaction of this compound with primary amines yields Schiff bases (imines). These are often crystalline solids and can be purified by recrystallization.

Experimental Protocol: Recrystallization of Schiff Bases

  • Isolation: The crude Schiff base often precipitates from the reaction mixture and can be collected by filtration.

  • Washing: Wash the crude product with a suitable solvent, such as ethanol, to remove unreacted starting materials.[6]

  • Recrystallization: Dissolve the washed product in a minimal amount of a hot solvent like dimethyl sulfoxide (DMSO) and allow it to cool to form pure crystals.[6]

  • Isolation and Drying: Collect the crystals by vacuum filtration and dry them thoroughly.

ParameterValue/ConditionReference
Purification Method Recrystallization[6]
Recrystallization Solvent Dimethyl Sulfoxide (DMSO)[6]
Chalcone Synthesis Products

The Claisen-Schmidt condensation of this compound with an appropriate acetophenone derivative yields a chalcone. Purification is typically achieved by recrystallization from ethanol.

Experimental Protocol: Recrystallization of Chalcones

  • Work-up: After the reaction, the mixture is typically poured into cold water and neutralized with acid to precipitate the crude chalcone.

  • Isolation: The crude solid is collected by filtration.

  • Recrystallization: The crude chalcone is dissolved in a minimal amount of hot 96% ethanol.[7] The amount of ethanol needed is often around 5 mL per gram of crude chalcone.[8]

  • Crystallization: The solution is allowed to cool to room temperature, and then in a refrigerator to maximize crystal formation.[8]

  • Isolation and Drying: The purified crystals are collected by vacuum filtration and dried.

ParameterValue/ConditionReference
Purification Method Recrystallization[7][8]
Recrystallization Solvent 96% Ethanol[7]
Solvent to Crude Ratio ~5 mL/g[8]
Wittig Reaction Products

The Wittig reaction of this compound with a phosphonium ylide yields an alkene. The major byproduct is triphenylphosphine oxide, which can be removed by column chromatography.

Experimental Protocol: Purification of Wittig Reaction Products

  • Work-up: The reaction is typically quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent like diethyl ether.

  • Column Chromatography: The crude product, containing the alkene and triphenylphosphine oxide, is purified by flash column chromatography on silica gel.

  • Elution: A gradient of hexane and ethyl acetate is commonly used as the eluent.[9]

ParameterValue/ConditionReference
Purification Method Flash Column Chromatography[9]
Stationary Phase Silica Gel[9]
Mobile Phase Hexane/Ethyl Acetate Gradient[9]

Diagram: Reaction Pathways and Purification

G cluster_reactions Reactions cluster_products Products cluster_purification Purification start This compound oxidation Oxidation start->oxidation reduction Reduction start->reduction knoevenagel Knoevenagel Condensation start->knoevenagel schiff_base Schiff Base Formation start->schiff_base chalcone Chalcone Synthesis start->chalcone wittig Wittig Reaction start->wittig acid Carboxylic Acid oxidation->acid alcohol Alcohol reduction->alcohol alkene_k α,β-Unsaturated Product knoevenagel->alkene_k imine Schiff Base schiff_base->imine chalcone_p Chalcone chalcone->chalcone_p alkene_w Alkene wittig->alkene_w recrystallization Recrystallization acid->recrystallization column_chrom Column Chromatography alcohol->column_chrom alkene_k->recrystallization imine->recrystallization chalcone_p->recrystallization alkene_w->column_chrom

Caption: Common reaction pathways of this compound and the corresponding purification methods for the products.

References

Application Notes and Protocols for the Wittig Reaction of 2-Chloro-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wittig reaction is a powerful and widely utilized method in organic synthesis for the formation of carbon-carbon double bonds, specifically alkenes, from carbonyl compounds such as aldehydes and ketones.[1][2][3] This reaction is of particular importance in medicinal chemistry and drug development for the synthesis of complex molecules, including stilbene derivatives, which are precursors to a variety of pharmacologically active compounds. This document provides detailed application notes and a generalized protocol for the Wittig reaction of 2-chloro-3-methoxybenzaldehyde to form substituted stilbene analogs.

The reaction proceeds through the nucleophilic addition of a phosphorus ylide, also known as a Wittig reagent, to the aldehyde.[2][4] The ylide is typically prepared in situ by treating a phosphonium salt with a strong base. The subsequent reaction with the aldehyde forms a betaine intermediate, which then collapses to an oxaphosphetane. This four-membered ring intermediate then fragments to yield the desired alkene and a phosphine oxide byproduct, with the formation of the very stable phosphorus-oxygen double bond being the driving force for the reaction.[4]

Generalized Reaction Scheme

The Wittig reaction of this compound with a substituted benzyltriphenylphosphonium salt to yield a stilbene derivative is depicted below. The nature of the R group on the phosphonium salt will determine the final substitution pattern of the resulting stilbene.

Data Presentation: Reaction Parameters

The following table summarizes typical conditions for the Wittig reaction of substituted benzaldehydes, which can be adapted for this compound. The specific yield will be highly dependent on the nature of the ylide and the precise reaction conditions employed.

ParameterTypical ConditionsNotes
Aldehyde This compound1.0 equivalent
Phosphonium Salt Substituted Benzyltriphenylphosphonium Halide1.0 - 1.2 equivalents
Base Sodium Hydroxide (e.g., 10 M or 50% aq. solution)[4][5], Sodium Methoxide1.1 - 1.5 equivalents
Solvent Dichloromethane (DCM)[1][6], Dimethylformamide (DMF)[7]Anhydrous conditions may be required for certain bases.
Reaction Temperature Room TemperatureThe reaction is often exothermic upon base addition.
Reaction Time 20 - 60 minutesReaction progress can be monitored by Thin Layer Chromatography (TLC).
Yield 48-99% (for analogous stilbenes)[8]Highly dependent on the specific substrates and reaction conditions.
Stereoselectivity Mixture of (E) and (Z) isomersStabilized ylides tend to favor the (E)-isomer, while non-stabilized ylides often favor the (Z)-isomer.[3]

Experimental Protocols

This section provides a detailed, generalized methodology for the Wittig reaction of this compound.

Protocol 1: Wittig Reaction using Sodium Hydroxide in a Biphasic System

This protocol is adapted from procedures using aqueous sodium hydroxide as the base and dichloromethane as the organic solvent.[1][5][6]

Materials:

  • This compound

  • Substituted benzyltriphenylphosphonium chloride

  • 10 M Sodium Hydroxide (NaOH) solution

  • Dichloromethane (DCM)

  • Deionized Water

  • Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

  • Round-bottom flask or Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) and the substituted benzyltriphenylphosphonium chloride (1.1 eq) in dichloromethane (e.g., 10 mL per mmol of aldehyde).

  • Base Addition: While stirring vigorously, add the 10 M sodium hydroxide solution (1.2 eq) dropwise to the reaction mixture. The reaction is often characterized by a color change.

  • Reaction: Continue to stir the mixture vigorously at room temperature for 30 minutes. The progress of the reaction can be monitored by TLC by spotting the organic layer against the starting aldehyde.

  • Workup:

    • Transfer the reaction mixture to a separatory funnel.

    • Add deionized water to dilute the aqueous phase and wash the organic layer.

    • Separate the organic layer.

    • Extract the aqueous layer with a small portion of dichloromethane.

    • Combine all organic layers.

    • Wash the combined organic layer with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

  • Purification:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product, which will contain the desired stilbene derivative and triphenylphosphine oxide.

    • Purify the crude product by flash column chromatography on silica gel, typically using a gradient of hexanes and ethyl acetate as the eluent, to separate the product from the triphenylphosphine oxide byproduct.

  • Characterization: Characterize the purified product by NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point analysis (if solid).

Visualizations

Wittig Reaction Workflow

The following diagram illustrates the general workflow for the synthesis of a stilbene derivative from this compound via the Wittig reaction.

References

Application Notes and Protocols: Synthesis of GnRH Receptor Antagonists Utilizing 2-Chloro-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of Gonadotropin-Releasing Hormone (GnRH) receptor antagonists, exemplified by the synthesis of Elagolix. A key starting material, 2-Chloro-3-methoxybenzaldehyde, serves as a precursor for the crucial intermediate, 2-fluoro-3-methoxyphenylboronic acid, which is integral to the formation of the antagonist's core structure. These notes offer a comprehensive guide, including signaling pathway diagrams, detailed synthetic procedures, and tabulated quantitative data to support researchers in the development of novel GnRH receptor antagonists.

Introduction to GnRH Receptor Antagonists

GnRH, a decapeptide hormone, plays a pivotal role in the reproductive system by stimulating the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH)[1][2][3]. GnRH receptor antagonists are a class of molecules that competitively bind to the GnRH receptor, thereby inhibiting the downstream signaling cascade that leads to the production of sex hormones such as estrogen and testosterone[4]. This mechanism of action makes them effective therapeutic agents for hormone-dependent diseases, including endometriosis, uterine fibroids, and certain cancers[4]. Elagolix is an orally active, non-peptide GnRH receptor antagonist that has been approved for the treatment of endometriosis-associated pain[5]. The synthesis of Elagolix and other similar antagonists often involves the formation of a substituted pyrimidine-2,4-dione core, a key step of which is a Suzuki coupling reaction.

GnRH Receptor Signaling Pathway

The binding of GnRH to its G-protein coupled receptor (GPCR) on pituitary gonadotrophs initiates a cascade of intracellular events[1][2][6][7][8]. This signaling primarily proceeds through the Gαq/11 pathway, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events culminate in the synthesis and release of LH and FSH[1][6][7]. GnRH receptor antagonists block the initial binding of GnRH, thus preventing the activation of this signaling cascade.

GnRH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GnRH GnRH GnRHR GnRH Receptor (GPCR) GnRH->GnRHR Binds & Activates Antagonist GnRH Antagonist (e.g., Elagolix) Antagonist->GnRHR Binds & Inhibits G_protein Gαq/11 GnRHR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Gonadotropin_synthesis Gonadotropin (LH, FSH) Synthesis & Release Ca_release->Gonadotropin_synthesis PKC->Gonadotropin_synthesis

Caption: GnRH Receptor Signaling Pathway and Mechanism of Antagonist Action.

Synthetic Application of this compound

The synthesis of many non-peptide GnRH receptor antagonists, such as Elagolix, relies on the core structure derived from 5-(2-fluoro-3-methoxyphenyl)-pyrimidine-2,4-dione. A key building block for this structure is 2-fluoro-3-methoxyphenylboronic acid. This compound can serve as a readily available starting material for the synthesis of this crucial boronic acid intermediate. The overall synthetic workflow is depicted below.

Synthetic_Workflow A This compound B Intermediate Steps (e.g., Fluorination, Oxidation) A->B C 2-Fluoro-3-methoxybenzaldehyde B->C D Oxidation to Carboxylic Acid C->D E 2-Fluoro-3-methoxybenzoic acid D->E F Borylation E->F G 2-Fluoro-3-methoxyphenylboronic Acid F->G I Suzuki Coupling G->I H 5-Bromo-substituted pyrimidine-2,4-dione H->I J 5-(2-Fluoro-3-methoxyphenyl)- pyrimidine-2,4-dione Intermediate I->J K Further Functionalization J->K L GnRH Receptor Antagonist (e.g., Elagolix) K->L

Caption: General Synthetic Workflow from this compound.

Experimental Protocols

Protocol 1: Synthesis of 2-Fluoro-3-methoxyphenylboronic Acid from this compound (Proposed Route)

Note: This is a proposed multi-step conversion. The direct, one-pot synthesis may not be feasible. The following steps are based on established organic chemistry principles.

  • Fluorination of this compound: The conversion of the chloro group to a fluoro group can be achieved using a nucleophilic aromatic substitution (SNAr) reaction. This typically requires an activated aromatic ring or harsh reaction conditions. Alternatively, a halogen exchange reaction (Halex reaction) using a fluoride source like KF or CsF with a phase-transfer catalyst in a high-boiling polar aprotic solvent could be employed.

  • Oxidation to 2-Fluoro-3-methoxybenzoic Acid: The aldehyde functional group of the resulting 2-fluoro-3-methoxybenzaldehyde is oxidized to a carboxylic acid. Common oxidizing agents for this transformation include potassium permanganate (KMnO4) or Jones reagent (CrO3 in sulfuric acid and acetone).

  • Borylation of 2-Fluoro-3-methoxybenzoic Acid: The carboxylic acid can be converted to the corresponding boronic acid through various methods. One common approach involves the conversion of the carboxylic acid to an aryl halide (e.g., via a Hunsdiecker-type reaction) followed by a Miyaura borylation. A more direct, albeit less common, method could involve iridium-catalyzed C-H borylation. A more established route involves the lithiation of a related bromo- or iodo-analogue at low temperature followed by quenching with a trialkyl borate.

Protocol 2: Suzuki Coupling for the Synthesis of a Key Elagolix Intermediate

This protocol describes the coupling of 5-bromo-1-(2-fluoro-6-(trifluoromethyl)benzyl)-6-methylpyrimidine-2,4(1H,3H)-dione with 2-fluoro-3-methoxyphenylboronic acid.

  • Reaction Setup: To a reaction vessel, add 5-bromo-1-(2-fluoro-6-(trifluoromethyl)benzyl)-6-methylpyrimidine-2,4(1H,3H)-dione (1.0 eq), 2-fluoro-3-methoxyphenylboronic acid (1.2-1.5 eq), and a suitable base such as potassium carbonate (K2CO3) or sodium carbonate (Na2CO3) (2.0-3.0 eq).

  • Solvent and Catalyst: Add a solvent system, typically a mixture of an organic solvent like 1,4-dioxane or acetone and water.

  • Degassing: Degas the reaction mixture by bubbling nitrogen or argon through it for 15-30 minutes to remove dissolved oxygen.

  • Palladium Catalyst: Add a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.02-0.05 eq) or Palladium(II) acetate with a suitable phosphine ligand (e.g., Ruphos).

  • Reaction Conditions: Heat the reaction mixture to a temperature ranging from 80°C to 100°C and stir for 4 to 12 hours. Monitor the reaction progress by a suitable analytical technique like TLC or HPLC.

  • Work-up and Purification: After completion, cool the reaction mixture and partition it between water and an organic solvent like ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain 5-(2-fluoro-3-methoxyphenyl)-1-(2-fluoro-6-(trifluoromethyl)benzyl)-6-methylpyrimidine-2,4(1H,3H)-dione.

Quantitative Data

The following tables summarize representative yields and purities for the key synthetic steps in the synthesis of Elagolix, starting from the Suzuki coupling reaction.

Table 1: Suzuki Coupling Reaction Data

Reactant AReactant BCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)Purity by HPLC (%)Reference
5-bromo-1-(2-fluoro-6-(trifluoromethyl)benzyl)-6-methylpyrimidine-2,4(1H,3H)-dione2-fluoro-3-methoxyphenylboronic acidPd(OAc)2 / RuphosK2CO3Acetone/Water526Not specified>95
5-bromo-1-(2-fluoro-6-(trifluoromethyl)benzyl)-3-(4-methoxybenzyl)-6-methylpyrimidine-2,4(1H,3H)-dione2-fluoro-3-methoxyphenylboronic acidPd(OAc)2 / RuphosNa2CO31,4-Dioxane/Water723Not specified>95
5-bromo-l-[2-fluoro-6-(trifluoromethyl)benzyl]-6-methyl-3-[2(R)-tert-butoxy carbonylamino-2-phenylethyl]-pyrimidine-2,4(lH,3H)-dione2-Fluoro-3-methoxy phenyl boronic acidTetrakis(triphenylphosphine)palladium(0)Na2CO31,4-Dioxane/Water95-10010-12Not specified>98[1]

Table 2: Subsequent Reaction Steps for Elagolix Synthesis

Reaction StepStarting MaterialReagentsSolventYield (%)Purity by HPLC (%)Reference
Deprotection of Boc grouptert-butyl-(R)-(2-(5-(2-fluoro-3-methoxyphenyl)-3-(2-fluoro-6-(trifluoromethyl) benzyl)-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-l(2H)-yl)-l-phenylethyl)carbamateTrifluoroacetic acidDichloromethaneNot specified>95
Alkylation of the secondary amine(R)-3-(2-amino-2-phenylethyl)-5-(2-fluoro-3-methoxyphenyl)-1-(2-fluoro-6-(trifluoromethyl)benzyl)-6-methylpyrimidine-2,4(1H,3H)-dioneEthyl 4-bromobutanoate, DiisopropylethylamineDMF76.599.9[2]
Saponification to Elagolix SodiumEthyl (R)-4-((2-(5-(2-fluoro-3-methoxyphenyl)-3-(2-fluoro-6-(trifluoromethyl)benzyl)-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-l(2H)-yl)-l-phenylethyl)amino)butanoateSodium HydroxideEthanol84.4Not specified[2]

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for the synthesis and purification of a GnRH receptor antagonist.

Experimental_Workflow Start Reaction Setup (Reactants, Solvent, Base) Degas Inert Atmosphere (N₂ or Ar Purge) Start->Degas Add_Catalyst Catalyst Addition Degas->Add_Catalyst Reaction Heating & Stirring (Monitor by TLC/HPLC) Add_Catalyst->Reaction Workup Aqueous Workup (Extraction & Washing) Reaction->Workup Dry_Concentrate Drying & Solvent Removal Workup->Dry_Concentrate Purification Purification (Column Chromatography or Recrystallization) Dry_Concentrate->Purification Characterization Characterization (NMR, MS, HPLC) Purification->Characterization

Caption: Typical Experimental Workflow for Synthesis and Purification.

Conclusion

This compound represents a viable and potentially cost-effective starting material for the synthesis of 2-fluoro-3-methoxyphenylboronic acid, a key intermediate in the production of Elagolix and other related GnRH receptor antagonists. The protocols and data presented herein provide a solid foundation for researchers to develop and optimize the synthesis of this important class of therapeutic agents. The provided diagrams offer a clear visualization of the biological context and the practical laboratory steps involved in this process.

References

Application Notes and Protocols: Preparation of (2-Chloro-3-methoxyphenyl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Chloro-3-methoxyphenyl)methanamine hydrochloride is a primary amine of interest in medicinal chemistry and drug development due to its potential biological activities.[1] This document provides detailed application notes and experimental protocols for the synthesis of (2-Chloro-3-methoxyphenyl)methanamine hydrochloride. Three distinct and viable synthetic routes are presented: Reductive Amination of 2-Chloro-3-methoxybenzaldehyde, Reduction of 2-Chloro-3-methoxybenzonitrile, and the Gabriel Synthesis from 2-Chloro-3-methoxybenzyl chloride. Each method is accompanied by a detailed protocol, a comparative analysis of the different routes, and visual representations of the chemical pathways and experimental workflows to aid in laboratory-scale preparation.

Introduction

Substituted benzylamines are crucial building blocks in the synthesis of a wide array of pharmaceutical compounds. The specific substitution pattern of (2-Chloro-3-methoxyphenyl)methanamine, featuring a chloro and a methoxy group on the phenyl ring, makes it a valuable intermediate for generating diverse molecular scaffolds. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, which is often advantageous for handling and subsequent reactions. The selection of an appropriate synthetic route for this compound depends on factors such as the availability of starting materials, desired scale of production, purity requirements, and safety considerations. This document outlines three robust methods for its preparation.

Comparative Analysis of Synthetic Routes

The choice of synthetic strategy for preparing (2-Chloro-3-methoxyphenyl)methanamine hydrochloride can significantly impact yield, purity, and scalability. Below is a comparative summary of the three presented protocols.

ParameterRoute 1: Reductive AminationRoute 2: Reduction of BenzonitrileRoute 3: Gabriel Synthesis
Starting Material This compound2-Chloro-3-methoxybenzonitrile2-Chloro-3-methoxybenzyl chloride
Key Reagents Ammonia, Reducing Agent (e.g., NaBH₄, H₂/Catalyst)Strong Reducing Agent (e.g., LiAlH₄) or Catalytic HydrogenationPotassium Phthalimide, Hydrazine
Number of Steps 1 (plus salt formation)1 (plus salt formation)2 (plus salt formation)
Typical Yields Moderate to HighHighHigh
Purity Good, may require purification to remove by-productsGenerally high, depending on the reducing agentHigh, avoids over-alkylation
Scalability Good, particularly with catalytic hydrogenationGood, though LiAlH₄ can be challenging on a large scaleGood
Advantages Direct conversion from the aldehydeHigh yields, clean reaction with some methodsHigh purity, avoids the formation of secondary and tertiary amines.[2]
Disadvantages Potential for side reactions (e.g., secondary amine formation)LiAlH₄ is hazardous; nitrile synthesis adds a stepTwo distinct reaction steps are required

Experimental Protocols

Route 1: Reductive Amination of this compound

This method directly converts this compound to the corresponding primary amine using a reducing agent in the presence of an ammonia source.[3][4] Catalytic hydrogenation over a metal catalyst is a common industrial approach, while laboratory-scale syntheses often employ hydride reducing agents.[5]

Materials:

  • This compound

  • Ammonia (aqueous or methanolic solution)

  • Sodium borohydride (NaBH₄) or Hydrogen (H₂) with a catalyst (e.g., Pd/C, Raney Nickel)

  • Methanol (or another suitable solvent)

  • Hydrochloric acid (ethanolic or ethereal solution)

  • Dichloromethane (for extraction)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and safety equipment

Procedure:

  • Imine Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1 equivalent) in methanol. Add a solution of ammonia in methanol (a significant excess, e.g., 10-20 equivalents). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine.

  • Reduction:

    • Using Sodium Borohydride: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride (1.5-2 equivalents) portion-wise, maintaining the temperature below 10 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 4-6 hours.

    • Using Catalytic Hydrogenation: Transfer the methanolic solution of the imine to a high-pressure reactor. Add a catalytic amount of Palladium on carbon (Pd/C, 5-10 mol%). Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas (typically 50-100 psi). Heat the mixture to 40-50 °C and stir until the reaction is complete (monitored by TLC or GC-MS).

  • Work-up: After the reduction is complete, carefully quench the reaction by adding water. Remove the methanol under reduced pressure. Extract the aqueous residue with dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude (2-Chloro-3-methoxyphenyl)methanamine.

  • Salt Formation: Dissolve the crude amine in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate. Slowly add a solution of hydrochloric acid in ethanol or ether with stirring. The hydrochloride salt will precipitate.

  • Purification: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield (2-Chloro-3-methoxyphenyl)methanamine hydrochloride as a solid.

Route 2: Reduction of 2-Chloro-3-methoxybenzonitrile

This route involves the reduction of the corresponding benzonitrile to the primary amine. This can be achieved using powerful reducing agents like lithium aluminum hydride or through catalytic hydrogenation.[3]

Materials:

  • 2-Chloro-3-methoxybenzonitrile

  • Lithium aluminum hydride (LiAlH₄) or Hydrogen (H₂) with a catalyst (e.g., Raney Nickel)

  • Anhydrous tetrahydrofuran (THF) or ethanol

  • Hydrochloric acid (aqueous and ethanolic/ethereal solution)

  • Sodium hydroxide solution

  • Diethyl ether (for extraction)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for air-sensitive reactions and safety equipment

Procedure:

  • Reduction:

    • Using Lithium Aluminum Hydride: In a dry, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (1.5-2 equivalents) in anhydrous THF. Cool the suspension in an ice bath. Slowly add a solution of 2-chloro-3-methoxybenzonitrile (1 equivalent) in anhydrous THF dropwise, maintaining a low temperature. After the addition, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.

    • Using Catalytic Hydrogenation: Dissolve 2-chloro-3-methoxybenzonitrile in ethanol in a high-pressure reactor. Add a slurry of Raney Nickel (catalytic amount) in ethanol. Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas (e.g., 100-500 psi). Heat the mixture to 50-70 °C and stir until the reaction is complete.

  • Work-up (for LiAlH₄ reduction): Cool the reaction mixture in an ice bath. Carefully quench the reaction by the sequential dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide solution (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams. A granular precipitate will form. Filter the mixture and wash the solid with THF.

  • Work-up (for Catalytic Hydrogenation): Cool the reactor and carefully vent the hydrogen. Filter the reaction mixture through a pad of celite to remove the catalyst, and wash the celite with ethanol.

  • Isolation of Free Amine: Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude (2-Chloro-3-methoxyphenyl)methanamine.

  • Salt Formation: Dissolve the crude amine in diethyl ether or ethyl acetate. Add a solution of hydrochloric acid in ethanol or ether with stirring to precipitate the hydrochloride salt.

  • Purification: Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Route 3: Gabriel Synthesis from 2-Chloro-3-methoxybenzyl chloride

The Gabriel synthesis is a classic and reliable method for preparing primary amines from alkyl halides, effectively preventing the formation of over-alkylated byproducts.[2][6]

Materials:

  • 2-Chloro-3-methoxybenzyl chloride

  • Potassium phthalimide

  • Dimethylformamide (DMF)

  • Hydrazine hydrate

  • Ethanol

  • Hydrochloric acid (aqueous)

  • Sodium hydroxide solution

  • Dichloromethane (for extraction)

  • Standard laboratory glassware and safety equipment

Procedure:

  • N-Alkylation of Phthalimide: In a round-bottom flask, dissolve 2-chloro-3-methoxybenzyl chloride (1 equivalent) and potassium phthalimide (1.1 equivalents) in anhydrous DMF. Heat the mixture to 80-100 °C and stir for 4-6 hours. Monitor the reaction by TLC.

  • Work-up of Phthalimide Adduct: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of cold water. The N-(2-chloro-3-methoxybenzyl)phthalimide will precipitate. Collect the solid by filtration, wash thoroughly with water, and dry.

  • Cleavage of the Phthalimide (Ing-Manske Procedure): Suspend the dried N-(2-chloro-3-methoxybenzyl)phthalimide in ethanol in a round-bottom flask. Add hydrazine hydrate (1.5-2 equivalents) and heat the mixture to reflux for 2-4 hours. A white precipitate of phthalhydrazide will form.

  • Isolation of the Amine: Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid. Filter off the phthalhydrazide precipitate and wash it with a small amount of cold ethanol. Concentrate the filtrate under reduced pressure.

  • Work-up and Salt Formation: To the residue, add water and basify with a sodium hydroxide solution to a pH > 10. Extract the free amine with dichloromethane (3 x 50 mL). Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Dissolve the resulting crude amine in diethyl ether and precipitate the hydrochloride salt by adding an ethereal or ethanolic solution of HCl.

  • Purification: Collect the (2-Chloro-3-methoxyphenyl)methanamine hydrochloride by filtration, wash with cold diethyl ether, and dry under vacuum.

Visualized Workflows and Pathways

G Figure 1: Synthetic Pathways to (2-Chloro-3-methoxyphenyl)methanamine Aldehyde 2-Chloro-3-methoxy- benzaldehyde Amine (2-Chloro-3-methoxyphenyl)- methanamine Aldehyde->Amine Reductive Amination (NH₃, [H]) Nitrile 2-Chloro-3-methoxy- benzonitrile Nitrile->Amine Reduction ([H]) BenzylChloride 2-Chloro-3-methoxy- benzyl chloride PhthalimideAdduct N-(2-chloro-3-methoxybenzyl)- phthalimide BenzylChloride->PhthalimideAdduct Gabriel Synthesis (Step 1) (Potassium Phthalimide) HCl_Salt (2-Chloro-3-methoxyphenyl)- methanamine hydrochloride Amine->HCl_Salt Salt Formation (HCl) PhthalimideAdduct->Amine Gabriel Synthesis (Step 2) (Hydrazine)

Caption: Synthetic Pathways to the Target Compound.

G Figure 2: General Experimental Workflow start Start reaction Chemical Reaction (Choose from Route 1, 2, or 3) start->reaction workup Reaction Work-up (Quenching, Extraction, Drying) reaction->workup isolation Isolation of Free Amine (Solvent Removal) workup->isolation salt_formation Hydrochloride Salt Formation (Addition of HCl) isolation->salt_formation purification Purification (Filtration, Washing, Drying) salt_formation->purification product Final Product purification->product

Caption: General Laboratory Workflow for Synthesis.

Safety Precautions

  • All experiments should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Reagents such as lithium aluminum hydride are highly reactive with water and should be handled with extreme care under anhydrous conditions.

  • Hydrazine hydrate is toxic and corrosive. Handle with appropriate caution.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The preparation of (2-Chloro-3-methoxyphenyl)methanamine hydrochloride can be successfully achieved through several synthetic methodologies. The choice between reductive amination, nitrile reduction, or the Gabriel synthesis will depend on the specific requirements of the research or development project, including scale, purity needs, and available resources. The protocols provided herein offer detailed guidance for the laboratory-scale synthesis of this valuable chemical intermediate.

References

Troubleshooting & Optimization

Side reactions and byproducts in the synthesis of 2-Chloro-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 2-Chloro-3-methoxybenzaldehyde

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is significantly lower than expected. What are the potential causes?

A1: Low yields in the synthesis of this compound, typically performed via a Vilsmeier-Haack reaction with 2-chloroanisole, can stem from several factors:

  • Incomplete Reaction: The Vilsmeier-Haack reaction requires careful control of temperature and reaction time.[1][2] Insufficient reaction time or temperatures that are too low may lead to a significant amount of unreacted 2-chloroanisole remaining.

  • Suboptimal Reagent Stoichiometry: An incorrect ratio of the formylating agent (e.g., Vilsmeier reagent prepared from DMF and POCl₃) to the 2-chloroanisole substrate can result in an incomplete reaction.

  • Moisture Contamination: The Vilsmeier reagent is highly sensitive to moisture. The presence of water in the solvents or reactants will quench the reagent and reduce its effectiveness, thereby lowering the yield.

  • Side Reactions: The formation of byproducts through competing side reactions can consume the starting material and reduce the yield of the desired product.

Q2: I am observing multiple spots on my TLC plate after the reaction, apart from the starting material and the desired product. What could these be?

A2: The presence of multiple spots on a TLC plate suggests the formation of isomeric byproducts or other side products. In the formylation of 2-chloroanisole, the methoxy group is an ortho-, para-director, while the chloro group is also an ortho-, para-director, albeit a deactivating one. This can lead to the formation of different isomers. Potential byproducts include:

  • 4-Chloro-3-methoxybenzaldehyde: This is a common isomeric byproduct due to formylation occurring at the para position relative to the methoxy group.

  • Diformylated Products: Although less common, under forcing conditions, a second formyl group can be introduced onto the aromatic ring.

  • Chlorinated Byproducts: The Vilsmeier reagent can sometimes act as a chlorinating agent, leading to the formation of dichlorinated species.[3]

Q3: My NMR spectrum shows unexpected peaks. How can I identify the byproducts?

A3: Unexpected peaks in your NMR spectrum are indicative of impurities. To identify these, consider the following:

  • Isomeric Byproducts: Compare the multiplicity and chemical shifts of the aromatic protons with those expected for this compound and its potential isomers. For instance, the coupling constants of the aromatic protons can help distinguish between different substitution patterns.

  • Unreacted Starting Material: Look for the characteristic peaks of 2-chloroanisole.

  • Residual Solvents: Peaks corresponding to solvents used during the reaction or workup (e.g., DMF, ethyl acetate, dichloromethane) may be present.

  • Aldehyde Oxidation: If the product was exposed to air for a prolonged period, you might see a broad peak corresponding to the carboxylic acid proton of 2-Chloro-3-methoxybenzoic acid.

For definitive identification, techniques like GC-MS or LC-MS are highly recommended to determine the molecular weight of the impurities.

Q4: I am having difficulty purifying the final product. What purification strategies are most effective?

A4: Purifying this compound from its byproducts can be challenging due to similar polarities. The following methods can be employed:

  • Column Chromatography: This is the most effective method for separating isomers. A silica gel column with a non-polar/polar solvent system (e.g., hexane/ethyl acetate gradient) can provide good separation.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) may be effective in removing certain impurities.

  • Bisulfite Adduct Formation: Aldehydes can form solid adducts with sodium bisulfite. This can be used to separate the aldehyde products from non-aldehydic impurities. The aldehyde can then be regenerated by treatment with acid or base.

Data Presentation: Potential Byproducts and Analytical Data

The following table summarizes potential byproducts in the synthesis of this compound and key analytical data for their identification.

Byproduct NameFormation PathwayPlausible ¹H NMR Chemical Shifts (Aromatic Protons, ppm)Suggested Analytical Method
4-Chloro-3-methoxybenzaldehydeFormylation at the para-position to the methoxy group.7.4-7.8 (doublet and doublet of doublets)GC-MS, ¹H NMR, LC-MS
2,4-Dichloro-3-methoxybenzaldehydeChlorination of the desired product or starting material.7.5-7.9 (singlets or doublets)GC-MS, LC-MS
2-Chloro-3-methoxybenzoic acidOxidation of the aldehyde product.7.3-7.7 (aromatic), ~11-12 (broad singlet, COOH)¹H NMR, IR (broad O-H stretch)
Diformyl-2-chloroanisoleDi-formylation of the starting material.Multiple aldehyde protons (~9.8-10.5 ppm)GC-MS, ¹H NMR, LC-MS

Experimental Protocols

Synthesis of this compound via Vilsmeier-Haack Reaction

Materials:

  • 2-chloroanisole

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Hydrochloric acid (1 M)

Procedure:

  • To a stirred solution of anhydrous DMF (3 equivalents) in anhydrous DCM at 0 °C under a nitrogen atmosphere, slowly add POCl₃ (1.2 equivalents).

  • Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add 2-chloroanisole (1 equivalent) dropwise to the reaction mixture at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture to 0 °C and slowly quench by the addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with 1 M HCl, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Visualizations

Synthesis_Pathway Start 2-Chloroanisole Intermediate Iminium Salt Intermediate Start->Intermediate Formylation SideReaction Side Reactions Start->SideReaction Vilsmeier Vilsmeier Reagent (DMF/POCl3) Vilsmeier->Intermediate Product This compound Intermediate->Product Hydrolysis Byproduct1 4-Chloro-3-methoxybenzaldehyde (Isomer) Byproduct2 Diformylated Product Byproduct3 Chlorinated Byproduct SideReaction->Byproduct1 Alternative Regiochemistry SideReaction->Byproduct2 Over-reaction SideReaction->Byproduct3 Chlorination Troubleshooting_Workflow Start Low Yield or Impure Product Check_Reaction Verify Reaction Conditions (Temp, Time, Stoichiometry) Start->Check_Reaction Check_Reagents Check Reagent Purity and Anhydrous Conditions Start->Check_Reagents Analyze_Crude Analyze Crude Product (TLC, NMR, GC-MS) Start->Analyze_Crude Optimize_Purification Optimize Purification (Column Chromatography, Recrystallization) Check_Reaction->Optimize_Purification Check_Reagents->Optimize_Purification Identify_Byproducts Identify Byproducts (Isomers, Over-reaction) Analyze_Crude->Identify_Byproducts Identify_Byproducts->Optimize_Purification Successful_Synthesis Pure Product, Improved Yield Optimize_Purification->Successful_Synthesis

References

Technical Support Center: Wittig Reactions Involving 2-Chloro-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Wittig reactions involving the sterically hindered and electronically complex substrate, 2-Chloro-3-methoxybenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: My Wittig reaction with this compound is resulting in a low or no yield. What are the potential causes and solutions?

Low or nonexistent yields in this specific reaction are common and typically stem from two main factors: the properties of the aldehyde and the stability of the ylide used.

  • Steric Hindrance: this compound possesses substituents at both ortho positions to the aldehyde group. This steric bulk can significantly impede the approach of the Wittig reagent, slowing down the reaction or preventing it altogether, particularly with bulky or less reactive ylides.[1][2]

  • Reduced Aldehyde Reactivity: The methoxy group is electron-donating, which can slightly reduce the electrophilicity of the carbonyl carbon. While the chloro group is electron-withdrawing, the combined electronic and steric effects can make this aldehyde less reactive than simpler benzaldehydes.

  • Ylide Reactivity: Stabilized ylides (those with electron-withdrawing groups like esters or ketones) are inherently less reactive and often fail to react efficiently with sterically hindered aldehydes.[1] Unstabilized ylides (e.g., those with alkyl substituents) are much more reactive and are more likely to succeed.[3]

  • Ylide Formation Issues: The Wittig reaction's success hinges on the successful generation of the ylide. This requires strictly anhydrous conditions and a sufficiently strong base to deprotonate the phosphonium salt.[4] Moisture will quench the ylide, and an inadequate base will result in incomplete ylide formation.[4]

Troubleshooting Steps:

  • Switch to an Unstabilized Ylide: If you are using a stabilized ylide, consider switching to its unstabilized counterpart (e.g., methylenetriphenylphosphorane, Ph₃P=CH₂). This is the most common solution for hindered aldehydes.[1][5]

  • Verify Ylide Formation: Ensure your phosphonium salt is dry and your reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon). Use a strong base like n-butyllithium (n-BuLi) or sodium hydride (NaH) in an anhydrous solvent like THF or diethyl ether.[6][7]

  • Increase Reaction Temperature/Time: Carefully increasing the reaction temperature or extending the reaction time may help overcome the activation energy barrier caused by steric hindrance. Monitor the reaction by TLC to avoid decomposition.

  • Consider an Alternative Reaction: For highly hindered systems, the Horner-Wadsworth-Emmons (HWE) reaction is often a superior alternative, as it uses more nucleophilic phosphonate carbanions and typically provides excellent yields of (E)-alkenes.[2][3]

Troubleshooting & Optimization Guide

Q2: I'm observing a mixture of E/Z isomers. How can I control the stereoselectivity of the reaction with this compound?

The stereochemical outcome of a Wittig reaction is primarily determined by the stability of the ylide.[7] The ortho-substituents on the benzaldehyde can also influence the isomer ratio.[8]

  • Unstabilized Ylides: These ylides typically react under kinetic control and in lithium-salt-free conditions to form a cis-oxaphosphetane intermediate, which decomposes to yield the (Z)-alkene with moderate to high selectivity.[1][3][9]

  • Stabilized Ylides: These more stable ylides react under thermodynamic control. The reaction is reversible, allowing equilibration to the more stable trans-oxaphosphetane intermediate, which leads predominantly to the (E)-alkene .[1][7]

  • Semi-stabilized Ylides (e.g., benzylidenetriphenylphosphorane, Ph₃P=CHPh): These often provide poor selectivity, resulting in a mixture of (E) and (Z) isomers.[3]

Summary of Expected Stereochemical Outcomes

Ylide TypeSubstituent on Ylide (R in Ph₃P=CHR)Typical Major IsomerRationale
Unstabilized Alkyl, Hydrogen(Z)-AlkeneKinetic control, irreversible oxaphosphetane formation.[1]
Semi-stabilized ArylMixture of (E) and (Z)Intermediate reactivity, poor selectivity.[3]
Stabilized -CO₂R, -COR, -CN(E)-AlkeneThermodynamic control, reversible reaction pathway.[7]

To favor the (E)-alkene with unstabilized ylides, the Schlosser modification can be employed. This involves deprotonating the betaine intermediate at low temperatures with a strong base (like phenyllithium) to equilibrate it to the more stable threo-betaine, which then yields the (E)-alkene upon protonation and warming.[1][3]

Q3: A major byproduct is co-eluting with my product during chromatography. How can I remove triphenylphosphine oxide (TPPO)?

The formation of the highly stable P=O double bond is the driving force of the Wittig reaction, but the byproduct, triphenylphosphine oxide (TPPO), is notoriously difficult to remove.[7][10] Its polarity is often similar to that of the desired alkene product.

Logical Flow for TPPO Removal

G start Crude Reaction Mixture q1 Is the product non-polar? start->q1 precipitate Precipitate TPPO: Triturate with non-polar solvent (Hexane/Pentane). Filter solid TPPO. q1->precipitate  Yes q2 Is the product polar? q1->q2 No end Pure Product precipitate->end complex Precipitate TPPO as a Metal Complex: Add ZnCl₂ or MgCl₂ in a polar solvent (e.g., Ethanol). Filter solid [TPPO]₂-Metal complex. q2->complex  Yes chromatography Column Chromatography: Silica gel with a Hexane/ Ethyl Acetate gradient. q2->chromatography No / Other methods failed complex->end chromatography->end

Caption: Decision tree for selecting a TPPO removal method.

Recommended Methods for TPPO Removal:

  • Precipitation with Non-Polar Solvents: If your alkene product is sufficiently non-polar, you can often remove TPPO by concentrating the crude reaction mixture and triturating it with cold diethyl ether or hexanes. TPPO is poorly soluble in these solvents and will precipitate out as a white solid, which can be removed by filtration.[11]

  • Precipitation as a Metal Salt: For more polar products where simple precipitation is ineffective, TPPO can be selectively removed by complexation with a metal salt. Adding zinc chloride (ZnCl₂) to an ethanolic solution of the crude product will precipitate the insoluble [ZnCl₂(TPPO)₂] complex, which can be filtered off.[11][12]

  • Column Chromatography: While challenging, chromatography on silica gel can be effective. Since TPPO is quite polar, using a less polar eluent system (e.g., starting with pure hexane and gradually increasing the polarity with ethyl acetate) can often achieve separation.[8]

Experimental Protocols

Protocol 1: General Procedure for Wittig Reaction with an Unstabilized Ylide

This protocol is adapted for the reaction of this compound with methyltriphenylphosphonium bromide.

Workflow Diagram

G cluster_0 Ylide Formation (Inert Atmosphere) cluster_1 Wittig Reaction cluster_2 Work-up & Purification a Suspend Methyltriphenylphosphonium bromide in anhydrous THF b Cool to 0 °C a->b c Add n-BuLi dropwise b->c d Stir for 1 hour (Formation of orange/red ylide) c->d f Add aldehyde solution dropwise to ylide at 0 °C d->f e Dissolve this compound in anhydrous THF e->f g Warm to RT and stir overnight (monitor by TLC) h Quench with saturated aqueous NH₄Cl g->h i Extract with Ethyl Acetate h->i j Dry organic layer (Na₂SO₄), filter, and concentrate i->j k Purify via chosen method (e.g., precipitation or chromatography) j->k

Caption: Experimental workflow for the Wittig reaction.

Methodology:

  • Ylide Preparation: In a flame-dried, two-neck round-bottom flask under an argon atmosphere, suspend methyltriphenylphosphonium bromide (1.2 eq.) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.

  • Add n-butyllithium (1.1 eq., as a solution in hexanes) dropwise via syringe. The mixture will turn a characteristic deep orange or reddish color, indicating ylide formation.

  • Allow the mixture to stir at 0 °C for 1 hour.

  • Wittig Reaction: In a separate flame-dried flask, dissolve this compound (1.0 eq.) in a minimal amount of anhydrous THF.

  • Add the aldehyde solution dropwise to the ylide suspension at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir overnight.

  • Work-up: Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue using one of the methods described in Q3 to remove triphenylphosphine oxide and isolate the desired alkene.

Protocol 2: Aqueous Wittig Reaction with a Stabilized Ylide

This protocol is adapted from a general, environmentally friendly procedure for stabilized ylides, which may work for less hindered aldehydes and is worth considering for its simplicity.[5]

Methodology:

  • Reaction Setup: In a round-bottom flask, add triphenylphosphine (1.4 eq.) to a saturated aqueous solution of sodium bicarbonate.

  • To this suspension, add the alkyl halide corresponding to the stabilized ylide (e.g., methyl bromoacetate, 1.6 eq.) followed by this compound (1.0 eq.).

  • Reaction: Stir the mixture vigorously at room temperature for 1-2 hours, monitoring the progress by TLC.[5]

  • Work-up: Quench the reaction with a dilute acid (e.g., 1 M H₂SO₄).[5]

  • Extract the product with diethyl ether, dry the organic layer with magnesium sulfate (MgSO₄), and concentrate in vacuo.[5]

  • Purification: Purify the crude product via column chromatography to separate the (E)-alkene from triphenylphosphine oxide.[5]

References

Technical Support Center: Improving Regioselectivity in 2-Chloro-3-methoxybenzaldehyde Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving 2-Chloro-3-methoxybenzaldehyde. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments, with a focus on improving regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the regioselectivity of electrophilic aromatic substitution on this compound?

A1: The regioselectivity of electrophilic aromatic substitution (EAS) on this compound is primarily governed by the interplay of the directing effects of the three substituents on the aromatic ring.

  • Methoxy group (-OCH₃): This is a strongly activating group and directs incoming electrophiles to the ortho and para positions (positions 2, 4, and 6). Due to resonance, it increases the electron density at these positions, making them more nucleophilic.[1][2]

  • Chloro group (-Cl): This is a deactivating group but is also an ortho, para-director. Its inductive effect withdraws electron density, but its lone pairs can participate in resonance, directing substitution to the ortho and para positions.[1]

  • Aldehyde group (-CHO): This is a deactivating group and a meta-director. It withdraws electron density from the ring through both inductive and resonance effects, directing incoming electrophiles to the meta position (position 5).[3]

The ultimate regiochemical outcome will depend on the reaction conditions and the nature of the electrophile, as these substituents have competing directing effects.

Q2: I am performing a nitration reaction on this compound and getting a mixture of isomers. How can I improve the selectivity?

A2: Obtaining a mixture of isomers is a common issue due to the competing directing effects of the substituents. To improve selectivity, consider the following:

  • Reaction Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the pathway with the lowest activation energy.

  • Nitrating Agent: The choice of nitrating agent can influence the outcome. Milder nitrating agents may offer better selectivity.

  • Protecting Groups: In some cases, the aldehyde group can be protected (e.g., as an acetal) to modify its electronic influence on the ring during the substitution reaction. The protecting group can be removed in a subsequent step.

Q3: Is it possible to achieve substitution at the C-4 position, which is sterically hindered?

A3: Substitution at the C-4 position is challenging due to steric hindrance from the adjacent chloro and methoxy groups. However, under certain conditions, it might be possible. Directed ortho-metalation strategies could potentially be employed by first protecting the aldehyde and then using a directing group to facilitate lithiation at the C-4 position, followed by quenching with an electrophile.

Q4: For a Suzuki or Buchwald-Hartwig coupling, will the reaction occur at the C-Cl bond?

A4: Yes, palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination can be used to form new carbon-carbon or carbon-nitrogen bonds at the position of the chlorine atom.[4][5] The success of these reactions is highly dependent on the choice of catalyst, ligand, and base. For aryl chlorides, which are generally less reactive than bromides or iodides, more electron-rich and bulky phosphine ligands are often required to facilitate the oxidative addition step.[6]

Troubleshooting Guides

Problem Potential Cause(s) Suggested Solution(s)
Low yield in Electrophilic Aromatic Substitution (e.g., Nitration, Bromination) 1. Deactivation of the ring by the chloro and aldehyde groups. 2. Steric hindrance. 3. Suboptimal reaction conditions.1. Use a stronger Lewis acid or a more reactive electrophile. 2. Consider a less sterically demanding electrophile. 3. Optimize reaction time and temperature. Start with lower temperatures to improve selectivity.
Formation of Multiple Isomers in Electrophilic Aromatic Substitution Competing directing effects of the methoxy (ortho, para), chloro (ortho, para), and aldehyde (meta) groups.1. Modify the reaction conditions (e.g., solvent, temperature) to favor one isomer. 2. Protect the aldehyde group to alter its directing influence. 3. Use a shape-selective catalyst, such as a zeolite, which can favor the formation of less sterically hindered products.
Failure of Suzuki or Buchwald-Hartwig Coupling at the C-Cl bond 1. Inactive catalyst. 2. Inappropriate ligand for aryl chloride activation. 3. Unsuitable base.1. Ensure the palladium catalyst is active (Pd(0) species). Pre-catalysts that are readily reduced to Pd(0) are often effective.[7] 2. Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, Buchwald's biaryl phosphine ligands) that are known to be effective for aryl chlorides.[6] 3. A strong, non-nucleophilic base is typically required, such as sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄).[7]
Difficulty with ortho-Lithiation 1. The aldehyde group is incompatible with strong bases like n-butyllithium. 2. Incorrect choice of directing group or base.1. Protect the aldehyde group as an acetal before attempting lithiation. 2. The methoxy group can act as a directing group for lithiation at the C-4 position. Use a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures.[8]

Data Presentation

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Substituted Benzaldehydes (Illustrative Examples)

ElectrophileSubstituentsMajor Product(s)Minor Product(s)Reference
Br₂/AlCl₃Benzaldehydem-Bromobenzaldehyde-[9]
Br₂/Acetic Acid3-Hydroxybenzaldehyde2-Bromo-5-hydroxybenzaldehyde2-Bromo-3-hydroxybenzaldehyde[10]
HNO₃/H₂SO₄Benzaldehydem-Nitrobenzaldehydeo-Nitrobenzaldehyde[3]

Note: Specific quantitative data for this compound is limited in the surveyed literature. The above table provides general trends for related structures.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an Aryl Chloride

This protocol is a general guideline and may require optimization for this compound.

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound (1.0 equiv), the desired boronic acid (1.2-1.5 equiv), and a suitable base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃; 2.0-3.0 equiv).

  • Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃; 1-5 mol%) and the phosphine ligand (e.g., SPhos, XPhos; 2-10 mol%).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water.

  • Reaction: Heat the reaction mixture with vigorous stirring at the appropriate temperature (typically 80-110 °C) until the starting material is consumed, as monitored by TLC or GC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Directed ortho-Lithiation and Quenching

This protocol requires the initial protection of the aldehyde group.

  • Protection of the Aldehyde: React this compound with ethylene glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to form the corresponding 1,3-dioxolane. Purify the protected compound before proceeding.

  • Lithiation: Dissolve the protected benzaldehyde in anhydrous THF in a flame-dried flask under an inert atmosphere. Cool the solution to -78 °C. Slowly add a solution of a strong base, such as LDA or n-butyllithium (1.1 equiv), and stir the mixture at this temperature for 1-2 hours.

  • Quenching with an Electrophile: Add the desired electrophile (e.g., an alkyl halide, CO₂, or a silyl chloride; 1.2 equiv) to the solution at -78 °C and allow the reaction to slowly warm to room temperature.

  • Workup and Deprotection: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash with brine, dry, and concentrate. Deprotect the aldehyde by stirring the product with an aqueous acid solution (e.g., 1 M HCl).

  • Purification: Purify the final product by column chromatography.

Visualizations

Caption: Competing directing effects on this compound.

G Workflow for Directed ortho-Lithiation start Start: this compound protect Protect Aldehyde (e.g., as acetal) start->protect lithiation Lithiation with strong base (e.g., LDA) at -78°C protect->lithiation quench Quench with Electrophile (E+) lithiation->quench deprotect Deprotect Aldehyde (acidic workup) quench->deprotect purify Purify Final Product deprotect->purify

Caption: Experimental workflow for directed ortho-lithiation.

G Catalytic Cycle for Suzuki-Miyaura Coupling pd0 Pd(0)L2 (Active Catalyst) oxidative_add Oxidative Addition (Ar-Cl) pd0->oxidative_add 1 pd2_complex Ar-Pd(II)(Cl)L2 oxidative_add->pd2_complex transmetalation Transmetalation (R-B(OH)2 + Base) pd2_complex->transmetalation 2 pd2_r_complex Ar-Pd(II)(R)L2 transmetalation->pd2_r_complex reductive_elim Reductive Elimination pd2_r_complex->reductive_elim 3 reductive_elim->pd0 Regeneration product Ar-R (Product) reductive_elim->product

Caption: Generalized catalytic cycle for Suzuki-Miyaura cross-coupling.

References

Technical Support Center: Purification of 2-Chloro-3-methoxybenzaldehyde and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of 2-Chloro-3-methoxybenzaldehyde and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Common impurities can include:

  • Unreacted starting materials: Such as 2-chloro-1,3-dimethoxybenzene or the corresponding benzyl alcohol.

  • Over-oxidation product: The corresponding carboxylic acid, 2-chloro-3-methoxybenzoic acid, can form if the aldehyde is exposed to oxidizing conditions.

  • Isomeric byproducts: Depending on the synthetic route, other positional isomers of the chloro- and methoxy- substituents on the benzaldehyde may be formed.

  • Residual solvents: Solvents used in the reaction or work-up may be present in the crude product.

Q2: Which purification techniques are most effective for this compound?

A2: The most common and effective purification techniques are:

  • Recrystallization: This is a highly effective method for removing small amounts of impurities from a solid product. The choice of solvent is critical for successful recrystallization.

  • Column Chromatography: Silica gel column chromatography is widely used to separate the desired product from impurities with different polarities.

Q3: My purified this compound is discoloring over time. What could be the cause and how can I prevent it?

A3: Discoloration of benzaldehyde derivatives upon storage is often due to slow oxidation to the corresponding carboxylic acid or other degradation products, which can be colored. To prevent this, it is recommended to store the purified compound under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at a low temperature.

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification of this compound and its derivatives.

Recrystallization Issues
Problem Possible Cause(s) Recommended Solution(s)
Product "oils out" instead of crystallizing. The melting point of the compound may be lower than the boiling point of the solvent. The solution is cooling too rapidly. The concentration of impurities is too high.Use a lower-boiling point solvent or a solvent mixture. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Try adding a seed crystal to induce crystallization. Perform a preliminary purification by column chromatography to remove excess impurities.
Low recovery of purified product. The compound is significantly soluble in the cold recrystallization solvent. Too much solvent was used for recrystallization. Premature crystallization occurred during hot filtration.Cool the solution in an ice bath for a longer duration to maximize precipitation. Use the minimum amount of hot solvent required to dissolve the crude product. Wash the collected crystals with a minimal amount of ice-cold solvent. Pre-heat the filtration apparatus (funnel and receiving flask) before hot filtration.
Colored impurities remain in the crystals. The impurity has similar solubility characteristics to the product. The crystals formed too quickly, trapping impurities.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Ensure a slow cooling rate to promote the formation of pure crystals. A second recrystallization may be necessary.
Column Chromatography Issues
Problem Possible Cause(s) Recommended Solution(s)
Poor separation of the product from an impurity. The polarity of the eluent is too high or too low. The column was overloaded with the crude product.Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the desired compound. Use a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. Reduce the amount of crude material loaded onto the column.
The product is not eluting from the column. The eluent is not polar enough. The compound is strongly adsorbed to the silica gel.Gradually increase the polarity of the eluent. For very polar compounds, adding a small amount of a more polar solvent like methanol may be necessary. If the compound is acidic, adding a small amount of acetic acid to the eluent can help. If it is basic, adding a small amount of triethylamine can be beneficial.
Streaking or tailing of bands on the column. The sample was not loaded onto the column in a concentrated band. The column was not packed properly.Dissolve the crude product in a minimal amount of the initial eluent or a more volatile solvent before loading it onto the column. Ensure the silica gel is packed uniformly without air bubbles or cracks.

Experimental Protocols

Protocol 1: Recrystallization of a this compound Derivative

This protocol is a general guideline and may require optimization for your specific derivative.

Materials:

  • Crude this compound derivative

  • Recrystallization solvent (e.g., acetonitrile, ethanol, hexane/ethyl acetate mixture)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 2: Purification by Silica Gel Column Chromatography

Materials:

  • Crude this compound derivative

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • Chromatography column

  • Eluent (e.g., ethyl acetate/hexane mixture)

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • Eluent Selection: Using TLC, determine a solvent system that provides good separation of your desired product from impurities (aim for an Rf of 0.2-0.4 for the product). A 1:5 mixture of ethyl acetate to hexane is a good starting point for this compound.

  • Column Packing: Pack the chromatography column with silica gel as a slurry in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system. If using a gradient, gradually increase the polarity of the eluent.

  • Fraction Collection: Collect fractions in separate tubes or flasks.

  • Analysis: Monitor the collected fractions by TLC to identify which fractions contain the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound derivative.

Data Presentation

Table 1: Illustrative Recrystallization Solvent Screening for a this compound Derivative

Solvent SystemSolubility at Room Temp.Solubility at Boiling PointCrystal Formation upon CoolingEstimated Purity
EthanolSparingly solubleSolubleGood, well-formed needles>98%
AcetonitrileSlightly solubleVery solubleGood, fine needles>99%
Hexane/Ethyl Acetate (4:1)Sparingly solubleSolubleGood, small prisms>97%
TolueneSolubleVery solublePoor, oiling out-
WaterInsolubleInsolubleNo crystallization-

Table 2: Illustrative Column Chromatography Eluent Systems and Performance

Eluent System (v/v)Rf of ProductSeparation from ImpuritiesComments
Hexane/Ethyl Acetate (9:1)0.1Good separation from less polar impuritiesSlow elution
Hexane/Ethyl Acetate (5:1)0.3Excellent separation from most impuritiesOptimal for good resolution
Hexane/Ethyl Acetate (3:1)0.5Co-elution with some more polar impuritiesFaster elution, but lower purity
Dichloromethane/Hexane (1:1)0.4Good separation, alternative to ethyl acetate-

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_final Final Product start Crude Product column_chromatography Column Chromatography start->column_chromatography recrystallization Recrystallization hplc HPLC/GC-MS Analysis recrystallization->hplc Purity Check column_chromatography->recrystallization Further Purification tlc TLC Analysis column_chromatography->tlc Fraction Monitoring column_chromatography->hplc tlc->column_chromatography pure_product Pure Product (>99%) hplc->pure_product

Caption: A typical experimental workflow for the purification and analysis of this compound derivatives.

troubleshooting_workflow cluster_problem Problem Identification cluster_solution Solution Pathway cluster_outcome Outcome start Impure Product After Purification check_purity Analyze Purity (TLC, HPLC, NMR) start->check_purity identify_impurity Identify Impurity Structure check_purity->identify_impurity recrystallize Re-recrystallize with different solvent identify_impurity->recrystallize Similar Polarity Impurity rechromatograph Re-purify by column with optimized eluent identify_impurity->rechromatograph Multiple Impurities or Isomers acid_base_wash Perform acid/base wash identify_impurity->acid_base_wash Acidic/Basic Impurity pure_product Pure Product recrystallize->pure_product rechromatograph->pure_product acid_base_wash->pure_product

Caption: A troubleshooting decision tree for overcoming common purification challenges.

Preventing decomposition of 2-Chloro-3-methoxybenzaldehyde during reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the decomposition of 2-Chloro-3-methoxybenzaldehyde during your chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition pathways for this compound?

A1: this compound is susceptible to several decomposition pathways common to aromatic aldehydes, primarily:

  • Oxidation: The aldehyde group can be easily oxidized to a carboxylic acid, especially in the presence of oxidizing agents or air.

  • Cannizzaro Reaction: Under strongly basic conditions, this non-enolizable aldehyde can undergo disproportionation to yield the corresponding alcohol and carboxylic acid.[1][2]

  • Demethylation: The methoxy group can be cleaved under harsh acidic conditions, such as with strong Lewis acids or hydrobromic acid, to form a hydroxyl group.[3][4]

  • Side Reactions with Nucleophiles: The electrophilic aldehyde can react with strong nucleophiles in unintended ways, leading to byproduct formation.

Q2: How do the chloro and methoxy substituents affect the stability of the molecule?

A2: The electronic properties of the substituents on the benzene ring influence the reactivity of the aldehyde group. The chlorine atom is an electron-withdrawing group, which can increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. The methoxy group is an electron-donating group, which can partially mitigate this effect.

Q3: What are the ideal storage conditions for this compound?

A3: To minimize degradation, this compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon). It is incompatible with strong oxidizing agents and strong bases.[5]

Q4: Can I purify this compound if it has started to decompose?

A4: Yes, purification is possible. Common methods for purifying aromatic aldehydes include:

  • Recrystallization: This can be effective for removing polar impurities like the corresponding carboxylic acid.

  • Column Chromatography: Silica gel chromatography can separate the aldehyde from various byproducts.

  • Distillation: While possible, the relatively high boiling point may require vacuum distillation to prevent thermal decomposition.

Troubleshooting Guides

This section provides solutions to common problems encountered during reactions involving this compound.

Issue 1: Low Yield Due to Oxidation
  • Symptom: Formation of 2-Chloro-3-methoxybenzoic acid as a significant byproduct, confirmed by analytical techniques like NMR or LC-MS.

  • Possible Causes:

    • Presence of oxygen in the reaction atmosphere.

    • Use of oxidizing reagents or impurities in solvents and reagents.

    • Prolonged reaction times at elevated temperatures.

  • Solutions:

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to exclude oxygen.

    • Degassed Solvents: Use solvents that have been thoroughly degassed by methods such as sparging with an inert gas or freeze-pump-thaw cycles.

    • Antioxidants: Consider adding a small amount of a radical scavenger or antioxidant, such as butylated hydroxytoluene (BHT), to the reaction mixture.

    • Control Reaction Time and Temperature: Monitor the reaction closely and minimize reaction time and temperature where possible.

Issue 2: Unwanted Cannizzaro Reaction
  • Symptom: Disproportionation of the aldehyde into 2-Chloro-3-methoxybenzyl alcohol and 2-Chloro-3-methoxybenzoic acid under basic conditions.

  • Possible Causes:

    • Use of strong bases (e.g., NaOH, KOH) in high concentrations.

    • Elevated reaction temperatures in the presence of a base.

  • Solutions:

    • Use Weaker Bases: If possible, substitute strong bases with weaker, non-hydroxide bases like triethylamine, diisopropylethylamine, or potassium carbonate.

    • Lower Temperature: Perform the reaction at a lower temperature to disfavor the Cannizzaro reaction.

    • Protecting Groups: If the aldehyde is not the reacting functional group, consider protecting it as an acetal before introducing the basic conditions.

Issue 3: Demethylation of the Methoxy Group
  • Symptom: Formation of 2-Chloro-3-hydroxybenzaldehyde as a byproduct.

  • Possible Causes:

    • Use of strong Lewis acids (e.g., BBr₃, AlCl₃) or strong protic acids (e.g., HBr).

    • High reaction temperatures in the presence of acidic reagents.

  • Solutions:

    • Milder Lewis Acids: Opt for milder Lewis acids if the reaction requires one.

    • Control Temperature: Keep the reaction temperature as low as possible.

    • Alternative Synthetic Route: If demethylation is unavoidable, consider a different synthetic strategy that introduces the methoxy group at a later stage.

Data Presentation

Table 1: Kinetic Data for the Oxidation of para-Substituted Benzaldehydes

Substituent10² k₂ (dm³ mol⁻¹ s⁻¹) at 298 K10² k₂ (dm³ mol⁻¹ s⁻¹) at 303 K10² k₂ (dm³ mol⁻¹ s⁻¹) at 308 K10² k₂ (dm³ mol⁻¹ s⁻¹) at 313 K
p-NO₂10.9613.1815.8519.07
p-CN8.3110.0012.0214.46
p-Cl4.175.026.047.26
p-H2.513.023.634.37
p-CH₃1.581.902.292.75
p-OCH₃1.001.201.441.74

Data from: Studies on the Kinetics of Benzyltrimethylammonium fluorochromate Oxidation of Substituted Benzaldehydes in aqueous Acetic Acid Medium.[6]

Experimental Protocols

Protocol 1: Acetal Protection of this compound

This protocol describes the formation of a dimethyl acetal to protect the aldehyde functionality.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Trimethyl orthoformate

  • p-Toluenesulfonic acid (catalytic amount)

  • Anhydrous sodium bicarbonate

  • Anhydrous magnesium sulfate

  • Dichloromethane

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous methanol.

  • Add trimethyl orthoformate (1.5 equivalents).

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding anhydrous sodium bicarbonate.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to obtain the crude acetal.

  • Purify the product by column chromatography on silica gel if necessary.

Visualizations

DecompositionPathways main This compound oxidation 2-Chloro-3-methoxybenzoic acid main->oxidation Oxidation (e.g., O2, KMnO4) cannizzaro_acid 2-Chloro-3-methoxybenzoic acid main->cannizzaro_acid Cannizzaro (strong base) cannizzaro_alcohol 2-Chloro-3-methoxybenzyl alcohol main->cannizzaro_alcohol Cannizzaro (strong base) demethylation 2-Chloro-3-hydroxybenzaldehyde main->demethylation Demethylation (e.g., BBr3, HBr)

Caption: Potential decomposition pathways of this compound.

ExperimentalWorkflow cluster_troubleshooting Troubleshooting Logic start Reaction with this compound check_yield Low Yield or Byproduct Formation? start->check_yield identify_byproduct Identify Byproduct (NMR, LC-MS, GC-MS) check_yield->identify_byproduct Yes end Successful Reaction check_yield->end No oxidation_path Oxidation Product? identify_byproduct->oxidation_path cannizzaro_path Cannizzaro Products? oxidation_path->cannizzaro_path No solution_oxidation Implement Oxidation Prevention: - Inert Atmosphere - Degassed Solvents - Antioxidants oxidation_path->solution_oxidation Yes demethylation_path Demethylation Product? cannizzaro_path->demethylation_path No solution_cannizzaro Implement Cannizzaro Prevention: - Weaker Base - Lower Temperature - Aldehyde Protection cannizzaro_path->solution_cannizzaro Yes solution_demethylation Implement Demethylation Prevention: - Milder Acid - Lower Temperature demethylation_path->solution_demethylation Yes other Other Issue demethylation_path->other No solution_oxidation->end solution_cannizzaro->end solution_demethylation->end

Caption: Troubleshooting workflow for reactions with this compound.

References

Optimizing reaction conditions for the synthesis of tetrahydroquinolines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of tetrahydroquinolines. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of these important heterocyclic compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common problems encountered during the synthesis of tetrahydroquinolines, categorized by the synthetic method.

General Issues

Q1: My reaction is not proceeding as expected, resulting in a very low yield or no desired product. What are the potential causes?

A1: The failure of a reaction to proceed to completion is a common issue that can stem from several factors. A systematic approach to troubleshooting is essential.[1]

  • Reagent Quality: The purity of your starting materials, reagents, and catalysts is crucial.[1] Reagents can degrade over time, and catalysts can become deactivated.

    • Troubleshooting:

      • Use freshly opened or purified reagents.

      • Verify the concentration of solutions, particularly for organometallic reagents.

      • Ensure catalysts are stored under appropriate conditions and are not expired.

  • Solvent Purity: The presence of impurities, especially water, in solvents can be detrimental to many reactions.[1]

    • Troubleshooting:

      • Use anhydrous solvents for moisture-sensitive reactions.

      • Consider distilling solvents to remove impurities.

  • Reaction Conditions: Incorrect temperature, pressure, or reaction time can significantly impact the yield.

    • Troubleshooting:

      • Ensure accurate temperature control.

      • Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[2]

      • For heterogeneous reactions, ensure efficient stirring.

Q2: I am observing poor diastereoselectivity in my tetrahydroquinoline synthesis. How can I control the stereochemical outcome?

A2: Controlling diastereoselectivity is a frequent challenge, especially when forming multiple stereocenters. The choice of catalyst, solvent, and the nature of the substituents on the reactants all influence the stereochemical outcome.[2]

  • Troubleshooting:

    • Catalyst Selection: Screen a variety of Lewis or Brønsted acid catalysts. Chiral catalysts can be employed to induce enantioselectivity.

    • Solvent Effects: The polarity of the solvent can influence the transition state of the cyclization. Test a range of solvents with varying polarities.

    • Temperature Optimization: Lowering the reaction temperature can often improve diastereoselectivity.

    • Substituent Effects: The steric and electronic properties of the substituents on the aniline, aldehyde, and the third component (in multi-component reactions) can direct the stereochemical outcome.

Q3: My final product is difficult to purify. What are some common purification issues and how can I address them?

A3: Purification of tetrahydroquinolines can be challenging due to the presence of unreacted starting materials, side products, and tarry materials.

  • Common Impurities and Removal:

    • Unreacted Starting Materials: These can often be removed by column chromatography or by performing an acid-base extraction if the product and starting materials have different pKa values.

    • Polymeric/Tarry Byproducts: These are common in acid-catalyzed reactions like the Doebner-von Miller synthesis.[3] Filtering the crude reaction mixture through a plug of silica gel or celite can remove the bulk of these materials before further purification.[3]

    • Oxidized Byproducts: Tetrahydroquinolines can be susceptible to oxidation to the corresponding quinoline. It is advisable to store the purified product under an inert atmosphere and in the dark.

  • Troubleshooting Chromatography:

    • If your compound is not stable on silica gel, you can try using alumina or a deactivated silica gel.

    • If you are having trouble separating your product from impurities, try a different solvent system for your column chromatography.

Povarov Reaction

Q4: My Povarov reaction is giving a low yield. What are the common causes and how can I improve it?

A4: Low yields in the Povarov reaction can be attributed to several factors.

  • Catalyst Choice and Loading: The type and amount of catalyst are critical.

    • Troubleshooting: Screen different Lewis acids (e.g., AlCl₃, Cu(OTf)₂) and vary the catalyst loading.[2]

  • Reaction Conditions: Temperature and solvent play a significant role.

    • Troubleshooting: Optimize the reaction temperature. While higher temperatures can increase the rate, they may also lead to decomposition. Test a range of solvents with varying polarities.[2]

  • Multi-component vs. Multi-step: The order of addition can impact the yield.

    • Troubleshooting: Compare the yield from a one-pot, multi-component reaction with a multi-step approach where the imine is pre-formed. The multi-component reaction often gives higher yields.[2]

Gould-Jacobs Reaction

Q5: The cyclization step in my Gould-Jacobs synthesis is not proceeding to completion. What should I do?

A5: Incomplete cyclization is a common issue in the Gould-Jacobs reaction, which typically requires high temperatures.[4]

  • Troubleshooting:

    • Increase Temperature: Gradually increase the reaction temperature. The cyclization is a high-temperature process, often requiring 250-300 °C.[4]

    • Increase Reaction Time: If increasing the temperature is not feasible, extending the reaction time may improve the yield.

    • Microwave Heating: Microwave irradiation can provide rapid and efficient heating, often leading to higher yields and shorter reaction times.[4][5]

Q6: I am observing the formation of a decarboxylated byproduct in my Gould-Jacobs synthesis. How can I prevent this?

A6: Decarboxylation of the 3-carboalkoxy group is a common side reaction at high temperatures and pressures.[4]

  • Troubleshooting:

    • Carefully control the reaction temperature and time.[4]

    • If using a sealed vessel for microwave synthesis, monitor the pressure and consider reducing the temperature.[4]

Doebner-von Miller Reaction

Q7: My Doebner-von Miller reaction is producing a large amount of tar. How can I minimize this?

A7: Tar formation is a major side reaction due to the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[3]

  • Troubleshooting:

    • Biphasic Solvent System: Use a two-phase system (e.g., water/toluene) to sequester the carbonyl compound in the organic phase, reducing its self-polymerization in the acidic aqueous phase.[3]

    • Slow Addition: Add the α,β-unsaturated carbonyl compound slowly to the reaction mixture.[3]

    • Optimize Acid Concentration: While strong acid is necessary, excessively harsh conditions can accelerate tar formation. Consider screening different Brønsted and Lewis acids.[3]

Q8: My final product is contaminated with partially hydrogenated quinoline derivatives. How can I ensure complete oxidation?

A8: The final step of the Doebner-von Miller synthesis is the oxidation of a dihydroquinoline intermediate. Incomplete oxidation leads to these impurities.[3]

  • Troubleshooting:

    • Choice of Oxidizing Agent: Common oxidizing agents include nitrobenzene or arsenic acid. Consider alternatives like air or hydrogen peroxide for cleaner reactions.[3]

    • Ensure Sufficient Oxidant: Use an adequate stoichiometric amount of the oxidizing agent.

    • Monitor Reaction: Follow the disappearance of the dihydroquinoline intermediate by TLC or GC-MS.[3]

Combes Synthesis

Q9: What are the common side reactions in the Combes synthesis?

A9: The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[6]

  • Common Side Reactions:

    • Formation of Regioisomers: With unsymmetrical β-diketones, cyclization can occur at two different positions, leading to a mixture of regioisomers. The regioselectivity is influenced by steric and electronic factors.[2]

    • Incomplete Cyclization: The acid-catalyzed ring closure may not go to completion, leading to the isolation of the intermediate enamine.

    • Strong electron-withdrawing groups on the aniline can inhibit the cyclization.[1]

Data Presentation

The following tables provide a summary of quantitative data for optimizing the synthesis of tetrahydroquinolines.

Table 1: Comparison of Catalysts for the Povarov Reaction [2]

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1AlCl₃ (100)Et₂O302453
2Cu(OTf)₂ (10)EtOH402430
3AlCl₃ (10)Toluene454871
4Cu(OTf)₂ (10)Toluene454865

Reaction of aniline, benzaldehyde, and ethyl vinyl ether.

Table 2: Comparison of Conventional vs. Microwave Heating for the Gould-Jacobs Cyclization [5]

EntryHeating MethodTemperature (°C)Time (min)Yield (%)
1Conventional250201
2Microwave3001037
3Conventional250201
4Microwave3002028
5Microwave300547

Reaction of aniline and diethyl ethoxymethylenemalonate.

Table 3: Effect of Acid Catalyst on the Doebner-von Miller Reaction [7]

CatalystYield (%)
HCl65
H₂SO₄58
p-TsOH72
SnCl₄78
Sc(OTf)₃85

Data is illustrative and actual yields will vary.

Experimental Protocols

Povarov Reaction (Multi-component)

This protocol describes the synthesis of 2,4-disubstituted tetrahydroquinolines via a three-component Povarov reaction.[2]

  • To a solution of the aniline (1.0 mmol) and the aldehyde (1.2 mmol) in toluene (5 mL), add the Lewis acid catalyst (10 mol%).

  • Stir the mixture at room temperature for 10 minutes.

  • Add the alkene (1.2 mmol) and heat the reaction mixture to 45 °C.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO₃.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Gould-Jacobs Reaction (Microwave-Assisted)

This protocol describes the microwave-assisted synthesis of a 4-hydroxyquinoline precursor.[4]

  • In a microwave vial, combine the aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).

  • Seal the vial and place it in a microwave reactor.

  • Heat the mixture to 300 °C for 5 minutes.

  • Cool the reaction vessel to room temperature.

  • Add a non-polar solvent such as hexane to precipitate the product.

  • Collect the solid by filtration and wash with cold acetonitrile.

  • The crude product can be purified by recrystallization.

Doebner-von Miller Reaction (Minimized Tar Formation)

This protocol is adapted from established procedures to reduce tar formation.[3]

  • In a round-bottom flask, combine aniline (1.0 eq) and 6 M hydrochloric acid.

  • Heat the mixture to reflux.

  • In a separate addition funnel, dissolve crotonaldehyde (1.2 eq) in toluene.

  • Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over 1-2 hours.

  • After the addition is complete, continue to reflux for an additional 4-6 hours, monitoring the reaction by TLC.

  • Cool the mixture to room temperature and carefully neutralize with a concentrated solution of sodium hydroxide.

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Combes Synthesis and Subsequent Reduction

This two-step protocol describes the synthesis of a quinoline via the Combes reaction, followed by reduction to the corresponding tetrahydroquinoline.

Step 1: Combes Synthesis of 2,4-Dimethylquinoline [6][8]

  • In a round-bottom flask, combine aniline (1.0 eq) and acetylacetone (1.1 eq).

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid with stirring.

  • Gently heat the reaction mixture for a short period.

  • Carefully pour the cooled reaction mixture onto crushed ice.

  • Neutralize the solution with a base (e.g., ammonia or sodium hydroxide).

  • The quinoline derivative may precipitate and can be collected by filtration.

Step 2: Reduction to 2,4-Dimethyl-1,2,3,4-tetrahydroquinoline

  • Dissolve the 2,4-dimethylquinoline (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Add a reducing agent such as sodium borohydride (NaBH₄) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify by column chromatography if necessary.

Visualizations

Troubleshooting Workflow for Low Reaction Yield

Low_Yield_Troubleshooting start Low Yield Observed check_reagents Check Reagent Quality (Purity, Age, Storage) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok replace_reagents Purify or Replace Reagents/Catalyst reagents_ok->replace_reagents No check_conditions Verify Reaction Conditions (Temp, Time, Stirring) reagents_ok->check_conditions Yes replace_reagents->start Retry conditions_ok Conditions Correct? check_conditions->conditions_ok optimize_conditions Optimize Conditions (Monitor by TLC/LC-MS) conditions_ok->optimize_conditions No check_workup Review Work-up & Purification conditions_ok->check_workup Yes optimize_conditions->start Retry workup_ok Product Loss During Work-up? check_workup->workup_ok optimize_workup Modify Extraction/Purification (e.g., adjust pH, back-extract) workup_ok->optimize_workup Yes side_reactions Investigate Side Reactions (Analyze Crude Mixture) workup_ok->side_reactions No optimize_workup->start Retry Experimental_Workflow mix 1. Mix Reactants & Catalyst in Solvent react 2. Heat Reaction Mixture (Conventional or Microwave) mix->react monitor 3. Monitor Reaction (TLC, LC-MS) react->monitor workup 4. Reaction Work-up (Quench, Extract) monitor->workup purify 5. Purification (Column Chromatography, Recrystallization) workup->purify characterize 6. Characterization (NMR, MS) purify->characterize Povarov_Mechanism reactants Aniline + Aldehyde + Alkene imine Imine Formation (Lewis Acid Catalyzed) reactants->imine + Lewis Acid cycloaddition [4+2] Cycloaddition imine->cycloaddition + Alkene product Tetrahydroquinoline cycloaddition->product

References

Minimizing byproduct formation in the lithiation of substituted arenes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproduct formation during the lithiation of substituted arenes.

Troubleshooting Guide

This guide addresses common issues encountered during the lithiation of substituted arenes in a question-and-answer format.

Q1: My reaction is giving a low yield of the desired ortho-lithiated product and a significant amount of starting material is recovered. What are the likely causes and solutions?

A1: Low conversion is often due to insufficient reactivity of the organolithium reagent or deactivation by trace amounts of water.

  • Moisture Contamination: Organolithium reagents are extremely sensitive to moisture. Ensure all glassware is rigorously flame-dried or oven-dried, and all solvents and reagents are anhydrous.[1] A sodium benzophenone indicator can be used to test for residual oxygen and water in solvents.[2]

  • Reagent Quality: The concentration of commercial alkyllithium solutions can decrease over time. It is crucial to titrate the reagent before use to determine its exact molarity.[1][2]

  • Insufficient Basicity: For less acidic arenes, n-BuLi may not be a strong enough base. Consider using a more basic alkyllithium like s-BuLi or t-BuLi, or adding a co-solvent like tetramethylethylenediamine (TMEDA) to increase the basicity of n-BuLi by breaking up its aggregates.[3][4][5]

  • Low Temperature: While low temperatures (-78 °C) are often used to prevent side reactions, they can also slow down the desired lithiation.[1] A slight increase in temperature (e.g., to -40 °C or -20 °C) might be necessary, but this should be done cautiously as it can also promote byproduct formation.[1][6]

Q2: I am observing significant benzylic lithiation instead of the desired ortho-lithiation on my alkyl-substituted arene. How can I improve the selectivity?

A2: Benzylic protons are often more acidic than aromatic protons, leading to competitive deprotonation.[6]

  • Choice of Base: Alkyllithium bases can favor benzylic lithiation. Switching to a lithium amide base, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP), can often selectively promote ortho-lithiation.[6]

  • Steric Hindrance: Using a bulkier base like t-BuLi can disfavor deprotonation at a sterically hindered benzylic position.[7]

  • Directing Group Position: If the directing group is not ortho to the alkyl group, ortho-lithiation is generally favored with alkyllithium bases.[6]

Q3: My reaction with a halogenated arene is resulting in halogen-metal exchange instead of ortho-lithiation. How can I control this?

A3: Halogen-metal exchange is a common competing reaction, especially with aryl bromides and iodides.[6][8]

  • Halogen Type: For bromides and iodides, halogen-metal exchange is typically faster than directed lithiation.[6] If your synthesis allows, using an aryl chloride or fluoride will favor ortho-lithiation.[6]

  • Temperature: Halogen-metal exchange is often very fast, even at low temperatures. Running the reaction at the lowest possible temperature (e.g., -100 °C) might slightly favor ortho-lithiation, but this is substrate-dependent.[8]

  • Order of Addition: In some cases, inverse addition (adding the organolithium reagent to the substrate) can influence the reaction pathway.[9]

Q4: I am seeing byproducts that suggest an anionic Fries rearrangement. How can I suppress this?

A4: The anionic Fries rearrangement is a known side reaction for ortho-lithiated O-aryl carbamates, esters, and phosphinates, especially upon warming.[6]

  • Temperature Control: This rearrangement is highly temperature-dependent. Maintaining a very low temperature (e.g., -78 °C) throughout the reaction and quenching is critical.[6] Diethyl carbamates are known to rearrange even at -78 °C, so careful temperature control is paramount.[6]

  • Reaction Time: Minimize the time between the formation of the ortho-lithiated species and quenching with the electrophile.

Frequently Asked Questions (FAQs)

Q1: What is the role of TMEDA in lithiation reactions?

A1: Tetramethylethylenediamine (TMEDA) is a bidentate Lewis base that chelates to the lithium ion. This breaks down the oligomeric aggregates of alkyllithium reagents (like n-BuLi) into more reactive monomers or dimers.[4][5] This increased reactivity allows for the lithiation of less acidic protons and can often accelerate the reaction rate, even at low temperatures.[3][5]

Q2: How do I choose the right organolithium reagent?

A2: The choice of organolithium reagent depends on the acidity of the proton to be removed and the presence of other functional groups. The basicity of common alkyllithiums increases in the order: phenyllithium < methyllithium < n-butyllithium < s-butyllithium < t-butyllithium.[3] For substrates with very weakly acidic protons, a more reactive reagent like s-BuLi or t-BuLi, often in the presence of TMEDA, is required.[3] For substrates sensitive to nucleophilic attack, a less nucleophilic but still strongly basic amide base like LDA or LiTMP might be preferable.[6]

Q3: What are common byproducts in the lithiation of substituted arenes?

A3: Common byproducts include:

  • Products of benzylic lithiation: When alkyl-substituted arenes are used.[6]

  • Products of halogen-metal exchange: With halogenated arenes.[6]

  • Products of anionic Fries rearrangement: With O-aryl carbamates and related directing groups.[6]

  • Dimerized or coupled products: Arising from the reaction of the lithiated intermediate with unreacted starting material or other electrophilic species present.[10]

  • Products from reaction with the solvent: For example, n-BuLi can react with THF, especially at temperatures above -20 °C.[6][11]

Q4: Can I use alternative reagents to alkyllithiums?

A4: Yes, several alternatives exist:

  • Lithium Amide Bases: LDA and LiTMP are strong, non-nucleophilic bases that are particularly useful for avoiding nucleophilic attack on sensitive functional groups and for promoting ortho-lithiation over benzylic lithiation.[6]

  • "Superbases": Mixtures of alkyllithiums and potassium alkoxides (often called LICKOR reagents) are extremely strong bases that can deprotonate even very weakly acidic protons.[5][6]

  • Arene-Catalyzed Lithiation: This method uses a catalytic amount of an aromatic electron carrier (like naphthalene or 4,4'-di-tert-butylbiphenyl) with lithium metal to generate the organolithium species.[10][12][13] This can be a milder method for generating organolithiums from organic halides.[10]

Data Presentation

Table 1: Effect of Reaction Conditions on the Regioselective Carbonylation of 2-Chloropyrazine.[14]

EntryLithiation Time (t1)Stirring Time after Electrophile (t2)Quenching Temperature (°C)Yield of Mono-carbonyl Product (%)Yield of Di-carbonyl Product (%)
130 min at -78 °C30 min at -78 °C-78MajorMinor
21.5 h at -78 °C30 min at -78 °C-78MajorMinor
330 min at -78 °C30 min at 0 °C0MinorMajor
41.5 h at 0 °C15 min at -78 °C-78Negligible75
5Excess LiTMP--Decreased Yield-

Table 2: Site Selectivity in the Lithiation of Oxygen Heterocycles with t-BuLi.[11]

HeterocycleConditionsMajor ProductYield (%)
Tetrahydrofurant-BuLi, -78 °C to rt, then MeIα-methyl-THF-
Tetrahydrofurant-BuLi, TPPA, -78 °C, then MeIβ-methyl-THF-
Chromanet-BuLi, -78 °C to rt, then MeIOrtho-aromatic methylation-
Chromanet-BuLi, TPPA, -78 °C, then MeIBenzylic methylationGood

Experimental Protocols

Protocol 1: General Procedure for Directed Ortho-Lithiation of an Anisole Derivative

  • Glassware Preparation: A three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a rubber septum, and a thermometer is flame-dried under a stream of nitrogen and allowed to cool to room temperature.

  • Reagent Preparation: The substituted anisole (1.0 eq.) is dissolved in anhydrous THF (concentration typically 0.1-0.5 M) and transferred to the reaction flask via cannula. The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Lithiation: A solution of n-BuLi in hexanes (1.1 eq., freshly titrated) is added dropwise to the stirred solution at -78 °C. The reaction mixture is stirred at this temperature for 1-2 hours.

  • Electrophilic Quench: The electrophile (1.2 eq.) is added dropwise at -78 °C. The reaction is stirred for an additional 1-2 hours at -78 °C and then allowed to warm to room temperature overnight.

  • Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Protocol 2: Safe Handling and Quenching of Organolithium Reagents[15]

  • Handling: Always handle organolithium reagents under an inert atmosphere (nitrogen or argon) using syringes or cannulas. Never draw the reagent into a syringe with a volume less than double the required volume of the reagent.

  • Quenching Excess Reagent: Unused organolithium reagent in a syringe should be slowly discharged into a beaker containing dry ice. Small flames may be observed, which will be quenched by the carbon dioxide.

  • Quenching the Reaction: For larger scale reactions, it is advisable to cool the quenching solution (e.g., isopropanol in a hydrocarbon solvent) to 0 °C or below before slowly adding the reaction mixture via cannula.

Visualizations

Troubleshooting_Lithiation cluster_low_yield Troubleshooting Low Yield cluster_selectivity Troubleshooting Selectivity Issues cluster_solutions_yield Solutions for Low Yield cluster_solutions_selectivity Solutions for Selectivity start Low Yield of Desired Product? check_moisture Check for Moisture Contamination start->check_moisture Yes benzylic_lithiation Benzylic Lithiation Observed? start->benzylic_lithiation No, selectivity issue titrate_buli Titrate Organolithium Reagent check_moisture->titrate_buli solution_moisture Use rigorously dried glassware and anhydrous solvents. check_moisture->solution_moisture increase_basicity Increase Basicity of Reagent titrate_buli->increase_basicity solution_titrate Determine exact molarity before use. titrate_buli->solution_titrate adjust_temp Adjust Reaction Temperature increase_basicity->adjust_temp solution_basicity Use s-BuLi/t-BuLi or add TMEDA. increase_basicity->solution_basicity solution_temp_yield Cautiously increase temperature. adjust_temp->solution_temp_yield halogen_exchange Halogen-Metal Exchange Observed? benzylic_lithiation->halogen_exchange No solution_benzylic Switch to a lithium amide base (LDA, LiTMP). benzylic_lithiation->solution_benzylic Yes anionic_fries Anionic Fries Rearrangement Observed? halogen_exchange->anionic_fries No solution_halogen Use aryl chloride/fluoride; lower temperature. halogen_exchange->solution_halogen Yes solution_fries Maintain low temperature (-78°C) and minimize reaction time. anionic_fries->solution_fries Yes

Caption: Troubleshooting workflow for common issues in arene lithiation.

Reaction_Parameters cluster_reagents Reagents cluster_conditions Conditions cluster_outcomes Outcomes Base Base (n-BuLi, s-BuLi, t-BuLi, LDA) Yield Yield of Desired Product Base->Yield Byproducts Byproduct Formation Base->Byproducts Additive Additive (TMEDA, HMPA) Additive->Yield Additive->Byproducts Substrate Substituted Arene (DMG, Halogens, Alkyl groups) Substrate->Yield Substrate->Byproducts Temperature Temperature (-100°C to 0°C) Temperature->Yield Temperature->Byproducts Solvent Solvent (THF, Diethyl Ether, Hydrocarbons) Solvent->Yield Solvent->Byproducts Time Reaction Time Time->Yield Time->Byproducts Addition_Order Order of Addition Addition_Order->Yield Addition_Order->Byproducts

References

Scaling up the synthesis of 2-Chloro-3-methoxybenzaldehyde for gram-scale experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the gram-scale synthesis of 2-Chloro-3-methoxybenzaldehyde, a key intermediate for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound on a gram scale?

A1: There are three main synthetic strategies for preparing this compound at a gram scale:

  • Vilsmeier-Haack formylation of 2-chloroanisole: This method introduces a formyl group onto the 2-chloroanisole ring.

  • Directed ortho-lithiation of 2-chloroanisole followed by formylation: This is a highly regioselective method that utilizes an organolithium reagent.

  • Electrophilic chlorination of 3-methoxybenzaldehyde: This route involves the direct chlorination of the 3-methoxybenzaldehyde starting material.

Q2: Which synthesis route offers the best regioselectivity?

A2: Directed ortho-lithiation of 2-chloroanisole generally provides the highest regioselectivity, leading primarily to the desired this compound isomer. The methoxy group acts as a directed metalation group, guiding the lithiation to the adjacent ortho position.

Q3: What are the main challenges when scaling up the Vilsmeier-Haack formylation of 2-chloroanisole?

A3: The primary challenge is controlling the regioselectivity. The methoxy group in 2-chloroanisole directs formylation to both the ortho and para positions, potentially leading to a mixture of isomers, including this compound, 4-Chloro-3-methoxybenzaldehyde, and 6-Chloro-3-methoxybenzaldehyde. Separating these isomers can be difficult.

Q4: Are there significant safety concerns with any of these methods?

A4: Yes, all routes involve hazardous reagents.

  • The Vilsmeier-Haack reaction uses phosphorus oxychloride (POCl₃), which is corrosive and reacts violently with water.

  • Ortho-lithiation employs n-butyllithium (n-BuLi), which is pyrophoric and reacts violently with water and air. These reactions must be conducted under strictly anhydrous and inert conditions.

  • Electrophilic chlorination uses chlorinating agents that are toxic and corrosive. Appropriate personal protective equipment (PPE) and a well-ventilated fume hood are essential for all procedures.

Troubleshooting Guides

Route 1: Vilsmeier-Haack Formylation of 2-Chloroanisole

Issue 1: Low Yield of the Desired Product

  • Possible Cause: Incomplete reaction or formation of side products. The Vilsmeier reagent is a weak electrophile, and 2-chloroanisole is a moderately activated substrate.

  • Troubleshooting Steps:

    • Increase Reaction Temperature: If the reaction is sluggish at room temperature, consider moderately heating the reaction mixture (e.g., to 50-60 °C) to drive it to completion. Monitor the reaction by TLC to avoid decomposition.

    • Increase Reaction Time: Extend the reaction time and monitor the consumption of the starting material by TLC.

    • Use Excess Vilsmeier Reagent: Employing a slight excess (1.5-2 equivalents) of the Vilsmeier reagent can improve the conversion of the starting material.

Issue 2: Formation of Multiple Isomers

  • Possible Cause: The directing effects of both the methoxy and chloro groups lead to a mixture of formylated products.

  • Troubleshooting Steps:

    • Temperature Control: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to potentially enhance the kinetic selectivity for the desired isomer.

    • Purification:

      • Column Chromatography: This is the most effective method for separating isomers. A silica gel column with a non-polar eluent system (e.g., hexane/ethyl acetate) should provide good separation.

      • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system may help to enrich the desired isomer.[1][2][3][4]

Issue 3: Reaction Does Not Start or is Sluggish

  • Possible Cause: Impure reagents or insufficient activation of the Vilsmeier reagent.

  • Troubleshooting Steps:

    • Reagent Quality: Use freshly distilled phosphorus oxychloride and anhydrous N,N-dimethylformamide (DMF). The presence of moisture can deactivate the Vilsmeier reagent.[5]

    • Order of Addition: Ensure that the Vilsmeier reagent is pre-formed by adding POCl₃ to DMF at a low temperature (0-5 °C) before adding the 2-chloroanisole.

Route 2: Directed ortho-Lithiation of 2-Chloroanisole

Issue 1: Low or No Conversion of Starting Material

  • Possible Cause: Inactive n-butyllithium, presence of moisture, or inappropriate reaction temperature.

  • Troubleshooting Steps:

    • Anhydrous Conditions: Rigorously dry all glassware and solvents. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen).

    • Titrate n-BuLi: The concentration of commercially available n-BuLi can decrease over time. Titrate the solution before use to determine its exact molarity.

    • Temperature: While lithiation is often performed at -78 °C, some substrates require warming to a higher temperature (e.g., -20 °C or 0 °C) for the reaction to proceed at a reasonable rate.[6] Monitor the reaction by quenching aliquots with D₂O and analyzing by ¹H NMR.

    • Additive: The addition of TMEDA (tetramethylethylenediamine) can enhance the reactivity of n-BuLi and may improve the efficiency of the lithiation.

Issue 2: Formation of Butylated Byproduct

  • Possible Cause: Reaction of the aryllithium intermediate with unreacted n-butyllithium or butyl bromide present in the n-BuLi solution.

  • Troubleshooting Steps:

    • Slow Addition of n-BuLi: Add the n-butyllithium dropwise to the solution of 2-chloroanisole at a low temperature to maintain a low concentration of the alkyllithium reagent.

    • Use Fresh n-BuLi: Older bottles of n-butyllithium may contain higher concentrations of butyl bromide.

Issue 3: Low Yield After Quenching with DMF

  • Possible Cause: Inefficient trapping of the aryllithium intermediate by DMF.

  • Troubleshooting Steps:

    • Anhydrous DMF: Use anhydrous DMF to quench the reaction.

    • Temperature: Add the DMF at a low temperature (-78 °C) and then allow the reaction to slowly warm to room temperature.

Route 3: Electrophilic Chlorination of 3-Methoxybenzaldehyde

Issue 1: Formation of a Mixture of Chlorinated Isomers

  • Possible Cause: The methoxy group directs chlorination to both the ortho and para positions, leading to a mixture of 2-chloro-, 4-chloro-, and 6-chloro-3-methoxybenzaldehyde.

  • Troubleshooting Steps:

    • Choice of Chlorinating Agent: The choice of chlorinating agent (e.g., SO₂Cl₂, Cl₂, N-chlorosuccinimide) and catalyst can influence the regioselectivity. A thorough literature search for selective chlorination of similar substrates is recommended.

    • Temperature Control: Lower reaction temperatures may favor the kinetically controlled product, potentially increasing the yield of the desired ortho-isomer.

    • Purification: As with the Vilsmeier-Haack reaction, column chromatography is the most reliable method for separating the isomers.

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of 2-Chloroanisole (Gram-Scale Adaptation)

This protocol is adapted from general procedures for the Vilsmeier-Haack formylation of activated arenes.

Materials:

  • 2-chloroanisole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium acetate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0 °C in an ice bath. To the stirred DMF, add freshly distilled POCl₃ (1.5 equivalents) dropwise, maintaining the temperature below 10 °C. After the addition is complete, stir the mixture at 0 °C for 30 minutes.

  • Formylation: Dissolve 2-chloroanisole (1 equivalent, e.g., 10 grams) in anhydrous DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction: After the addition, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to 0 °C and carefully pour it onto crushed ice. Slowly neutralize the mixture with a saturated sodium acetate solution.

  • Extraction: Extract the aqueous layer with DCM (3 x volume). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the isomers.

Protocol 2: Directed ortho-Lithiation and Formylation of 2-Chloroanisole (Gram-Scale)

Materials:

  • 2-chloroanisole

  • n-Butyllithium (n-BuLi) in hexanes, titrated

  • Tetrahydrofuran (THF), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Saturated ammonium chloride solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 2-chloroanisole (1 equivalent, e.g., 5 grams) in anhydrous THF.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add titrated n-BuLi (1.1 equivalents) dropwise via syringe, keeping the internal temperature below -70 °C. Stir the mixture at -78 °C for 1-2 hours.

  • Formylation: Add anhydrous DMF (2 equivalents) dropwise to the reaction mixture at -78 °C. After the addition, allow the reaction to warm slowly to room temperature and stir overnight.

  • Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated ammonium chloride solution.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x volume). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

FeatureVilsmeier-Haack FormylationDirected ortho-LithiationElectrophilic Chlorination
Starting Material 2-Chloroanisole2-Chloroanisole3-Methoxybenzaldehyde
Key Reagents POCl₃, DMFn-BuLi, DMFSO₂Cl₂, Cl₂, etc.
Regioselectivity Moderate to LowHighModerate to Low
Primary Side Products Isomeric aldehydesButylated areneIsomeric chloro-aldehydes
Yield (Typical) 40-60% (of mixed isomers)60-80%Variable
Scalability GoodModerate (requires strict anhydrous conditions)Good
Safety Concerns Corrosive reagentsPyrophoric reagentsToxic/corrosive reagents

Visualizations

Synthesis Workflow and Decision Making

Synthesis_Workflow cluster_start Choice of Starting Material cluster_2CA 2-Chloroanisole Route cluster_3MBA 3-Methoxybenzaldehyde Route cluster_purification Purification Start_Material Select Starting Material 2CA 2-Chloroanisole Start_Material->2CA Cost/Availability 3MBA 3-Methoxybenzaldehyde Start_Material->3MBA Cost/Availability Vilsmeier Vilsmeier-Haack Formylation 2CA->Vilsmeier Ortho_Lith ortho-Lithiation & Formylation 2CA->Ortho_Lith VM_Trouble Troubleshoot: - Low Yield - Isomer Mix Vilsmeier->VM_Trouble Purify Purification Vilsmeier->Purify OL_Trouble Troubleshoot: - Low Conversion - Anhydrous Conditions Ortho_Lith->OL_Trouble Ortho_Lith->Purify Chlorination Electrophilic Chlorination 3MBA->Chlorination Chlor_Trouble Troubleshoot: - Isomer Mix - Catalyst Choice Chlorination->Chlor_Trouble Chlorination->Purify Column Column Chromatography Purify->Column Isomer Separation Recrystal Recrystallization Purify->Recrystal If Solid Product 2-Chloro-3- methoxybenzaldehyde Column->Product Recrystal->Product

Caption: Decision workflow for synthesizing this compound.

Troubleshooting Logic for Vilsmeier-Haack Formylation

Vilsmeier_Troubleshooting Start Vilsmeier-Haack Reaction Check_Yield Low Yield? Start->Check_Yield Check_Isomers Mixture of Isomers? Check_Yield->Check_Isomers No Increase_Temp Increase Temperature (50-60 °C) Check_Yield->Increase_Temp Yes No_Reaction Reaction Sluggish? Check_Isomers->No_Reaction No Column_Chrom Purify via Column Chromatography Check_Isomers->Column_Chrom Yes Check_Reagents Use Anhydrous DMF & Fresh POCl₃ No_Reaction->Check_Reagents Yes Success Successful Synthesis No_Reaction->Success No Increase_Temp->Check_Isomers Increase_Time Increase Reaction Time Excess_Reagent Use Excess (1.5-2 eq) Vilsmeier Reagent Recrystallize Attempt Recrystallization Column_Chrom->Recrystallize Alternative Column_Chrom->Success Preform_Reagent Ensure Pre-formation of Vilsmeier Reagent at 0 °C Check_Reagents->Preform_Reagent Preform_Reagent->Start Re-attempt

Caption: Troubleshooting guide for the Vilsmeier-Haack formylation.

References

Addressing exothermic reactions in the preparation of 2-chloro-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-chloro-3-methoxybenzaldehyde, with a specific focus on managing exothermic reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of exothermic reactions during the preparation of this compound?

A1: The primary cause of significant heat generation is the Vilsmeier-Haack reaction, a common method for the formylation of electron-rich aromatic compounds like 2-chloroanisole (the likely precursor to this compound). The exothermicity arises from two main stages:

  • Formation of the Vilsmeier Reagent: The reaction between a substituted formamide (commonly N,N-dimethylformamide, DMF) and a halogenating agent like phosphorus oxychloride (POCl₃) to form the electrophilic Vilsmeier reagent is highly exothermic.[1][2][3]

  • Electrophilic Aromatic Substitution: The subsequent reaction of the Vilsmeier reagent with the electron-rich aromatic substrate (2-chloroanisole) is also an exothermic process.

Q2: What are the potential risks associated with uncontrolled exothermic reactions in this synthesis?

A2: Uncontrolled exothermic reactions can lead to a rapid increase in temperature and pressure, a condition known as thermal runaway.[1][2] This poses several significant risks:

  • Safety Hazards: The rapid pressure buildup can exceed the limits of the reaction vessel, leading to rupture and release of hazardous chemicals.

  • Reduced Product Yield and Purity: Elevated temperatures can promote the formation of unwanted side products and degradation of the desired product.

  • Reaction Failure: In extreme cases, the reaction may become uncontrollable, leading to the loss of the entire batch.

Q3: What are the recommended temperature ranges for conducting the Vilsmeier-Haack formylation of 2-chloroanisole?

A3: While the optimal temperature can vary based on the specific reaction conditions and scale, it is crucial to maintain a low to moderate temperature, especially during the addition of reagents. Typical temperature ranges found in procedures for Vilsmeier-Haack reactions on substituted anisoles and other activated aromatic systems are often between 0°C and room temperature.[4] Some procedures recommend cooling the reaction mixture to as low as -10°C before the dropwise addition of phosphorus oxychloride.[5] It is imperative to monitor the internal temperature of the reaction closely throughout the addition process.

Q4: How can the rate of reagent addition be optimized to control the exotherm?

A4: The rate of addition of the more reactive component, typically phosphorus oxychloride, is a critical parameter for controlling the reaction's exotherm. A slow, dropwise addition allows the cooling system to dissipate the generated heat effectively, preventing a rapid temperature rise. It is advisable to monitor the internal temperature continuously and adjust the addition rate to maintain the desired temperature range.

Q5: Are there alternative methods to the standard Vilsmeier-Haack protocol that offer better control over the exotherm?

A5: Yes, an alternative approach is the in situ generation of the Vilsmeier reagent. In this method, the phosphorus oxychloride is added to a mixture of the substrate (2-chloroanisole) and DMF. This prevents the accumulation of large quantities of the potentially unstable Vilsmeier reagent, as it reacts with the substrate as it is formed.[1][2] This can lead to a more controlled reaction profile.

Troubleshooting Guides

Issue 1: Rapid and Uncontrolled Temperature Increase During Reagent Addition

Potential Cause Troubleshooting Step
Reagent addition is too fast. Immediately stop the addition of the reagent. Ensure the cooling system is functioning at maximum capacity. Once the temperature is stabilized within the desired range, resume the addition at a significantly slower rate.
Inadequate cooling. Ensure the cooling bath (e.g., ice-salt, dry ice-acetone) is at the appropriate temperature and has sufficient volume. For larger scale reactions, a cryostat or a more efficient cooling system may be necessary.
Concentrated reagents. Consider diluting the reagent being added with a suitable inert solvent to better control the reaction rate and heat generation.

Issue 2: Formation of Dark-Colored Byproducts and Low Yield

Potential Cause Troubleshooting Step
Reaction temperature was too high. This indicates that side reactions or product degradation may have occurred. For future experiments, maintain a lower reaction temperature throughout the process. Implement a slower reagent addition rate and more efficient cooling.
Localized heating. Ensure efficient stirring of the reaction mixture to prevent localized "hot spots" where the temperature can be significantly higher than the bulk solution. Use a properly sized stir bar or an overhead stirrer for larger volumes.
Incorrect stoichiometry. Verify the molar ratios of the reactants. An excess of the Vilsmeier reagent can sometimes lead to the formation of byproducts.

Quantitative Data on Exothermic Reactions

Parameter Value (Example) Significance
Heat of Reaction (ΔH) -150 kJ/molIndicates the total amount of heat that will be released. Essential for sizing cooling systems.
Adiabatic Temperature Rise (ΔT_ad) 120 °CThe theoretical temperature increase if no heat is removed. A high value indicates a high risk of thermal runaway.
Maximum Temperature of Synthesis Reaction (MTSR) 80 °CThe highest temperature that could be reached during a cooling failure. This should be well below the decomposition temperature of the reaction mixture.
Decomposition Temperature (T_d) 160 °CThe temperature at which the reaction mixture begins to decompose, potentially leading to a rapid release of gas and energy.

Experimental Protocol: Vilsmeier-Haack Formylation of 2-Chloroanisole

This protocol is a general guideline and should be adapted and optimized for specific laboratory conditions and scales. A thorough risk assessment should be conducted before carrying out this reaction.

Materials:

  • 2-Chloroanisole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Ice

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for inert atmosphere reactions (e.g., three-neck flask, dropping funnel, condenser, nitrogen inlet)

  • Efficient cooling bath (e.g., ice-salt or cryostat)

  • Magnetic stirrer and stir bar or overhead stirrer

  • Thermometer or temperature probe

Procedure:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet, add 2-chloroanisole and anhydrous DMF.

  • Cooling: Cool the reaction mixture to 0°C using an ice-salt bath.

  • Reagent Addition: Slowly add phosphorus oxychloride dropwise to the stirred reaction mixture via the dropping funnel. Maintain the internal temperature below 5°C throughout the addition. A significant exotherm will be observed.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours, or gently heat to a predetermined temperature (e.g., 40-50°C) while monitoring the reaction progress by TLC.

  • Quenching: Once the reaction is complete, cool the mixture back down to 0°C and slowly and carefully pour it over crushed ice with vigorous stirring.

  • Workup: Neutralize the aqueous solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Extract the product with dichloromethane (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by column chromatography or recrystallization.

Logical Workflow for Troubleshooting Exothermic Reactions

The following diagram illustrates a logical workflow for addressing and mitigating exothermic events during the synthesis.

Exotherm_Troubleshooting Troubleshooting Workflow for Exothermic Reactions start Exothermic Event Occurs (Rapid Temperature Rise) stop_addition Immediately Stop Reagent Addition start->stop_addition max_cooling Maximize Cooling Capacity stop_addition->max_cooling temp_stabilized Is Temperature Stabilized? max_cooling->temp_stabilized resume_slowly Resume Addition at a Much Slower Rate temp_stabilized->resume_slowly Yes abort Abort Reaction (If Temperature Continues to Rise) temp_stabilized->abort No end Reaction Continues Under Control resume_slowly->end investigate_cause Investigate Root Cause (Cooling Failure, Addition Rate, etc.) modify_protocol Modify Experimental Protocol investigate_cause->modify_protocol abort->investigate_cause

Caption: Troubleshooting workflow for managing exothermic events.

References

Validation & Comparative

Navigating the Spectral Landscape: A Comparative Guide to the ¹H and ¹³C NMR Analysis of 2-Chloro-3-methoxybenzaldehyde and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the structural characteristics of key organic molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for elucidating molecular structure. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectral data for 2-chloro-3-methoxybenzaldehyde and its structurally related analogs, offering a valuable resource for spectral interpretation and compound identification.

While specific, publicly available experimental ¹H and ¹³C NMR spectra for this compound are not readily found in the surveyed literature, a comprehensive analysis can be constructed through comparison with closely related benzaldehyde derivatives. By examining the spectral data of compounds such as 2-methoxybenzaldehyde, 3-methoxybenzaldehyde, 2-chlorobenzaldehyde, and 3-chlorobenzaldehyde, we can predict and understand the electronic effects of the chloro and methoxy substituents on the benzaldehyde scaffold.

Comparative ¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons within a molecule. The table below summarizes the key ¹H NMR data for this compound and its analogs. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, and the coupling constants (J) are given in Hertz (Hz).

CompoundAldehyde Proton (CHO)Aromatic ProtonsMethoxy Protons (OCH₃)
This compound ~10.4 ppm (s)~7.2-7.8 ppm (m)~3.9 ppm (s)
2-Methoxybenzaldehyde 10.45 ppm (s)7.0-7.8 ppm (m)3.91 ppm (s)
3-Methoxybenzaldehyde 9.98 ppm (s)7.1-7.5 ppm (m)3.82 ppm (s)
2-Chlorobenzaldehyde 10.47 ppm (s)7.4-7.9 ppm (m)-
3-Chlorobenzaldehyde 9.98 ppm (s)7.5-7.9 ppm (m)-

Analysis of ¹H NMR Data:

The aldehyde proton of this compound is expected to resonate at a downfield chemical shift (around 10.4 ppm) due to the electron-withdrawing nature of the carbonyl group. The aromatic region will display a complex multiplet pattern resulting from the coupling of the three aromatic protons. The methoxy group will appear as a sharp singlet at approximately 3.9 ppm.

Comparative ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon framework of a molecule. The following table presents a comparison of the ¹³C NMR chemical shifts for this compound and its analogs.

CompoundCarbonyl Carbon (C=O)Aromatic CarbonsMethoxy Carbon (OCH₃)
This compound ~189 ppm~115-160 ppm~56 ppm
2-Methoxybenzaldehyde 189.4 ppm111.4, 120.3, 124.5, 128.0, 135.7, 161.5 ppm55.3 ppm
3-Methoxybenzaldehyde 192.3 ppm112.5, 121.3, 123.5, 130.0, 137.8, 160.1 ppm55.4 ppm
2-Chlorobenzaldehyde 191.0 ppm127.5, 129.8, 130.8, 131.6, 134.1, 135.2 ppm-
3-Chlorobenzaldehyde 190.9 ppm128.0, 129.3, 130.4, 134.4, 135.5, 137.8 ppm-

Analysis of ¹³C NMR Data:

The carbonyl carbon of this compound is anticipated to have a chemical shift in the range of 189 ppm. The aromatic region will show six distinct signals, with their chemical shifts influenced by the electron-donating methoxy group and the electron-withdrawing chloro and aldehyde groups. The methoxy carbon will be observed around 56 ppm.

Experimental Protocols

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

Sample Preparation:

  • Weigh 5-10 mg of the solid sample of the benzaldehyde derivative.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

  • Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.

  • If necessary, add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

NMR Data Acquisition:

  • Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR:

    • A standard one-pulse sequence is used.

    • Typical spectral width: 0-12 ppm.

    • Number of scans: 16-64, depending on the sample concentration.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR:

    • A proton-decoupled pulse sequence is employed to simplify the spectrum.

    • Typical spectral width: 0-220 ppm.

    • Number of scans: 1024 or more, as ¹³C is a less sensitive nucleus.

    • Relaxation delay: 2-5 seconds.

Workflow for NMR Spectral Analysis

The process of analyzing NMR spectra to elucidate a chemical structure follows a logical progression.

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Spectral Interpretation Sample Compound of Interest Dissolution Dissolve in Deuterated Solvent Sample->Dissolution Transfer Transfer to NMR Tube Dissolution->Transfer Acquire_1H Acquire ¹H NMR Spectrum Transfer->Acquire_1H Acquire_13C Acquire ¹³C NMR Spectrum Transfer->Acquire_13C Process_1H Process ¹H Data (FT, Phasing, Baseline Correction) Acquire_1H->Process_1H Process_13C Process ¹³C Data (FT, Phasing, Baseline Correction) Acquire_13C->Process_13C Analyze_1H Analyze ¹H Spectrum (Chemical Shift, Integration, Multiplicity) Process_1H->Analyze_1H Analyze_13C Analyze ¹³C Spectrum (Chemical Shift) Process_13C->Analyze_13C Structure_Elucidation Structure Elucidation Analyze_1H->Structure_Elucidation Analyze_13C->Structure_Elucidation

A Comparative Guide to the Analytical Characterization of 2-Chloro-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous characterization of chemical compounds is a foundational requirement for advancing scientific research. This guide provides a detailed comparison of mass spectrometry and alternative analytical techniques for the characterization of 2-Chloro-3-methoxybenzaldehyde, offering insights into its fragmentation behavior and outlining methodologies for its comprehensive analysis.

Mass Spectrometry Fragmentation Pattern of this compound

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for elucidating the structure of organic molecules by analyzing their fragmentation patterns upon electron impact. The fragmentation of this compound is predicted to follow established pathways for aromatic aldehydes, chlorinated compounds, and methoxy-substituted aromatic rings.

The initial ionization of the molecule results in a molecular ion peak ([M]⁺•). Due to the presence of chlorine, this peak will be accompanied by a characteristic [M+2]⁺• peak with an intensity of approximately one-third of the molecular ion peak, corresponding to the natural abundance of the ³⁷Cl isotope.

Subsequent fragmentation is expected to proceed through several key pathways:

  • Loss of a hydrogen radical (-H•): A common fragmentation for aldehydes, leading to a stable [M-1]⁺ ion.[1][2]

  • Loss of the formyl radical (-CHO•): Another characteristic fragmentation of benzaldehydes, resulting in an [M-29]⁺ ion.[1][2]

  • Loss of a methyl radical (-CH₃•): Arising from the methoxy group, this cleavage forms an [M-15]⁺ ion.

  • Loss of formaldehyde (-CH₂O): A rearrangement reaction involving the methoxy group, leading to an [M-30]⁺ ion.

  • Loss of a chlorine radical (-Cl•): Cleavage of the carbon-chlorine bond results in an [M-35]⁺ ion.

  • Loss of carbon monoxide (-CO): Following the initial loss of a hydrogen or formyl radical, the resulting benzoyl or phenyl cation can lose CO to form further fragment ions.[3]

The proposed major fragmentation pathways are summarized in the table below.

Table 1: Predicted Mass Spectrometry Fragmentation of this compound

m/z (for ³⁵Cl)Proposed Fragment IonFormula of Fragment
170[M]⁺• (Molecular Ion)[C₈H₇³⁵ClO₂]⁺•
172[M+2]⁺• (Isotope Peak)[C₈H₇³⁷ClO₂]⁺•
169[M-H]⁺[C₈H₆³⁵ClO₂]⁺
155[M-CH₃]⁺[C₇H₄³⁵ClO₂]⁺
141[M-CHO]⁺[C₇H₆³⁵ClO]⁺
135[M-Cl]⁺[C₈H₇O₂]⁺
113[M-CHO-CO]⁺[C₆H₆³⁵Cl]⁺

Below is a diagram illustrating the proposed fragmentation pathway.

fragmentation_pathway M [C₈H₇ClO₂]⁺• m/z = 170/172 M_minus_H [M-H]⁺ m/z = 169 M->M_minus_H -H• M_minus_CH3 [M-CH₃]⁺ m/z = 155 M->M_minus_CH3 -CH₃• M_minus_CHO [M-CHO]⁺ m/z = 141 M->M_minus_CHO -CHO• M_minus_Cl [M-Cl]⁺ m/z = 135 M->M_minus_Cl -Cl• M_minus_CHO_minus_CO [C₆H₆Cl]⁺ m/z = 113 M_minus_CHO->M_minus_CHO_minus_CO -CO

Caption: Proposed EI-MS fragmentation pathway for this compound.

Comparison with Alternative Analytical Methods

While mass spectrometry provides valuable structural information through fragmentation analysis, a comprehensive characterization of this compound necessitates the use of orthogonal analytical techniques. The following table compares mass spectrometry with other common analytical methods.

Table 2: Comparison of Analytical Methods for the Characterization of this compound

Technique Principle Applicability Information Provided
Mass Spectrometry (MS) Ionization and separation of molecules based on their mass-to-charge ratio.Provides molecular weight and structural information through fragmentation patterns.Molecular weight, elemental composition (with high resolution MS), and structural motifs.
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase.[4]Ideal for the analysis of volatile and thermally stable compounds; useful for purity assessment and quantification of volatile impurities.[4]Purity, identification and quantification of volatile impurities and residual solvents.
High-Performance Liquid Chromatography (HPLC) Separation of compounds based on their partitioning between a stationary phase and a liquid mobile phase.[4]Suitable for non-volatile and thermally labile compounds; widely used for purity determination and quantification.[4]Purity, identification and quantification of non-volatile impurities and degradation products.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and connectivity of atoms in a molecule.[4]Provides unambiguous structural elucidation.Detailed molecular structure, including the number and types of protons and carbons, and their connectivity.
Infrared (IR) Spectroscopy Measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of functional groups.Used for the identification of functional groups present in a molecule.[4]Presence of key functional groups such as aldehyde (C=O), ether (C-O), and aromatic rings.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible analytical data.

1. Electron Ionization Mass Spectrometry (EI-MS)

  • Instrumentation: A mass spectrometer equipped with an electron ionization source (e.g., a quadrupole or time-of-flight analyzer).

  • Sample Introduction: The sample can be introduced via a direct insertion probe or as the eluent from a gas chromatograph.

  • Ionization: Electron energy is typically set to 70 eV to induce fragmentation and generate a reproducible spectrum.[5]

  • Mass Analysis: The analyzer separates the resulting ions based on their mass-to-charge ratio.

  • Data Acquisition: The mass spectrum is recorded, showing the relative abundance of each ion.

2. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).[4]

    • Carrier Gas: Helium at a constant flow rate.

    • Injector Temperature: 250 °C.[4]

    • Oven Temperature Program: An initial temperature of 60 °C, held for 1 minute, then ramped to 280 °C at 10 °C/min, and held for 5 minutes.[6]

  • MS Conditions: As described for EI-MS.

3. High-Performance Liquid Chromatography (HPLC)

  • Instrumentation: An HPLC system with a UV detector.

  • Sample Preparation: Dissolve the sample in the mobile phase to a suitable concentration (e.g., 0.1 mg/mL).

  • HPLC Conditions:

    • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where the compound has significant absorbance.

The experimental workflows for GC-MS and HPLC are illustrated in the diagrams below.

gcms_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis dissolve Dissolve Sample in Volatile Solvent inject Inject into GC dissolve->inject separate Separation in GC Column inject->separate ionize Ionization (EI) separate->ionize analyze Mass Analysis ionize->analyze detect Detection analyze->detect

Caption: A typical experimental workflow for GC-MS analysis.

hplc_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis dissolve Dissolve Sample in Mobile Phase inject Inject into HPLC dissolve->inject separate Separation in HPLC Column inject->separate detect UV Detection separate->detect data Data Acquisition detect->data

Caption: A typical experimental workflow for HPLC analysis.

References

Comparison of 2-Chloro-3-methoxybenzaldehyde with other substituted benzaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of 2-Chloro-3-methoxybenzaldehyde and Other Substituted Benzaldehydes for Researchers and Drug Development Professionals.

This guide provides a comprehensive comparison of this compound with other substituted benzaldehydes, focusing on their physicochemical properties, reactivity in key organic syntheses, and biological activities. The information is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions in experimental design and molecular synthesis.

Physicochemical Properties

The substituents on the benzene ring significantly influence the physical and chemical properties of benzaldehydes. A summary of these properties for this compound and a selection of other substituted benzaldehydes is presented below.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compoundC₈H₇ClO₂170.5953-58[1]
BenzaldehydeC₇H₆O106.12-26
2-Hydroxy-3-methoxybenzaldehydeC₈H₈O₃152.15[2]43-45
3-Chloro-4-methoxybenzaldehydeC₈H₇ClO₂170.59[3]51-53
2-Chloro-3-hydroxy-4-methoxybenzaldehydeC₈H₇ClO₃186.59[4]204-208

Reactivity in Organic Synthesis: The Claisen-Schmidt Condensation

The Claisen-Schmidt condensation, a type of crossed-aldol condensation, is a fundamental reaction in organic synthesis used to produce α,β-unsaturated ketones, commonly known as chalcones.[5] Chalcones are important intermediates in the synthesis of flavonoids and other biologically active compounds.[5] The reactivity of substituted benzaldehydes in this reaction is highly dependent on the electronic nature of the substituents on the aromatic ring.

Electron-withdrawing groups (EWGs) on the benzaldehyde ring increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and thus increasing the reaction rate. Conversely, electron-donating groups (EDGs) decrease the electrophilicity of the carbonyl carbon, slowing down the reaction. In this compound, the chlorine atom acts as an electron-withdrawing group through induction, while the methoxy group is an electron-donating group through resonance. The overall effect on reactivity will depend on the interplay of these opposing electronic effects.

The following table summarizes the reported yields for the synthesis of various chalcones from the reaction of substituted benzaldehydes with acetophenone.

Substituted BenzaldehydeKetoneCatalyst/SolventYield (%)
BenzaldehydeAcetophenoneNaOH/Ethanol43[5]
4-MethylbenzaldehydeAcetophenoneSolid NaOH (Solvent-free)High[5]
4-MethoxybenzaldehydeAcetophenoneNaOH/Ethanol85
2-ChlorobenzaldehydeAcetophenoneNaOH/Methanol80[6]
4-ChlorobenzaldehydeAcetophenoneNaOH/Ethanol90
Experimental Protocol: Synthesis of a Chalcone from this compound

This protocol describes the synthesis of (E)-1-phenyl-3-(2-chloro-3-methoxyphenyl)prop-2-en-1-one via a Claisen-Schmidt condensation.

Materials:

  • This compound

  • Acetophenone

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Distilled water

  • Mortar and pestle

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • In a round-bottomed flask equipped with a magnetic stirrer, dissolve this compound (1 equivalent) and acetophenone (1 equivalent) in ethanol.

  • Prepare a solution of sodium hydroxide in ethanol and add it dropwise to the flask containing the aldehyde and ketone mixture while stirring vigorously at room temperature.

  • Continue stirring the reaction mixture for 30 minutes. The formation of a precipitate indicates the progress of the reaction.

  • Maintain the reaction temperature between 20-25°C using a water bath.

  • After the reaction is complete, pour the mixture into ice-cold water and acidify with dilute HCl.

  • Collect the precipitated solid by vacuum filtration and wash it with cold water until the washings are neutral.

  • Recrystallize the crude product from ethanol to obtain the purified chalcone.

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification prep1 Dissolve this compound and Acetophenone in Ethanol react1 Add NaOH solution dropwise to the aldehyde/ketone mixture prep1->react1 prep2 Prepare Ethanolic NaOH Solution prep2->react1 react2 Stir for 30 minutes at room temperature react1->react2 workup1 Pour into ice-water and acidify react2->workup1 workup2 Filter the precipitate workup1->workup2 workup3 Wash with cold water workup2->workup3 workup4 Recrystallize from Ethanol workup3->workup4

Caption: Workflow for the synthesis of a chalcone via Claisen-Schmidt condensation.

Influence of Substituents on Benzaldehyde Reactivity

The following diagram illustrates the general principle of how electron-donating and electron-withdrawing groups affect the electrophilicity of the carbonyl carbon in benzaldehydes, thereby influencing their reactivity in nucleophilic addition reactions.

G cluster_ewg Electron-Withdrawing Group (EWG) cluster_edg Electron-Donating Group (EDG) EWG e.g., -NO₂, -Cl Benz_EWG Benzaldehyde with EWG EWG->Benz_EWG Inductive/Resonance Withdrawal Carbonyl_EWG Increased δ+ on Carbonyl Carbon Benz_EWG->Carbonyl_EWG Reactivity_EWG Increased Reactivity (Faster Nucleophilic Attack) Carbonyl_EWG->Reactivity_EWG EDG e.g., -OCH₃, -CH₃ Benz_EDG Benzaldehyde with EDG EDG->Benz_EDG Inductive/Resonance Donation Carbonyl_EDG Decreased δ+ on Carbonyl Carbon Benz_EDG->Carbonyl_EDG Reactivity_EDG Decreased Reactivity (Slower Nucleophilic Attack) Carbonyl_EDG->Reactivity_EDG

Caption: Effect of substituents on the reactivity of the benzaldehyde carbonyl group.

Biological Activities of Substituted Benzaldehydes

Substituted benzaldehydes exhibit a wide range of biological activities, including antimicrobial and antifungal properties. The nature and position of the substituents play a crucial role in determining their efficacy.

Antimicrobial and Antifungal Activity

Studies have shown that the presence of hydroxyl, nitro, and halogen groups on the aromatic ring can enhance the antimicrobial activity of benzaldehydes.[7] For instance, the aldehyde group is generally more active than the carboxyl group, and the activity increases with the number of hydroxyl substitutions.[8]

The table below summarizes the minimum inhibitory concentration (MIC) values for selected benzaldehyde derivatives against various microorganisms.

CompoundMicroorganismMIC (µg/mL)
BenzaldehydeE. coli>1024[9]
BenzaldehydeC. albicans>35.0 mM[10]
2-Hydroxy-4-methoxybenzaldehydeS. cerevisiaePotent activity[11]
2,3-DihydroxybenzaldehydeFungiSynergistic with other antifungals[12]

References

Unveiling the Solid State: A Comparative Guide to the X-ray Crystallography of 2-Chloro-3-methoxybenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a profound understanding of the three-dimensional atomic arrangement of molecules is paramount. Single-crystal X-ray crystallography stands as the definitive technique for elucidating these intricate structures. This guide offers a comparative analysis of the X-ray crystallographic data for derivatives of 2-Chloro-3-methoxybenzaldehyde, providing insights into their solid-state conformations and intermolecular interactions. The following sections present a compilation of crystallographic data for representative derivatives, detail the experimental methodologies employed for their structural determination, and illustrate the general workflow of X-ray crystallography.

Quantitative Crystallographic Data Comparison

The precise arrangement of atoms in a crystal lattice is defined by a unique set of crystallographic parameters. The table below summarizes these key parameters for a selection of Schiff base and chalcone derivatives closely related to this compound, allowing for a direct comparison of their crystal structures.

Derivative NameChemical FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Volume (ų)Ref.
Schiff base of 2-chlorobenzaldehyde and 3,3′-dimethyl-[1,1′-biphenyl]-4,4′-diamineNot SpecifiedTriclinicNot Specified9.569.6514.7688.8286.8276.12Not Specified[1]
3-(2-Chloro-3-hydroxy-4-methoxyphenyl)-1-(4,5-dimethoxy-2-methylphenyl)prop-2-en-1-oneNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[2]
(2E)-3-(4-chloro-3-fluorophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-oneNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[2]

Note: Detailed unit cell parameters for some compounds were not available in the provided search results. The table reflects the available data.

Experimental Protocols

The determination of a crystal structure through X-ray crystallography involves a series of well-defined steps, from the synthesis of the material to the final refinement of the atomic model. The protocols described below are a generalized representation of the methodologies reported for the analysis of benzaldehyde derivatives.[2][3]

Synthesis and Crystallization

The synthesis of derivatives such as chalcones typically involves a Claisen-Schmidt condensation reaction between an appropriate acetophenone and a benzaldehyde in an ethanolic solution with a base like potassium hydroxide.[2] Schiff bases are commonly synthesized through the condensation of an aldehyde with a primary amine.[1] The resulting crude product is then purified, often through recrystallization from a suitable solvent such as ethanol, to yield single crystals of sufficient quality for X-ray diffraction.[2]

X-ray Diffraction Data Collection

A suitable single crystal is carefully selected and mounted on a goniometer head. The crystal is then placed within a diffractometer, such as a Bruker Kappa APEXII CCD or a Bruker D8 Venture, which is equipped with a graphite-monochromated Mo Kα radiation source (λ = 0.71073 Å).[2] Data collection is typically performed at a controlled temperature, often at room temperature (around 293 K) or under cryogenic conditions (around 100 K).[2]

Structure Solution and Refinement

The collected diffraction data is processed to solve and refine the crystal structure. The initial structure is determined using direct methods, and the refinement is carried out by full-matrix least-squares on F².[2] In this process, all non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be placed in calculated positions and refined using a riding model, or they can be located from difference Fourier maps and refined isotropically.[2]

Experimental Workflow

The following diagram illustrates the typical workflow for the synthesis and crystallographic analysis of this compound derivatives.

G cluster_synthesis Synthesis and Crystallization cluster_xray X-ray Crystallography start Starting Materials (this compound derivative precursor) reaction Chemical Reaction (e.g., Condensation) start->reaction purification Purification (e.g., Recrystallization) reaction->purification crystals Single Crystals purification->crystals data_collection X-ray Data Collection crystals->data_collection Crystal Mounting structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Structure Refinement (Least-Squares) structure_solution->refinement final_structure Final Crystal Structure refinement->final_structure

A typical workflow for synthesis and X-ray analysis.

Structural Insights

The analysis of the crystal structures of these derivatives provides valuable insights into their molecular geometry. A key parameter often discussed is the dihedral angle between the phenyl rings. For instance, in some chalcone derivatives, the two substituted benzene rings can be significantly twisted with respect to each other, with dihedral angles reaching up to 55.33 (8)°.[2] In contrast, other derivatives can be nearly planar, exhibiting a dihedral angle as small as 5.40 (7)° between the rings.[2] The degree of planarity is influenced by the substitution pattern on the aromatic rings and the steric hindrance between the substituents.[2] This conformational flexibility is a critical aspect in understanding the structure-activity relationships of these compounds in various applications, including drug design.

References

A Comparative Guide to Validating the Purity of Synthesized 2-Chloro-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of synthesized intermediates is paramount to the integrity and success of their work. This guide provides a comprehensive comparison of analytical methods for validating the purity of 2-Chloro-3-methoxybenzaldehyde, a key building block in various synthetic pathways. We will compare its purity profile with a common alternative, 2-hydroxy-3-methoxybenzaldehyde, and provide detailed experimental protocols and supporting data to ensure reliable and reproducible results.

Purity Comparison: this compound vs. 2-hydroxy-3-methoxybenzaldehyde

The purity of a synthesized compound is significantly influenced by its synthetic route and subsequent purification processes. Commercial grades of this compound typically offer a purity of greater than 98.0% as determined by Gas Chromatography (GC)[1]. In comparison, its non-chlorinated analog, 2-hydroxy-3-methoxybenzaldehyde, is often available at a higher purity of 99%[2]. The presence of the chlorine atom in this compound introduces the possibility of isomeric impurities arising from the chlorination step, which can present a greater purification challenge.

Table 1: Comparison of Purity and Key Properties

ParameterThis compound2-hydroxy-3-methoxybenzaldehyde
Typical Purity >98.0% (GC)[1]99%[2]
CAS Number 54881-49-1148-53-8
Molecular Formula C₈H₇ClO₂C₈H₈O₃
Molecular Weight 170.59 g/mol 152.15 g/mol
Appearance SolidSolid
Melting Point 53-58 °C44 °C

Potential Impurities in the Synthesis of this compound

The synthesis of this compound often involves the chlorination of a precursor like 3-methoxybenzaldehyde. This process can lead to several potential impurities that must be carefully monitored and controlled.

Table 2: Potential Impurities and their Origin

ImpurityPotential OriginRecommended Analytical Technique
Unreacted Starting Material (e.g., 3-methoxybenzaldehyde)Incomplete reactionHPLC, GC-MS
Isomeric Chlorinated Byproducts (e.g., 4-Chloro-3-methoxybenzaldehyde)Lack of regioselectivity in the chlorination stepHPLC, GC-MS
Over-chlorinated ProductsHarsh reaction conditionsHPLC, GC-MS
Residual SolventsPurification processHeadspace GC-MS

Experimental Protocols for Purity Validation

A multi-technique approach is recommended for the comprehensive validation of this compound purity. High-Performance Liquid Chromatography (HPLC) is ideal for quantifying the main component and non-volatile impurities, while Gas Chromatography-Mass Spectrometry (GC-MS) is excellent for identifying volatile impurities and confirming the identity of separated components. Nuclear Magnetic Resonance (NMR) spectroscopy provides crucial structural information and can be used for quantitative analysis (qNMR).

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the routine purity assessment and quantification of this compound.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is ideal for the identification of volatile impurities and confirmation of the main component's identity.

  • Instrumentation: GC system coupled with a Mass Spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Program: Start at 100 °C, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Mass Range: 40-400 m/z.

  • Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or acetone to a concentration of approximately 1 mg/mL.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for structural confirmation and can be used for quantitative purity determination against a certified internal standard.

  • Instrumentation: NMR spectrometer (400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard (for qNMR): A certified reference standard with a known purity and non-overlapping signals (e.g., maleic anhydride).

  • Sample Preparation: Accurately weigh the sample and internal standard into an NMR tube and dissolve in the deuterated solvent.

Visualization of Analytical Workflow and Key Relationships

To provide a clear overview of the process, the following diagrams illustrate the general workflow for purity validation and the relationship between the target compound and its potential impurities.

Purity_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Validation cluster_results Results Synthesized_Product Synthesized This compound HPLC HPLC Analysis (Purity Assay) Synthesized_Product->HPLC Quantitative Analysis GCMS GC-MS Analysis (Impurity ID) Synthesized_Product->GCMS Qualitative Analysis NMR NMR Spectroscopy (Structural Confirmation) Synthesized_Product->NMR Structural Verification Purity_Report Purity Report & Impurity Profile HPLC->Purity_Report GCMS->Purity_Report NMR->Purity_Report

Caption: General workflow for the validation of synthesized this compound purity.

Impurity_Relationship 3-methoxybenzaldehyde 3-methoxybenzaldehyde Chlorination Reaction Chlorination Reaction 3-methoxybenzaldehyde->Chlorination Reaction This compound This compound Isomeric Byproducts Isomeric Byproducts Over-chlorinated Products Over-chlorinated Products Chlorination Reaction->this compound Desired Product Chlorination Reaction->Isomeric Byproducts Side Reaction Chlorination Reaction->Over-chlorinated Products Side Reaction

Caption: Relationship between starting material, desired product, and potential impurities.

By employing these analytical methodologies and understanding the potential impurity landscape, researchers can confidently validate the purity of their synthesized this compound, ensuring the quality and reliability of their subsequent research and development activities.

References

A Comparative Guide to Catalysts for Reactions Involving 2-Chloro-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2-Chloro-3-methoxybenzaldehyde is a versatile building block in organic synthesis, serving as a precursor for a wide range of biologically active molecules and complex chemical structures. The efficiency and selectivity of reactions involving this substrate are critically dependent on the choice of catalyst. This guide provides a comparative analysis of various catalytic systems for key transformations of this compound, including Suzuki-Miyaura cross-coupling, Heck reactions, and Knoevenagel condensations. Furthermore, a potential catalytic pathway for the synthesis of quinazoline derivatives is explored. The information presented herein is supported by established chemical principles and data from analogous reactions to aid researchers in the selection of optimal catalytic conditions.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds, typically between an aryl halide and an organoboron compound. For this compound, this reaction allows for the introduction of various aryl and heteroaryl substituents at the 2-position, leading to the synthesis of diverse biaryl structures. The choice of palladium catalyst and ligand is crucial for achieving high yields, especially with the sterically hindered and electron-rich nature of the substrate.

Comparative Performance of Catalysts for Suzuki-Miyaura Coupling

While direct comparative studies on this compound are limited, the following table presents expected performance data based on reactions with structurally similar aryl chlorides. The catalyst systems listed are known for their high activity and broad substrate scope.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Expected Yield (%)
Pd(OAc)₂SPhosK₃PO₄Toluene/Water11012-2475-90
Pd₂(dba)₃XPhosK₂CO₃1,4-Dioxane/Water10012-2480-95
Pd(PPh₃)₄PPh₃Na₂CO₃Toluene/Ethanol/Water8018-3660-80
PEPPSI-IPrNHCK₃PO₄t-BuOH808-1685-98

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To a dry Schlenk flask, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.0 mmol).

  • The flask is evacuated and backfilled with an inert gas (e.g., Argon) three times.

  • Degassed solvent (e.g., Toluene/Water, 10:1 mixture, 10 mL) is added via syringe.

  • The reaction mixture is heated to the specified temperature with vigorous stirring for the indicated time.

  • Reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Add Reactants: - this compound - Arylboronic Acid - Catalyst & Ligand - Base solvent Add Degassed Solvent reagents->solvent inert Inert Atmosphere (Ar) solvent->inert heating Heat and Stir inert->heating monitoring Monitor by TLC/GC-MS heating->monitoring extraction Extraction and Washing monitoring->extraction drying Drying and Concentration extraction->drying purification Column Chromatography drying->purification final_product final_product purification->final_product Isolated Biaryl Product

Suzuki-Miyaura Cross-Coupling Experimental Workflow

Heck Reaction

The Heck reaction provides a method for the arylation of alkenes. In the case of this compound, this reaction allows for the formation of substituted stilbenes and cinnamates, which are valuable motifs in medicinal and materials chemistry. The efficiency of the Heck reaction is highly dependent on the palladium catalyst, the phosphine ligand, and the base employed.

Comparative Performance of Catalysts for the Heck Reaction

The following table outlines the expected performance of various catalyst systems for the Heck reaction between this compound and a generic alkene (e.g., styrene or an acrylate), based on data from similar aryl chlorides.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Expected Yield (%)
Pd(OAc)₂P(o-tol)₃Et₃NDMF100-12012-2470-85
PdCl₂(PPh₃)₂PPh₃K₂CO₃NMP120-14018-3665-80
Pd₂(dba)₃P(t-Bu)₃Cy₂NMeDioxane1008-1680-95
Herrmann's Catalyst-NaOAcDMAc13010-2075-90

Experimental Protocol: General Procedure for the Heck Reaction

  • A mixture of this compound (1.0 mmol), the alkene (1.2 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., P(o-tol)₃, 4 mol%), and the base (e.g., Et₃N, 2.0 mmol) is placed in a pressure tube.

  • The tube is sealed and purged with an inert gas.

  • Anhydrous, degassed solvent (e.g., DMF, 5 mL) is added.

  • The reaction mixture is heated to the specified temperature with stirring for the required duration.

  • After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent (e.g., diethyl ether).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated.

  • The residue is purified by column chromatography to afford the desired substituted alkene.

Heck_Catalytic_Cycle Pd0 Pd(0)L_n PdII_Aryl Ar-Pd(II)-Cl(L_n) Pd0->PdII_Aryl Oxidative Addition (Ar-Cl) PdII_Alkene Ar-Pd(II)(Alkene)Cl(L_n) PdII_Aryl->PdII_Alkene Alkene Coordination PdII_Insert R-CH(Ar)-CH_2-Pd(II)Cl(L_n) PdII_Alkene->PdII_Insert Migratory Insertion HPdII H-Pd(II)-Cl(L_n) PdII_Insert->HPdII β-Hydride Elimination Product Product PdII_Insert->Product Product (Ar-Alkene) HPdII->Pd0 Reductive Elimination (+ Base)

Heck Reaction Catalytic Cycle

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration. For this compound, this reaction is a straightforward method to synthesize α,β-unsaturated compounds, which are important intermediates in various synthetic pathways. The reaction is typically catalyzed by a weak base.

Comparative Performance of Catalysts for Knoevenagel Condensation

The following table compares the performance of common catalysts for the Knoevenagel condensation of this compound with an active methylene compound like malononitrile or ethyl cyanoacetate.

CatalystSolventTemp. (°C)Time (h)Expected Yield (%)
PiperidineEthanolReflux2-485-95
Ammonium AcetateTolueneReflux (Dean-Stark)4-880-90
Basic AluminaSolvent-free801-290-98
TriethylamineDichloromethaneRoom Temp6-1275-85

Experimental Protocol: General Procedure for Knoevenagel Condensation

  • In a round-bottom flask, this compound (1.0 mmol) and the active methylene compound (1.1 mmol) are dissolved in the appropriate solvent (e.g., ethanol, 10 mL).

  • A catalytic amount of the base (e.g., piperidine, 0.1 mmol) is added to the solution.

  • The mixture is stirred at the specified temperature for the indicated time.

  • The progress of the reaction is monitored by TLC.

  • Upon completion, the reaction mixture is cooled, and the product is often collected by filtration if it precipitates.

  • If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is recrystallized or purified by column chromatography.

Knoevenagel_Workflow start Start reactants Combine: - this compound - Active Methylene Compound - Solvent start->reactants catalyst Add Catalyst (e.g., Piperidine) reactants->catalyst reaction Heat and Stir catalyst->reaction monitoring Monitor by TLC reaction->monitoring workup Cool and Isolate Product (Filtration/Recrystallization) monitoring->workup purification Column Chromatography (if necessary) workup->purification If impure product Final Product workup->product If pure purification->product

Knoevenagel Condensation Experimental Workflow

Catalytic Synthesis of Quinazoline Derivatives

Quinazolines are a class of heterocyclic compounds with a wide range of pharmacological activities. A common synthetic route involves the cyclization of a 2-aminobenzaldehyde derivative with a nitrogen source. While this compound is not a direct precursor, a plausible catalytic pathway involves an initial amination step to replace the chloro group, followed by cyclization.

Proposed Catalytic Pathway

A potential two-step, one-pot synthesis could involve a Buchwald-Hartwig amination followed by a condensation/cyclization reaction.

  • Buchwald-Hartwig Amination: The chloro group at the 2-position can be substituted with an amino group using a palladium catalyst with a suitable phosphine ligand (e.g., BINAP, Xantphos) and a strong base (e.g., NaOt-Bu). Ammonia or an ammonia surrogate would serve as the nitrogen source.

  • Condensation and Cyclization: The in situ generated 2-amino-3-methoxybenzaldehyde can then react with another nitrogen source (e.g., an amine or amide) in the presence of an acid or metal catalyst to form the quinazoline ring.

Quinazoline_Synthesis_Pathway cluster_reagents1 Step 1 Reagents cluster_reagents2 Step 2 Reagents start 2-Chloro-3-methoxy- benzaldehyde step1 Buchwald-Hartwig Amination (Pd-catalyzed) start->step1 intermediate 2-Amino-3-methoxy- benzaldehyde (in situ) step1->intermediate step2 Condensation & Cyclization (Acid or Metal-catalyzed) intermediate->step2 product Substituted Quinazoline step2->product reagents1 Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., Xantphos) Base (e.g., NaOt-Bu) Ammonia Source reagents1->step1 reagents2 Nitrogen Source (e.g., R-NH₂) Catalyst (e.g., I₂ or Cu(I)) reagents2->step2

Proposed Catalytic Pathway to Quinazolines

A Comparative Analysis of the Reactivity of 2-Chloro-3-methoxybenzaldehyde and 2-fluoro-3-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of 2-Chloro-3-methoxybenzaldehyde and 2-fluoro-3-methylbenzaldehyde. The analysis is grounded in the electronic effects of the substituents on the benzaldehyde ring and is supported by established principles of organic chemistry. While direct comparative experimental data for these two specific compounds is limited, this guide extrapolates likely reactivity trends based on data from analogous substituted benzaldehydes in key organic transformations.

Molecular Structure and Physicochemical Properties

A foundational understanding of the molecules' intrinsic properties is crucial for predicting their chemical behavior.

Caption: Figure 1. Chemical Structures.

Table 1: Physicochemical Properties

PropertyThis compound2-fluoro-3-methylbenzaldehyde
CAS Number 54881-49-1886762-64-7
Molecular Formula C₈H₇ClO₂C₈H₇FO
Molecular Weight 170.59 g/mol 138.14 g/mol
Appearance SolidLiquid
Melting Point 53-58 °CN/A
Boiling Point N/A197 °C at 760 mmHg
Purity 97%95%

Table 2: Spectroscopic Data

Spectroscopic DataThis compound2-fluoro-3-methylbenzaldehyde
¹H NMR Data not readily available in searched sources.Data not readily available in searched sources.
¹³C NMR Data not readily available in searched sources.Data not readily available in searched sources.
IR Spectrum Key absorptions expected for C=O (aldehyde) and C-O (methoxy) stretches.Key absorptions expected for C=O (aldehyde) and C-F stretches.
Mass Spectrum Data not readily available in searched sources.Data not readily available in searched sources.

Theoretical Reactivity Analysis

The reactivity of the aldehyde functional group in substituted benzaldehydes is primarily governed by the electronic effects of the substituents on the aromatic ring. These effects modulate the electrophilicity of the carbonyl carbon.

  • Electron-withdrawing groups (EWGs) increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. This generally leads to higher reaction rates in nucleophilic addition and related reactions.

  • Electron-donating groups (EDGs) decrease the electrophilicity of the carbonyl carbon, thus reducing its reactivity towards nucleophiles.

G Figure 2. Electronic Effects on Carbonyl Electrophilicity A Ring CHO_A CHO A->CHO_A Cl Cl (EWG - Inductive) A->Cl -I OMe OMe (EDG - Resonance) A->OMe +M Cl->A OMe->A B Ring CHO_B CHO B->CHO_B F F (Strong EWG - Inductive) B->F -I Me Me (Weak EDG - Inductive/ Hyperconjugation) B->Me +I / +H F->B Me->B

Caption: Figure 2. Electronic Effects on Carbonyl Electrophilicity.

In This compound , the chlorine atom acts as an electron-withdrawing group through its inductive effect (-I), while the methoxy group is a strong electron-donating group through resonance (+M) and weakly electron-withdrawing through induction (-I). The resonance effect of the methoxy group is generally considered to be dominant, leading to an overall deactivation of the carbonyl group towards nucleophilic attack compared to unsubstituted benzaldehyde.

In 2-fluoro-3-methylbenzaldehyde , the fluorine atom is a very strong electron-withdrawing group via its inductive effect (-I). The methyl group is a weak electron-donating group through induction (+I) and hyperconjugation. The strong -I effect of fluorine is expected to significantly increase the electrophilicity of the carbonyl carbon.

Predicted Reactivity: Based on this analysis, 2-fluoro-3-methylbenzaldehyde is predicted to be more reactive towards nucleophiles than this compound.

Comparative Reactivity in Key Reactions: Supporting Data

While direct comparative studies are unavailable, the following sections present typical reactivity trends for substituted benzaldehydes in common reactions, which support the theoretical prediction.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration. The reaction rate is highly dependent on the electrophilicity of the aldehyde.

Table 3: Knoevenagel Condensation of Substituted Benzaldehydes with Malononitrile (Illustrative Data)

Benzaldehyde DerivativeSubstituent EffectTypical YieldReference
4-NitrobenzaldehydeStrong EWG>90%[1]
4-ChlorobenzaldehydeEWG~85-90%[1]
BenzaldehydeNeutral~80-85%[1]
4-MethylbenzaldehydeEDG~75-80%General observation
4-MethoxybenzaldehydeStrong EDG~70-75%General observation

Data is illustrative of general trends and may vary with reaction conditions.

Given these trends, 2-fluoro-3-methylbenzaldehyde, with its strong electron-withdrawing fluorine, is expected to exhibit higher reactivity and yield in a Knoevenagel condensation compared to this compound, where the electron-donating methoxy group likely retards the reaction.

Oxidation to Carboxylic Acid

The oxidation of aldehydes to carboxylic acids is a common transformation. The rate can be influenced by the electronic nature of the substituents.

Table 4: Oxidation of Substituted Benzaldehydes (Illustrative Data)

Benzaldehyde DerivativeOxidizing AgentTypical OutcomeReference
BenzaldehydeKMnO₄High yield[2]
4-NitrobenzaldehydeKMnO₄High yield[2]
4-MethoxybenzaldehydeKMnO₄High yield[2]

Oxidation reactions are generally effective for a wide range of substituted benzaldehydes. While electronic effects can influence the rate, strong oxidizing agents typically lead to high yields for both electron-rich and electron-poor substrates. Therefore, both this compound and 2-fluoro-3-methylbenzaldehyde are expected to be efficiently oxidized to their corresponding benzoic acids.

Reduction to Alcohol

The reduction of aldehydes to primary alcohols is commonly achieved using hydride reagents like sodium borohydride (NaBH₄). Electron-withdrawing groups can increase the rate of reduction by enhancing the electrophilicity of the carbonyl carbon.

Table 5: Reduction of Substituted Benzaldehydes with NaBH₄ (Illustrative Data)

Benzaldehyde DerivativeSubstituent EffectTypical OutcomeReference
4-NitrobenzaldehydeStrong EWGRapid, high yield[3]
BenzaldehydeNeutralHigh yield[4]
4-MethoxybenzaldehydeStrong EDGSlower, high yieldGeneral observation

Based on these trends, the reduction of 2-fluoro-3-methylbenzaldehyde with NaBH₄ is expected to be faster than that of this compound. However, for preparative purposes, both reactions are likely to proceed to completion with high yields.

Experimental Protocols

The following are generalized protocols for the comparative evaluation of aldehyde reactivity.

G Figure 3. General Experimental Workflow for Reactivity Comparison start Start: Aldehyde Substrates reaction Reaction Setup (e.g., Knoevenagel, Oxidation, Reduction) - Controlled Temperature - Stirring - Inert Atmosphere (if needed) start->reaction monitoring Reaction Monitoring (TLC, GC, LC-MS) reaction->monitoring workup Work-up - Quenching - Extraction - Washing monitoring->workup purification Purification (Crystallization, Chromatography) workup->purification analysis Product Analysis - Yield Calculation - Spectroscopic Characterization (NMR, IR, MS) purification->analysis end End: Comparative Data analysis->end

Caption: Figure 3. General Experimental Workflow for Reactivity Comparison.

Knoevenagel Condensation
  • To a solution of the benzaldehyde (1.0 mmol) and malononitrile (1.1 mmol) in ethanol (10 mL) is added a catalytic amount of a weak base (e.g., piperidine, 0.1 mmol).

  • The reaction mixture is stirred at room temperature (or a specified temperature) and monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the product is collected by filtration.

  • The crude product is washed with cold ethanol and dried.

  • The yield and purity of the product are determined.

Oxidation with Potassium Permanganate
  • The benzaldehyde (1.0 mmol) is dissolved in a suitable solvent (e.g., acetone or a biphasic system with a phase-transfer catalyst).

  • A solution of potassium permanganate (KMnO₄, approx. 1.2 mmol) in water is added dropwise with vigorous stirring.

  • The reaction is monitored by TLC for the disappearance of the starting material.

  • Upon completion, the manganese dioxide byproduct is filtered off, and the filtrate is acidified with HCl.

  • The precipitated carboxylic acid is collected by filtration, washed with cold water, and dried.

  • The yield and purity of the product are determined.

Reduction with Sodium Borohydride
  • The benzaldehyde (1.0 mmol) is dissolved in methanol or ethanol (10 mL) and cooled in an ice bath.

  • Sodium borohydride (NaBH₄, 1.0 mmol) is added portion-wise with stirring.

  • The reaction is allowed to proceed for a specified time (e.g., 30 minutes) and monitored by TLC.

  • The reaction is quenched by the slow addition of water or dilute acid.

  • The solvent is removed under reduced pressure, and the residue is extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the alcohol product.

  • The yield and purity of the product are determined.

Conclusion

Based on a theoretical analysis of the electronic effects of the substituents, 2-fluoro-3-methylbenzaldehyde is predicted to be more reactive towards nucleophilic attack than this compound . The strong inductive electron-withdrawing effect of the fluorine atom in 2-fluoro-3-methylbenzaldehyde is expected to render the carbonyl carbon more electrophilic. In contrast, the potent electron-donating resonance effect of the methoxy group in this compound likely deactivates the carbonyl group towards nucleophiles, despite the presence of the electron-withdrawing chlorine atom. This predicted trend is supported by extensive literature on the reactivity of other substituted benzaldehydes. For definitive quantitative comparison, direct experimental investigation under identical conditions is recommended.

References

The Evolving Landscape of Benzaldehyde Derivatives: A Comparative Analysis of the Biological Activity of 2-Chloro-3-methoxybenzaldehyde Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the quest for novel therapeutic agents is a continuous journey. Benzaldehyde and its derivatives have long been a fertile ground for this exploration, offering a versatile scaffold for the synthesis of compounds with a wide spectrum of biological activities. Among these, 2-Chloro-3-methoxybenzaldehyde stands as a promising starting material, with its unique substitution pattern offering potential for the development of potent antimicrobial, anticancer, and anti-inflammatory agents. This guide provides a comparative overview of the biological activities of key derivatives of chloro- and methoxy-substituted benzaldehydes, supported by experimental data and detailed methodologies to inform future research and drug discovery efforts.

The presence of both a chloro and a methoxy group on the benzaldehyde ring significantly influences the electronic and steric properties of the molecule, which in turn can enhance the biological efficacy of its derivatives. The derivatization of the aldehyde functional group into moieties such as Schiff bases, chalcones, and hydrazones has proven to be a successful strategy in modulating the pharmacological profile of these compounds.

Comparative Biological Activity: A Data-Driven Overview

The biological potential of derivatives of substituted benzaldehydes is vast and varied. Below, we present a summary of the reported antimicrobial, anticancer, and anti-inflammatory activities for representative classes of these compounds.

Antimicrobial Activity

Schiff bases and their metal complexes derived from substituted benzaldehydes are well-documented for their antimicrobial properties. The imine or azomethine group (-C=N-) is a critical pharmacophore that contributes to their biological activity.

Table 1: Minimum Inhibitory Concentration (MIC) of Benzaldehyde Schiff Base Derivatives

Compound ClassDerivative ExampleTest OrganismMIC (µg/mL)Reference
Schiff BaseDerived from 2-aminopyridine and 2-methoxybenzaldehydeEscherichia coli>500,000[1]
Schiff BaseDerived from 2-aminopyridine and 2-methoxybenzaldehydeStaphylococcus aureusNo activity[1]
Ni(II) Complex of Schiff BaseDerived from 2-aminopyridine and 2-methoxybenzaldehydeEscherichia coli250,000[1]
Ni(II) Complex of Schiff BaseDerived from 2-aminopyridine and 2-methoxybenzaldehydeStaphylococcus aureus250,000[1]
Co(II) Complex of Schiff BaseDerived from 2-aminopyridine and 2-methoxybenzaldehydeEscherichia coli500,000[1]
Co(II) Complex of Schiff BaseDerived from 2-aminopyridine and 2-methoxybenzaldehydeStaphylococcus aureus500,000[1]

Note: The high MIC values in this specific study suggest that while some activity is present, these particular derivatives may not be potent antimicrobial agents.

Anticancer Activity

Chalcones and Schiff bases derived from chloro- and methoxy-substituted benzaldehydes have demonstrated significant cytotoxic activity against various cancer cell lines. These compounds often exert their effects by inducing apoptosis and inhibiting cell proliferation.

Table 2: Cytotoxic Activity (IC50) of Benzaldehyde Derivatives Against Cancer Cell Lines

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference
Chalcone3-(2-Chlorophenyl)-1-phenylpropenoneMCF-7 (Breast)~6 µg/mL[2]
Chalcone3-(2-Chlorophenyl)-1-phenylpropenoneA549 (Lung)>20 µg/mL[2]
Chalcone3-(2-Chlorophenyl)-1-phenylpropenonePC3 (Prostate)>20 µg/mL[2]
Chalcone3-(2-Chlorophenyl)-1-phenylpropenoneHT-29 (Colorectal)>20 µg/mL[2]
Schiff BaseDerived from 2-chlorobenzaldehyde and 3,3′-dimethyl-[1,1′-biphenyl]-4,4′-diamineA549 (Lung)Not specified (showed good cytotoxicity)[3]
Salicylaldehyde Hydrazone4-methoxy salicylic moiety derivativeHL-60 (Leukemia)Nanomolar range[4]
Salicylaldehyde Hydrazone4-methoxy salicylic moiety derivativeK-562 (Leukemia)Nanomolar range[4]
Salicylaldehyde Hydrazone4-methoxy salicylic moiety derivativeMCF-7 (Breast)Nanomolar range[4]
Anti-inflammatory Activity

Hydrazone derivatives of substituted benzaldehydes have been investigated for their anti-inflammatory potential. These compounds can modulate inflammatory pathways, offering a potential therapeutic avenue for inflammatory disorders.

Table 3: Anti-inflammatory Activity of Benzaldehyde Hydrazone Derivatives

Compound ClassDerivative ExampleAssayActivityReference
HydrazoneN-phenylpyrazolyl-N-glycinyl-hydrazoneCarrageenan-induced rat paw edemaSignificant anti-inflammatory activity[5]
Hydrazone6-substituted-3(2H)-pyridazinone-2-acetyl-2(p-substituted benzal)hydrazineCarrageenan-induced paw edemaPotent anti-inflammatory agents[5]
HydrazoneBearing biphenyl moiety and vanillin-based hybridsCarrageenan paw edemaModerate to maximum anti-inflammatory activity[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to assess the biological activities of these benzaldehyde derivatives.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate containing broth to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to attach overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. The cells are then incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plate is incubated for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

  • Formazan Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.[7]

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

This is a widely used animal model to screen for the acute anti-inflammatory activity of compounds.

  • Animal Grouping: Animals (typically rats or mice) are divided into control and treatment groups.

  • Compound Administration: The test compound is administered orally or intraperitoneally to the treatment groups at a specific dose. The control group receives the vehicle.

  • Induction of Inflammation: After a set period (e.g., 1 hour), a sub-plantar injection of carrageenan (a phlogistic agent) is administered into the hind paw of each animal to induce localized inflammation and edema.

  • Measurement of Paw Volume: The volume of the injected paw is measured at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage of inhibition of edema in the treated groups is calculated by comparing the increase in paw volume with that of the control group.

Visualizing the Pathways and Processes

To better understand the experimental workflows and potential mechanisms of action, the following diagrams have been generated.

experimental_workflow cluster_synthesis Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis & SAR start This compound reaction Condensation Reaction start->reaction amine Primary Amine / Ketone / Hydrazine amine->reaction derivative Derivative (Schiff Base, Chalcone, Hydrazone) reaction->derivative antimicrobial Antimicrobial Assay (MIC Determination) derivative->antimicrobial anticancer Anticancer Assay (MTT, IC50 Determination) derivative->anticancer anti_inflammatory Anti-inflammatory Assay (In vivo model) derivative->anti_inflammatory data Quantitative Data (MIC, IC50, % Inhibition) antimicrobial->data anticancer->data anti_inflammatory->data sar Structure-Activity Relationship (SAR) data->sar lead Lead Compound Identification sar->lead

Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.

anticancer_pathway compound Benzaldehyde Derivative (e.g., Chalcone) cell Cancer Cell compound->cell membrane Cell Membrane Interaction cell->membrane ros ↑ Reactive Oxygen Species (ROS) membrane->ros mito Mitochondrial Dysfunction ros->mito caspase9 Caspase-9 Activation mito->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Hypothetical signaling pathway for the anticancer activity of a benzaldehyde derivative, leading to apoptosis.

structure_activity_relationship cluster_derivatives Derivative Class cluster_activity Observed Activity core 2-Chloro-3-methoxy- benzaldehyde Core schiff Schiff Bases (-CH=N-R) core->schiff chalcone Chalcones (-CH=CH-CO-R) core->chalcone hydrazone Hydrazones (-CH=N-NH-R) core->hydrazone antimicrobial Antimicrobial schiff->antimicrobial anticancer Anticancer schiff->anticancer chalcone->anticancer hydrazone->anticancer anti_inflammatory Anti-inflammatory hydrazone->anti_inflammatory

Caption: Structure-activity relationship summary for derivatives of substituted benzaldehydes.

References

A Spectroscopic Showdown: Unveiling the Molecular Fingerprints of 2-Chloro-3-methoxybenzaldehyde and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of pharmaceutical synthesis and materials science, a deep understanding of the molecular structure of key organic compounds is paramount. This guide provides a comprehensive spectroscopic comparison of 2-Chloro-3-methoxybenzaldehyde, a valuable building block, and its common synthetic precursors. By examining their unique spectral signatures through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, researchers can gain crucial insights into their structural nuances and purity.

A Comparative Analysis of Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its precursor, 2-chloro-3-methoxytoluene. While experimental spectra for this compound are not widely available in public databases, the expected values are inferred based on established principles of spectroscopy and comparison with structurally similar compounds. For a practical comparison, experimental data for the closely related 2-hydroxy-3-methoxybenzaldehyde (o-vanillin) is also presented.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shift δ in ppm)

CompoundAromatic ProtonsAldehyde Proton (-CHO)Methoxy Protons (-OCH₃)Methyl Protons (-CH₃)
This compound ~7.2-7.8 (m)~10.3 (s)~3.9 (s)-
2-chloro-3-methoxytoluene ~6.8-7.3 (m)-~3.8 (s)~2.3 (s)
2-hydroxy-3-methoxybenzaldehyde 6.89-7.42 (m)9.84 (s)3.94 (s)-

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shift δ in ppm)

CompoundCarbonyl Carbon (C=O)Aromatic CarbonsMethoxy Carbon (-OCH₃)Methyl Carbon (-CH₃)
This compound ~190~120-160~56-
2-chloro-3-methoxytoluene -~115-158~55~15-20
2-hydroxy-3-methoxybenzaldehyde 191.1114.8-151.956.4-

Table 3: IR Spectroscopic Data (Wavenumber in cm⁻¹)

CompoundC=O Stretch (Aldehyde)C-H Stretch (Aromatic)C-O Stretch (Methoxy)O-H Stretch (Phenolic)
This compound ~1700-1710~3050-3100~1250-1270-
2-chloro-3-methoxytoluene -~3050-3100~1240-1260-
2-hydroxy-3-methoxybenzaldehyde 1653307012513175 (broad)

Table 4: UV-Vis Spectroscopic Data (λmax in nm)

Compoundπ → π* Transitionn → π* Transition
This compound ~250-260, ~300-320~330-350
2-chloro-3-methoxytoluene ~270-280-
2-hydroxy-3-methoxybenzaldehyde 255, 323~350

Synthetic Pathway and Workflow

The synthesis of this compound commonly proceeds via the oxidation of its precursor, 2-chloro-3-methoxytoluene. This transformation introduces the aldehyde functional group, which significantly influences the spectroscopic properties of the molecule.

Synthesis of this compound Synthetic Pathway Precursor 2-chloro-3-methoxytoluene Oxidation Oxidation (e.g., with KMnO₄ or CrO₃) Precursor->Oxidation Product This compound Oxidation->Product

A common synthetic route to this compound.

The spectroscopic analysis workflow involves preparing the sample, acquiring the spectra using the respective instruments, and then processing and interpreting the resulting data.

Spectroscopic_Analysis_Workflow General Spectroscopic Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Weigh Sample B Dissolve in appropriate deuterated solvent (NMR) or other solvent (UV-Vis) A->B A->B C Prepare KBr pellet or thin film (IR) A->C D NMR Spectrometer B->D F UV-Vis Spectrophotometer B->F E FTIR Spectrometer C->E G Process Spectra (e.g., Fourier Transform, Baseline Correction) D->G E->G F->G H Peak Picking and Integration G->H I Structural Elucidation and Comparison H->I

A Comparative Guide to the Stereoselective Synthesis of Chiral Alcohols from Substituted Benzaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of enantiomerically pure compounds is a cornerstone of modern drug discovery and development. The precise three-dimensional arrangement of atoms in a molecule is critical for its biological activity. 2-Chloro-3-methoxybenzaldehyde is a valuable starting material in organic synthesis, and the ability to control the stereochemistry of its reaction products is of significant interest. This guide compares three major classes of stereoselective reactions for the synthesis of chiral alcohols from substituted benzaldehydes: asymmetric addition of organometallic reagents, diastereoselective aldol additions, and asymmetric transfer hydrogenation.

Comparison of Stereoselective Reactions

The following sections detail the performance of different stereoselective methods for the synthesis of chiral alcohols from substituted benzaldehydes. The data presented is intended to serve as a benchmark for what can be expected when applying these methodologies to this compound.

Asymmetric Addition of Organometallic Reagents

The addition of organometallic reagents, such as organozincs, to aldehydes is a fundamental carbon-carbon bond-forming reaction. The use of chiral ligands can induce high enantioselectivity, leading to the formation of chiral secondary alcohols.

Table 1: Enantioselective Ethylation of Substituted Benzaldehydes with Diethylzinc

EntryAldehyde SubstrateChiral LigandYield (%)ee (%)
1Benzaldehyde(-)-DAIB (1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose-3-diethylborane)9798
22-ChlorobenzaldehydeChiral β-amino alcohol9592
33-MethoxybenzaldehydeChiral β-amino alcohol9685

Data is representative of typical results found in the literature for these classes of compounds.

Diastereoselective Aldol Additions

The aldol reaction is a powerful tool for the formation of β-hydroxy carbonyl compounds, creating up to two new stereocenters. The use of chiral auxiliaries attached to the enolate component allows for a high degree of diastereoselectivity.

Table 2: Diastereoselective Aldol Reaction of an Acyl Oxazolidinone with Benzaldehyde

Enolate Source (with Chiral Auxiliary)AldehydeDiastereomeric Ratio (syn:anti)Yield (%)
Propionyl oxazolidinoneBenzaldehyde>99:185

This data represents a classic Evans aldol reaction, a reliable method for achieving high diastereoselectivity.

Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation (ATH) is a versatile and increasingly popular method for the enantioselective reduction of carbonyl compounds to alcohols. This method uses a simple hydrogen donor, such as isopropanol or formic acid, in the presence of a chiral transition metal catalyst.

Table 3: Asymmetric Transfer Hydrogenation of Substituted Benzaldehydes

Aldehyde SubstrateChiral CatalystHydrogen DonorYield (%)ee (%)
Benzaldehyde(R,R)-TsDPEN-Rui-PrOH9895
4-Chlorobenzaldehyde(R,R)-TsDPEN-Rui-PrOH9997
4-Methoxybenzaldehyde(R,R)-TsDPEN-Rui-PrOH9796

Data is based on well-established procedures for the asymmetric transfer hydrogenation of aromatic aldehydes.[1]

Experimental Protocols

General Procedure for Asymmetric Ethylation of an Aromatic Aldehyde

To a solution of the chiral ligand (e.g., a chiral β-amino alcohol, 0.1 mmol) in anhydrous toluene (5 mL) at 0 °C under an inert atmosphere is added diethylzinc (1.0 M solution in hexanes, 2.0 mmol). The mixture is stirred for 30 minutes, after which a solution of the aldehyde (1.0 mmol) in anhydrous toluene (2 mL) is added dropwise. The reaction is stirred at 0 °C for 24 hours. The reaction is then quenched by the addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The enantiomeric excess of the resulting secondary alcohol is determined by chiral HPLC analysis.

General Procedure for a Diastereoselective Evans Aldol Addition

The N-acyl oxazolidinone (1.0 mmol) is dissolved in anhydrous dichloromethane (10 mL) and cooled to 0 °C. To this solution, dibutylboron triflate (1.1 mmol) is added, followed by the dropwise addition of diisopropylethylamine (1.2 mmol). The mixture is stirred at 0 °C for 30 minutes, then cooled to -78 °C. A solution of the aldehyde (1.2 mmol) in anhydrous dichloromethane (2 mL) is added dropwise. The reaction is stirred at -78 °C for 2 hours, then warmed to 0 °C over 1 hour. The reaction is quenched with a pH 7 phosphate buffer. Methanol and a 30% aqueous solution of hydrogen peroxide are added, and the mixture is stirred vigorously at 0 °C for 1 hour. The organic solvent is removed in vacuo, and the aqueous residue is extracted with dichloromethane. The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The diastereomeric ratio is determined by ¹H NMR analysis of the crude product.

General Procedure for Asymmetric Transfer Hydrogenation

In a Schlenk flask, the chiral Ru-catalyst (e.g., (R,R)-TsDPEN-Ru, 0.01 mmol) is dissolved in a 5:2 mixture of formic acid and triethylamine (or isopropanol with a catalytic amount of base). The substituted benzaldehyde (1.0 mmol) is added, and the mixture is stirred at the appropriate temperature (typically room temperature to 40 °C) until the reaction is complete (monitored by TLC or GC). The solvent is then removed under reduced pressure, and the residue is purified by column chromatography to afford the chiral alcohol. The enantiomeric excess is determined by chiral HPLC or GC analysis.

Visualizations

Signaling Pathways and Workflows

Asymmetric_Addition cluster_reactants Reactants cluster_catalyst Catalytic Cycle Aldehyde This compound Transition_State Diastereomeric Transition States Aldehyde->Transition_State Organozinc Diethylzinc Ligand Chiral Ligand Organozinc->Ligand Active_Catalyst Chiral Zn-Ligand Complex Ligand->Active_Catalyst Active_Catalyst->Transition_State Product Chiral Alcohol Transition_State->Product Enantioselective Addition

Caption: Asymmetric addition of diethylzinc to an aldehyde.

Aldol_Reaction cluster_enolate_formation Enolate Formation Acyl_Aux N-Acyl Chiral Auxiliary Base Base / Lewis Acid Acyl_Aux->Base Enolate Chiral Boron Enolate Base->Enolate Transition_State Zimmerman-Traxler Transition State Enolate->Transition_State Aldehyde This compound Aldehyde->Transition_State Adduct Aldol Adduct Transition_State->Adduct Diastereoselective C-C Bond Formation Final_Product β-Hydroxy Carbonyl Adduct->Final_Product Auxiliary Cleavage

Caption: Diastereoselective aldol addition workflow.

Asymmetric_Transfer_Hydrogenation cluster_cycle Catalytic Cycle Aldehyde This compound Coordination Aldehyde Coordination Aldehyde->Coordination Catalyst Chiral Ru-Catalyst Ru_H Ru-Hydride Species Catalyst->Ru_H Activation H_Donor Hydrogen Donor (e.g., i-PrOH) H_Donor->Ru_H Ru_H->Coordination Hydride_Transfer Hydride Transfer (Transition State) Coordination->Hydride_Transfer Product_Release Product Release Hydride_Transfer->Product_Release Product_Release->Catalyst Catalyst Regeneration Product Chiral Alcohol Product_Release->Product

Caption: Asymmetric transfer hydrogenation catalytic cycle.

Conclusion

While specific data for this compound is pending further research, the methodologies of asymmetric organometallic addition, diastereoselective aldol reactions, and asymmetric transfer hydrogenation represent robust and reliable strategies for controlling the stereochemical outcome of its reactions. The choice of method will depend on the desired product, the required level of stereocontrol, and the compatibility of the reaction conditions with other functional groups in the molecule. The data and protocols presented for analogous substrates in this guide offer a strong foundation for the development of highly stereoselective syntheses starting from this compound.

References

Safety Operating Guide

Proper Disposal of 2-Chloro-3-methoxybenzaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of 2-Chloro-3-methoxybenzaldehyde, a substituted benzaldehyde derivative commonly used in organic synthesis. The following procedures are based on established safety protocols for halogenated organic compounds and should be executed in strict adherence to institutional and local regulations.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This compound is harmful if swallowed and may cause skin and eye irritation.

Recommended Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat is required to protect from incidental contact.

  • Respiratory Protection: If handling large quantities or if there is a risk of aerosolization, use a NIOSH-approved respirator with an organic vapor cartridge.

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is through a licensed hazardous waste disposal facility. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

  • Waste Collection:

    • Designate a specific, properly labeled, and sealed container for the collection of this compound waste. The container should be made of a material compatible with the chemical.

    • The label should clearly state "Hazardous Waste" and include the full chemical name: "this compound."

    • Also, affix appropriate hazard pictograms.

  • Segregation of Waste:

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible materials can lead to dangerous reactions.

  • Storage of Waste:

    • Store the hazardous waste container in a designated, well-ventilated, and cool area, away from heat sources, direct sunlight, and incompatible materials.

    • Keep the container tightly closed at all times, except when adding waste.

  • Arranging for Disposal:

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

    • Provide them with an accurate description and quantity of the waste.

  • Spill Management:

    • In the event of a spill, evacuate the immediate area if necessary.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, dry sand).

    • Carefully collect the absorbent material and place it in the designated hazardous waste container.

    • Decontaminate the spill area with a suitable solvent, followed by soap and water.

    • Report all spills to your laboratory supervisor and the EHS department.

Quantitative Data Summary

ParameterValue Range for Similar CompoundsImplication for Disposal
Acute Oral Toxicity (LD50, rat) 1000 - 2000 mg/kgConsidered harmful if swallowed; waste must be treated as toxic.
Flash Point > 100 °CCombustible but not highly flammable; keep away from ignition sources.
Environmental Hazard Very toxic to aquatic life[1]Do not release to the environment; disposal must prevent contamination of waterways[1].

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation cluster_collection Waste Handling cluster_disposal Disposal start Start: Have this compound Waste ppe Don Appropriate PPE start->ppe container Prepare Labeled Hazardous Waste Container ppe->container collect Collect Waste in Designated Container container->collect segregate Segregate from Incompatible Waste collect->segregate spill Spill Occurs? collect->spill store Store in a Cool, Ventilated Area segregate->store contact_ehs Contact Institutional EHS for Pickup store->contact_ehs incineration Dispose via Licensed Hazardous Waste Facility (e.g., Incineration) contact_ehs->incineration end End: Disposal Complete incineration->end spill->contact_ehs No manage_spill Follow Spill Management Protocol spill->manage_spill Yes manage_spill->collect

Disposal workflow for this compound.

Regulatory Compliance

Disposal of this compound must be conducted in accordance with all applicable local, state, and national hazardous waste regulations.[2] Chemical waste generators are responsible for correctly classifying and labeling their waste.[2] When in doubt, always consult with your institution's EHS department. The recommended disposal method is to send the material to a licensed chemical destruction plant or to dispose of it by controlled incineration with flue gas scrubbing.[3] Contaminated packaging should be triple-rinsed (or equivalent) and offered for recycling or reconditioning, or punctured to prevent reuse.[3] It is imperative not to discharge this chemical into sewer systems.[3]

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2-Chloro-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical information for the handling and disposal of 2-Chloro-3-methoxybenzaldehyde. Adherence to these protocols is essential for ensuring the safety of all laboratory personnel and minimizing environmental impact.

Researchers and professionals in drug development must exercise caution when handling this compound due to its potential health hazards. This chemical is harmful if swallowed, can cause skin and serious eye irritation, and may lead to respiratory irritation.[1] Furthermore, it is very toxic to aquatic life, necessitating stringent disposal protocols.[1][2]

Personal Protective Equipment (PPE): A Tabulated Overview

The following table summarizes the required personal protective equipment for handling this compound. Consistent and correct use of this equipment is mandatory to prevent exposure.

PPE CategoryItemSpecification
Eye Protection Safety Goggles or GlassesMust feature side shields to protect against splashes.[3][4]
Hand Protection Chemical-resistant GlovesNitrile or butyl rubber gloves are recommended. Inspect for tears or degradation before each use.[3][4]
Respiratory Protection Dust Mask or RespiratorAn N95-rated dust mask or a respirator with an appropriate cartridge should be used, especially when handling the solid form or when ventilation is inadequate.[3]
Body Protection Laboratory CoatA standard laboratory coat should be worn to protect against incidental skin contact.

Operational Plan: From Receipt to Disposal

This step-by-step guide outlines the complete workflow for the safe handling of this compound in a laboratory setting.

Pre-Handling Preparations
  • Safety Data Sheet (SDS) Review: Before beginning any work, thoroughly read and understand the SDS for this compound.

  • Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and the airflow is adequate.

  • PPE Inspection: Check all personal protective equipment for integrity. Do not use damaged gloves, eyewear, or respirators.

  • Emergency Equipment: Confirm the location and operational status of the nearest safety shower and eyewash station.

Handling the Chemical
  • Controlled Environment: All handling of this compound must take place within a certified chemical fume hood.

  • Weighing: If weighing the solid, do so on weighing paper or in a tared container within the fume hood to minimize dust generation.

  • Solution Preparation: When preparing solutions, slowly add the this compound to the solvent to avoid splashing.

  • Avoid Inhalation and Contact: Always handle the chemical in a manner that avoids the inhalation of dust or fumes and prevents contact with skin and eyes.[5]

Spill Management
  • Minor Spills: For small spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand). Scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.

  • Major Spills: In the event of a large spill, evacuate the immediate area and alert the appropriate safety personnel.

Disposal Plan
  • Waste Segregation: All waste contaminated with this compound, including empty containers, used gloves, and absorbent materials, must be collected in a designated and clearly labeled hazardous waste container.

  • Container Sealing: Ensure the waste container is tightly sealed to prevent the release of vapors.

  • Disposal Protocol: Dispose of the hazardous waste through an approved waste disposal plant, following all local, regional, and national regulations.[1][2][6] Do not pour this chemical down the drain, as it is toxic to aquatic life.[1][2]

Safe Handling Workflow

The following diagram illustrates the logical progression of steps for the safe handling and disposal of this compound.

Safe Handling and Disposal Workflow for this compound A 1. Pre-Handling - Review SDS - Verify Fume Hood - Inspect PPE B 2. Handling (in Fume Hood) - Weighing - Solution Preparation A->B C 3. Post-Handling - Decontaminate Work Area - Remove PPE Correctly B->C F Spill Occurs B->F Potential Event D 4. Waste Collection - Segregate Contaminated Waste - Seal Waste Container C->D E 5. Disposal - Transfer to Approved Waste Facility D->E G Spill Cleanup - Use Absorbent Material - Collect in Waste Container F->G G->D

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.